2-Amino-4-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIUIVETQQQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627823 | |
| Record name | 2-Amino-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-54-9 | |
| Record name | 2-Amino-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-iodo-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-iodobenzoic acid CAS number and properties
An In-depth Technical Guide to 2-Amino-4-iodobenzoic Acid
Introduction
This compound, a halogenated derivative of anthranilic acid, is a pivotal building block in modern organic and medicinal chemistry. Its unique trifunctional nature—possessing an amine, a carboxylic acid, and a reactive iodine atom on a benzene scaffold—renders it a highly versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the iodo group at the 4-position, coupled with the ortho-amino acid motif, provides a gateway to a diverse range of chemical transformations, including metal-catalyzed cross-coupling reactions and the construction of novel heterocyclic systems. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, key reactivity insights, and essential safety information for researchers and drug development professionals.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These characteristics not only confirm the identity and purity of the substance but also dictate its behavior in various experimental settings.
Identifiers and Molecular Structure
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 263.03 g/mol | [2][6] |
| Appearance | Solid | [4] |
| Melting Point | 208 °C (with decomposition) | [1][7] |
| Boiling Point | 377 °C at 760 mmHg (Predicted) | [1][7] |
| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [1][7] |
| Topological Polar Surface Area (PSA) | 63.3 Ų | [1][7] |
| XLogP3 | 2.1 | [1][7] |
Spectral Data
Spectroscopic analysis is indispensable for structural elucidation and purity assessment.
-
¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine group. For this compound, the following data has been reported: ¹H NMR (400 MHz, CD₃OD) δ 7.56 (d, J=8.5 Hz, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5 Hz, 1H), 5.71 (br s, 2H).[8]
Synthesis and Purification Protocol
The reliable synthesis of this compound is critical for its application in further synthetic endeavors. The most common route involves the reduction of the corresponding nitro compound, 4-iodo-2-nitrobenzoic acid. This method is efficient and yields the product in high purity.
Causality of Experimental Design
The chosen protocol employs stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent. This reagent is particularly effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities like halogens and carboxylic acids. Ethyl acetate is selected as the solvent due to its ability to dissolve the starting material and its ease of removal post-reaction. The workup procedure involves a pH adjustment to first precipitate tin salts and then to protonate the amino acid, causing it to precipitate from the aqueous solution for collection.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
This protocol is adapted from established procedures for the reduction of 4-iodo-2-nitrobenzoic acid.[8]
-
Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-2-nitrobenzoic acid (e.g., 20 g, 68 mmol, 1.0 eq.) in ethyl acetate (200 mL).
-
Reagent Addition : To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 46 g, 204 mmol, 3.0 eq.) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.
-
Reaction : Stir the resulting mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Basification : Upon completion, carefully adjust the pH of the mixture to ~9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will precipitate tin hydroxides.
-
Filtration : Remove the precipitated solids by filtration through a pad of diatomaceous earth (e.g., Celite®). Wash the filter cake thoroughly with distilled water.
-
Phase Separation : Transfer the filtrate to a separatory funnel and separate the aqueous layer.
-
Workup - Acidification : Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white solid will precipitate.
-
Isolation : Collect the precipitated product by vacuum filtration.
-
Drying : Wash the solid with a small amount of cold distilled water and dry under vacuum to yield this compound as a white solid.[8]
Reactivity and Synthetic Applications
This compound is a valuable synthon due to the distinct reactivity of its three functional groups.[14]
-
The C-I Bond : The carbon-iodine bond is the most reactive of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This makes the 4-position an ideal site for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This reactivity is fundamental to building molecular complexity.[14][15][16]
-
The Anthranilic Acid Moiety : The ortho-disposition of the amino and carboxylic acid groups is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as quinazolinones and acridones, which are common scaffolds in pharmacologically active molecules.
-
Applications in Drug Development : As a member of the aminobenzoic acid family, this compound serves as a key starting material for synthesizing novel therapeutic agents.[17][18] Its inclusion in the "Protein Degrader Building Blocks" product family highlights its emerging importance in the field of targeted protein degradation, a cutting-edge modality in drug discovery.[2]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]
GHS Hazard Identification
-
H315 : Causes skin irritation.[6]
-
H319 : Causes serious eye irritation.[6]
-
H335 : May cause respiratory irritation.[6]
-
H302 : Harmful if swallowed (reported by a subset of notifiers).[6][7]
Recommended Safety Precautions
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][19][21] Do not eat, drink, or smoke in the handling area.[21]
-
Storage : Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[3]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19][20]
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2-Amino-4-iodo-benzoic acid | C7H6INO2. PubChem, National Institutes of Health. [Link]
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2-Iodobenzoic acid | C7H5IO2. PubChem, National Institutes of Health. [Link]
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Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. OKCHEM. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
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Drug evolution: p-aminobenzoic acid as a building block. PubMed, National Institutes of Health. [Link]
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Benzoic acid, 2-iodo-. NIST WebBook. [Link]
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Benzoic acid, 2-iodo-. NIST WebBook. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-4-iodobenzoic acid
This compound, also known as 4-iodo anthranilic acid, is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional structure—comprising a carboxylic acid, an amino group, and an iodine atom on a benzene ring—renders it a versatile building block for the construction of complex molecular architectures.[3] The strategic placement of these functional groups dictates its reactivity and utility. The ortho-amino carboxylic acid moiety is a classic precursor for synthesizing a variety of heterocyclic systems, while the iodine atom provides a reactive handle for carbon-carbon bond formation through modern cross-coupling reactions.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to support its application in research and drug development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all scientific investigation. The following identifiers and structural representations define this compound.
-
IUPAC Name: this compound[1]
-
Synonyms: 4-iodo anthranilic acid, 2-amino-4-iodo-benzoic acid[1][2]
-
Molecular Weight: 263.03 g/mol [1]
-
Canonical SMILES: C1=CC(=C(C=C1I)N)C(=O)O[1]
-
InChI Key: KWIIUIVETQQQHX-UHFFFAOYSA-N[1]
Core Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in both biological and chemical systems. These parameters are critical for designing experiments, predicting reactivity, and formulating drug candidates.
| Property | Value | Source |
| Physical State | Powder Solid, Beige | [5] |
| Melting Point | 208 °C (decomposes) | [4] |
| Boiling Point | 377°C at 760 mmHg (Predicted) | [4] |
| Density | 2.1±0.1 g/cm³ (Predicted) | [4] |
| XLogP3 | 2.1 | [1][4] |
| Topological Polar Surface Area | 63.3 Ų | [1][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
-
Expert Insight: The XLogP3 value of 2.1 indicates a moderate level of lipophilicity, suggesting the compound may have reasonable membrane permeability, a crucial factor in drug design. The topological polar surface area (TPSA) of 63.3 Ų is well within the range for orally bioavailable drugs (typically < 140 Ų), further highlighting its potential as a scaffold in medicinal chemistry. The decomposition at its melting point is a critical consideration for thermal-based analytical methods and synthesis scale-up.
Spectroscopic Profile
Spectroscopic data provides a fingerprint for molecular structure confirmation and purity assessment.
¹H NMR Spectroscopy
Proton NMR is essential for confirming the substitution pattern on the aromatic ring. The following data has been reported for this compound in deuterated methanol (CD₃OD).[6]
-
δ 7.56 (d, J=8.5 Hz, 1H): This doublet corresponds to the proton ortho to the carboxylic acid group.
-
δ 7.08 (s, 1H): This singlet is assigned to the proton between the iodine and amino groups.
-
δ 6.99 (d, J=8.5 Hz, 1H): This doublet corresponds to the proton meta to the carboxylic acid group and ortho to the iodine atom.
-
δ 5.71 (br s, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂).
Infrared (IR) Spectroscopy
-
~3500-3300 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).
-
~3300-2500 cm⁻¹: O-H stretching of the carboxylic acid, often appearing as a very broad band.
-
~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~800-600 cm⁻¹: C-I stretching vibration.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum is dictated by the electronic transitions within the molecule. The conjugated system of the benzene ring, substituted with the auxochromic amino group and the chromophoric carboxylic acid group, is expected to result in significant UV absorption.[7] The presence of these groups typically leads to absorption maxima in the 200-400 nm range.[7] The exact λmax is influenced by the solvent and pH.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of this compound is fundamental to its application as a chemical intermediate.
Synthetic Pathway: Reduction of 4-Iodo-2-nitrobenzoic acid
A common and efficient method for preparing this compound involves the reduction of the corresponding nitro compound.[6] This approach is favored due to the high yield and relatively straightforward procedure.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[6]
-
Dissolution: Dissolve 4-Iodo-2-nitrobenzoic acid (1.0 eq.) in ethyl acetate (approx. 10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq.) portion-wise. Causality Note: The portion-wise addition helps to control the exotherm of the reduction reaction.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Basification: Upon completion, slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the pH reaches ~9. This step neutralizes the acid and precipitates tin salts.
-
Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the precipitated solids. Wash the filter cake with distilled water.
-
Extraction: Separate the aqueous layer from the filtrate.
-
Acidification & Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. The product will precipitate out of the solution.
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration and dry to yield this compound as a white solid. The reported yield for this method is typically high.[6]
Chemical Reactivity
The reactivity of this compound is a product of its three functional groups:
-
Amino Group: Acts as a nucleophile and an activating group for electrophilic aromatic substitution.
-
Carboxylic Acid Group: Undergoes typical reactions such as esterification and amidation.
-
Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.[3]
Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[8][9] Its value lies in its utility as a scaffold for building more complex molecules.[10]
-
Heterocycle Synthesis: The anthranilic acid motif is a classic precursor for quinazolinones, benzodiazepines, and other fused heterocyclic systems that are prevalent in medicinal chemistry.
-
Fragment-Based Drug Design (FBDD): As a well-defined molecular fragment, it can be used in FBDD campaigns to explore chemical space and identify novel binding motifs.
-
Precursor for APIs: It is a key starting material for synthesizing more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[8] The iodine atom allows for the strategic introduction of other functionalities late in a synthetic sequence, providing flexibility in generating compound libraries for screening.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[5][11]
GHS Hazard Classification
-
Expert Insight: This multi-pronged approach ensures trustworthiness. ¹H NMR confirms the specific isomeric structure, Mass Spectrometry verifies the molecular weight, and HPLC provides a quantitative measure of purity. The melting point serves as a rapid, albeit less specific, indicator of purity. Together, these methods form a robust system for validating the material before its use in further research or development.
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PrepChem.com. Preparation of 4-amino-3,5-diiodobenzoic acid. [Link]
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Pianeta Chimica. Preparation of 2-iodo benzoic acid. [Link]
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PubChem. 2-Iodobenzoic acid | C7H5IO2 | CID 6941. National Center for Biotechnology Information. [Link]
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ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
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An In-depth Technical Guide to 2-Amino-4-iodobenzoic Acid
This guide provides a comprehensive overview of 2-Amino-4-iodobenzoic acid, a key building block in modern organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental data.
Core Molecular Identifiers and Properties
This compound is an aromatic carboxylic acid distinguished by an amino group at the second position and an iodine atom at the fourth position of the benzoic acid ring. This specific arrangement of functional groups dictates its unique chemical reactivity and utility in synthetic chemistry.
Molecular Formula and Weight
The empirical formula for this compound is C₇H₆INO₂.[1][2][3][4] Its molecular weight is approximately 263.03 g/mol .[2][3]
Physicochemical Data
A summary of key physicochemical properties is presented in the table below for quick reference. These values are critical for designing experimental protocols, including dissolution, reaction, and purification steps.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [2] |
| Molecular Weight | 263.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 208 °C (decomposes) | [4] |
| Boiling Point | 377 °C at 760 mmHg | [4] |
| CAS Number | 20776-54-9 | [Vertex AI Search][1][2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and reliable method involves the reduction of a nitro-group precursor, 4-iodo-2-nitrobenzoic acid. This approach is favored for its high yield and relatively straightforward procedure.
Experimental Protocol: Reduction of 4-Iodo-2-nitrobenzoic Acid
This protocol details the synthesis of this compound via the reduction of 4-iodo-2-nitrobenzoic acid using stannous chloride dihydrate.
Materials:
-
4-Iodo-2-nitrobenzoic acid
-
Ethyl acetate (EtOAc)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Diatomaceous earth
-
Distilled water
Procedure:
-
Dissolve 4-iodo-2-nitrobenzoic acid (1.0 eq.) in ethyl acetate.[5]
-
Add stannous chloride dihydrate (3.0 eq.) to the solution in batches.[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the mixture to 9 by slowly adding saturated aqueous sodium bicarbonate solution.[5]
-
Filter the precipitated solids through diatomaceous earth and wash with distilled water.[5]
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 2.[5]
-
Collect the precipitated solid by filtration and dry to obtain this compound.[5]
Causality Behind Experimental Choices:
-
Stannous chloride dihydrate is a mild and effective reducing agent for converting aromatic nitro groups to amino groups in the presence of other sensitive functional groups like the carboxylic acid and the iodo-substituent.
-
The pH adjustment is a critical step. Basification with sodium bicarbonate neutralizes the acidic reaction mixture and precipitates tin salts, which are then removed by filtration. Subsequent acidification of the aqueous layer protonates the amino group and precipitates the desired product, this compound, allowing for its isolation.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block, primarily due to its three distinct functional groups: the carboxylic acid, the amino group, and the carbon-iodine bond.[6] This trifecta of reactivity allows for its incorporation into a wide array of complex molecules.
Role as a Synthetic Intermediate:
The presence of the iodine atom makes this compound an excellent substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7][8] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.[7] For instance, it can be a precursor in the synthesis of certain anti-inflammatory drugs and diagnostic imaging agents.[7]
The amino and carboxylic acid groups can be readily modified. The amino group can be acylated, alkylated, or diazotized, while the carboxylic acid can be converted to esters, amides, or other derivatives. This dual functionality is characteristic of aminobenzoic acids, which are widely used in the development of novel therapeutic molecules with potential applications as anticancer, antibacterial, and anti-inflammatory agents.[9]
Exemplary Application: Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful method for forming a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst. This compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond.[6]
Experimental Workflow: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][11][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[11][12][13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive iodine atom, an amino group, and a carboxylic acid function allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in the development of novel molecules and materials.
References
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-iodo-benzoic acid. PubChem. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-iodo-4-aminobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]
-
Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved from [Link]
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Metadatics. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-iodo benzoic acid.
-
National Institutes of Health. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 2-Amino-4-iodobenzoic Acid for Researchers and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-4-iodobenzoic acid, a key building block in synthetic organic chemistry and drug discovery. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, quality control, and the rational design of novel therapeutics. This document synthesizes experimental and predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into the interpretation of these analytical techniques for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound, with the CAS Number 20776-54-9, is a substituted anthranilic acid derivative.[1] Its trifunctional nature, possessing an amine, a carboxylic acid, and an iodine substituent on the benzene ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and complex organic molecules. The iodine atom, in particular, serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity and purity of this starting material, which is critical for the success and reproducibility of subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound reveals the chemical shifts, integration, and coupling patterns of the protons, allowing for their definitive assignment on the aromatic ring.
Experimental Data:
| Proton | Chemical Shift (ppm) in CD₃OD | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) in CD₃OD |
| H-6 | 7.56 | 7.08 | d | 8.5 Hz |
| H-5 | 6.99 | 6.99 | d | 8.5 Hz |
| H-3 | 7.08 | - | s | - |
| -NH₂ | - | 5.71 | br s | - |
Source: ChemicalBook[2]
Interpretation:
The aromatic region of the ¹H NMR spectrum in deuterated methanol (CD₃OD) displays three distinct signals. The downfield doublet at 7.56 ppm is assigned to the proton at the C-6 position, which is deshielded by the electron-withdrawing carboxylic acid group. The doublet at 6.99 ppm corresponds to the proton at C-5. The singlet at 7.08 ppm is assigned to the proton at C-3. The broad singlet observed at 5.71 ppm in chloroform-d (CDCl₃) is characteristic of the two protons of the primary amine group.[2] The observed coupling constant of 8.5 Hz for the doublets of H-5 and H-6 is typical for ortho-coupling between adjacent protons on a benzene ring.
Experimental Protocol for ¹H NMR Spectroscopy:
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. The spectrum is then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom in the molecule. Due to the lack of readily available experimental data for this compound, the following is a predicted spectrum based on computational models and comparison with structurally similar compounds.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~170 |
| C-2 | ~150 |
| C-4 | ~90 |
| C-6 | ~138 |
| C-1 | ~112 |
| C-5 | ~125 |
| C-3 | ~118 |
Interpretation:
The carbon of the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically around 170 ppm. The carbon atom attached to the amino group (C-2) would also be significantly deshielded, appearing around 150 ppm. Conversely, the carbon atom bonded to the iodine (C-4) is predicted to be the most upfield of the aromatic carbons, around 90 ppm, due to the "heavy atom effect" of iodine. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) are expected to appear in the range of 110-140 ppm. The precise chemical shifts are influenced by the combined electronic effects of the amino, iodo, and carboxyl substituents.
Methodology for ¹³C NMR Prediction:
The predicted chemical shifts can be obtained using various computational chemistry software packages that employ density functional theory (DFT) or other ab initio methods. Alternatively, empirical prediction methods based on databases of known spectra can provide a reasonable estimation of the chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |
| N-H (Amine) | Stretching | 3300-3500 | Medium, two bands |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium to weak |
| C-N | Stretching | 1250-1350 | Medium |
| C-I | Stretching | 500-600 | Medium to weak |
Interpretation:
The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The N-H stretching of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-N and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum.
Experimental Protocol for FT-IR Spectroscopy:
The solid sample of this compound can be prepared for analysis using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
Expected Mass Spectrometric Data:
| Ion | m/z (expected) | Interpretation |
| [M]⁺ | 263 | Molecular Ion |
| [M-H₂O]⁺ | 245 | Loss of water from the carboxylic acid |
| [M-COOH]⁺ | 218 | Loss of the carboxylic acid group |
| [M-I]⁺ | 136 | Loss of the iodine atom |
Interpretation:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of 263, corresponding to its molecular weight. Common fragmentation pathways for benzoic acids include the loss of a water molecule (H₂O) from the carboxylic acid group, leading to a fragment at m/z 245. The loss of the entire carboxylic acid group as a radical (•COOH) would result in a fragment at m/z 218. Cleavage of the carbon-iodine bond would lead to a fragment at m/z 136. The relative intensities of these fragment ions provide valuable information about the stability of the different parts of the molecule.
Experimental Protocol for Mass Spectrometry:
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Visualizing the Spectroscopic Data
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for its characterization.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This guide has provided a comprehensive overview of the key spectroscopic features of this compound. While experimental ¹H NMR data is available, the ¹³C NMR, IR, and MS data have been presented based on well-established spectroscopic principles and predictions. For unequivocal structural confirmation and quality control, it is always recommended to acquire a full set of experimental data for the specific batch of the compound being used. The information presented herein serves as a valuable resource for researchers and drug development professionals, enabling a deeper understanding of the molecular characteristics of this important synthetic building block.
References
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PubChem. 2-Amino-4-iodo-benzoic acid. [Link]
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A Technical Guide to the Synthesis of 2-Amino-4-iodobenzoic Acid: Navigating the Challenges of Regioselectivity
Abstract
2-Amino-4-iodobenzoic acid is a pivotal molecular building block in the synthesis of complex pharmaceuticals, valued for its trifunctional nature. While its synthesis from the inexpensive and readily available anthranilic acid appears straightforward, it presents a significant and classic challenge in synthetic organic chemistry: controlling the regioselectivity of electrophilic aromatic substitution. Direct iodination of anthranilic acid is complicated by the competing directing effects of the activating amino group and the deactivating carboxyl group, often leading to mixtures of isomers, predominantly the undesired 5-iodo derivative. This guide provides a detailed analysis of the underlying mechanistic principles governing this reaction, explains the causality behind the formation of isomeric products, and presents a robust, field-proven, multi-step synthetic strategy that circumvents the regioselectivity issue. By prioritizing an unambiguous and reproducible pathway—the reduction of 4-iodo-2-nitrobenzoic acid—this document offers researchers and drug development professionals a reliable method for obtaining the target molecule with high purity, a critical requirement in the pharmaceutical industry.
Introduction: The Strategic Importance of a Versatile Scaffold
Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational scaffolds in medicinal chemistry.[1][2][3] The presence of amino and carboxylic acid functionalities provides versatile handles for constructing amides, esters, and a host of heterocyclic systems. The introduction of a halogen, specifically iodine, at a defined position on this scaffold further enhances its utility, creating a key intermediate for modern synthetic transformations.
The iodine atom in this compound is not merely a substituent; it is a strategic functional group. It serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This capability allows for the late-stage introduction of molecular complexity, a crucial tactic in the synthesis of active pharmaceutical ingredients (APIs). Halogen-substituted anthranilic acid derivatives, for instance, have been identified as novel platforms for androgen receptor antagonists for prostate cancer therapy.[4]
However, the synthesis of this compound from anthranilic acid is a formidable challenge. The core of this challenge lies in directing the electrophilic iodine to the C-4 position of a disubstituted benzene ring with conflicting electronic demands.
The Mechanistic Challenge: Direct Iodination and Competing Directing Effects
The most atom-economical approach to synthesizing this compound is the direct electrophilic iodination of anthranilic acid. This reaction, however, is a classic textbook example of competing directing effects in electrophilic aromatic substitution (EAS).
Electronic Tug-of-War
The outcome of an EAS reaction on a substituted benzene ring is governed by the electronic nature of the substituents already present.
-
The Amino Group (-NH₂): This is a powerful activating group. Through a strong positive mesomeric effect (+M), the nitrogen's lone pair donates electron density into the aromatic π-system. This donation significantly increases the nucleophilicity of the ring, particularly at the positions ortho (C-6) and para (C-4) to the amino group, making them highly susceptible to electrophilic attack.
-
The Carboxyl Group (-COOH): This is a deactivating group. Through a negative inductive effect (-I) and a negative mesomeric effect (-M), it withdraws electron density from the π-system. This withdrawal reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position (C-5), which is the least deactivated position.
In anthranilic acid, these two groups are in direct competition. The powerful activating effect of the amino group dominates, making the ring more reactive than benzene itself. However, the directing influences clash, leading to a mixture of iodinated products. While the amino group strongly favors substitution at the C-4 and C-6 positions, the carboxyl group's influence makes the C-5 position a viable, and often major, site of reaction. Indeed, well-established procedures for the iodination of anthranilic acid using iodine monochloride report the formation of 5-iodoanthranilic acid in high yield, demonstrating the challenge of achieving C-4 substitution.
The Inevitable Formation of Isomeric Mixtures
Direct iodination of anthranilic acid with common iodinating agents like molecular iodine (I₂) with an oxidizing agent or iodine monochloride (ICl) typically results in a mixture of isomers. Controlling reaction conditions such as solvent, temperature, and pH can alter the ratio of these isomers, but achieving high selectivity for the 4-iodo product is notoriously difficult and not well-documented in standard literature. This lack of regiochemical control makes direct iodination an unreliable method for producing the pure this compound required for pharmaceutical development.
A Robust and Unambiguous Synthetic Pathway
To overcome the challenge of regioselectivity, a multi-step synthetic approach is the most logical and trustworthy strategy. By installing the functional groups in a different sequence, the desired 4-iodo substitution pattern can be locked in unambiguously. The most reliable method, based on available literature, is the reduction of 4-iodo-2-nitrobenzoic acid.[5]
This retrosynthetic approach begins with a commercially available precursor, 4-iodobenzoic acid, and introduces the nitro group, which then serves as a precursor to the required amino group.
Caption: A reliable two-step workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Iodo-2-nitrobenzoic Acid
This step involves the nitration of 4-iodobenzoic acid. The carboxyl group is a meta-director, and the iodo group is an ortho-, para-director. In this case, the directing effects are synergistic, strongly favoring nitration at the C-2 position (ortho to iodine, meta to carboxyl).
-
Reagents and Equipment:
-
4-Iodobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 4-iodobenzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, chilled vessel.
-
While maintaining the reaction temperature between 0-10 °C, add the nitrating mixture dropwise to the solution of 4-iodobenzoic acid over 30-60 minutes.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker. The product will precipitate as a solid.
-
Collect the crude 4-iodo-2-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
Step 2: Synthesis of this compound via Reduction
This final step involves the selective reduction of the nitro group to an amine using stannous chloride (tin(II) chloride), a classic and effective method for this transformation.[5][6][7]
-
Reagents and Equipment:
-
4-Iodo-2-nitrobenzoic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Dissolve 4-iodo-2-nitrobenzoic acid (1.0 equivalent) in ethyl acetate in a round-bottom flask.
-
To this solution, add stannous chloride dihydrate (3.0 equivalents) in portions with vigorous stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 16 hours.[5]
-
Upon completion, carefully adjust the pH of the mixture to ~9 by the slow addition of a saturated aqueous sodium bicarbonate solution to quench the reaction and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the precipitated tin solids, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. The desired product, this compound, will precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.[5]
-
Data Summary
The following table summarizes the key parameters for the recommended two-step synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | Nitration | 4-Iodobenzoic acid, HNO₃, H₂SO₄ | H₂SO₄ | 0 - 10 | ~75-85% |
| 2 | Reduction | 4-Iodo-2-nitrobenzoic acid, SnCl₂·2H₂O | Ethyl Acetate | Room Temp. | ~90-100%[5] |
Characterization of this compound
Unambiguous characterization of the final product is essential to confirm its identity and purity.
-
Physical Properties: The compound is typically a white to off-white solid.[5]
-
Melting Point: 208 °C (with decomposition).
-
Spectroscopic Data:
-
¹H NMR (400 MHz, CD₃OD): δ 7.56 (d, J=8.5 Hz, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5 Hz, 1H).[5] The splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The spectrum will show seven distinct signals corresponding to the six aromatic carbons and the carboxyl carbon. The carbon attached to the iodine atom will show a characteristic upfield shift compared to unsubstituted benzene.
-
Caption: The challenge of direct iodination, leading to an unavoidable mixture of isomers.
Conclusion and Future Outlook
The synthesis of this compound from anthranilic acid serves as an exemplary case study in the importance of strategic synthetic planning. While direct C-H functionalization is an elegant and modern approach, the inherent electronic properties of the anthranilic acid scaffold make direct iodination non-selective and unsuitable for applications requiring high isomeric purity.
The presented multi-step pathway, proceeding through the nitration of 4-iodobenzoic acid followed by the reduction of the nitro group, provides a robust, reliable, and scalable solution to this challenge. This self-validating system ensures the unambiguous formation of the desired this compound isomer. For researchers, scientists, and drug development professionals, adopting such a strategically sound approach is paramount to ensuring reproducibility and purity in the synthesis of complex, high-value pharmaceutical intermediates.
References
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Schkölziger, S., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 189, 135-145. Available at: [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Available at: [Link]
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Umme Farwa, F., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Biomedicines, 11(10), 2686. Available at: [Link]
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Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Available at: [Link]
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Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]
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Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]
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An In-depth Technical Guide to the Electrophilic Iodination of 2-Aminobenzoic Acid
This guide provides a comprehensive technical overview of the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid), a critical transformation in the synthesis of valuable pharmaceutical intermediates and functional chemicals.[1][2] We will delve into the mechanistic underpinnings of this reaction, explore various synthetic protocols with field-proven insights, and provide detailed experimental procedures for researchers, scientists, and drug development professionals.
Foundational Principles: Regioselectivity in the Electrophilic Aromatic Substitution of 2-Aminobenzoic Acid
The electrophilic iodination of 2-aminobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this substitution is dictated by the electronic properties of the two substituents on the benzene ring: the activating amino group (-NH₂) and the deactivating carboxylic acid group (-COOH).
The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring. In the case of 2-aminobenzoic acid, the powerful activating and ortho, para-directing effect of the amino group dominates, directing the incoming electrophile primarily to the positions ortho and para to it.
Given that the ortho position (C3) is sterically hindered by the adjacent carboxylic acid group, and the other ortho position (C6) is also somewhat hindered, the major product of electrophilic iodination is typically the one where the iodine atom is introduced at the para position (C5) relative to the amino group, yielding 2-amino-5-iodobenzoic acid .
Caption: Directing effects in the electrophilic iodination of 2-aminobenzoic acid.
Methodologies for the Electrophilic Iodination of 2-Aminobenzoic Acid
Several reagents and conditions have been successfully employed for the iodination of 2-aminobenzoic acid. The choice of methodology often depends on factors such as desired yield, scalability, cost, and safety considerations.
Iodination with Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and reactive iodinating agent for a wide range of aromatic compounds.[3] The reaction with 2-aminobenzoic acid proceeds readily, typically in an acidic aqueous medium, to afford 2-amino-5-iodobenzoic acid in high yields.[4]
Causality behind Experimental Choices:
-
Acidic Medium: The use of hydrochloric acid is crucial to protonate the amino group, forming the anilinium ion. While this reduces the activating effect of the amino group, it prevents the formation of unwanted byproducts and facilitates the dissolution of the starting material.
-
Temperature Control: The reaction is initially cooled to manage the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.[4]
Self-Validating System:
The protocol's robustness is demonstrated by the immediate precipitation of the product upon mixing the reactants, providing a visual confirmation of the reaction's progress.[4] The subsequent purification by recrystallization of the ammonium salt effectively removes colored impurities.[4]
Iodination with Molecular Iodine and an Oxidizing Agent
This method involves the in-situ generation of a more potent electrophilic iodine species from molecular iodine (I₂) using an oxidizing agent. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and potassium iodate (KIO₃).[5][6] This approach is often considered more environmentally benign than using pre-formed iodine monochloride.
Causality behind Experimental Choices:
-
Oxidizing Agent: The oxidizing agent is essential to convert I₂ into a more electrophilic species, such as the iodonium ion (I⁺), which can then attack the electron-rich aromatic ring.[6][7]
-
Solvent: Acetic acid is a common solvent for this reaction as it can dissolve 2-aminobenzoic acid and is stable to the oxidizing conditions.[5][8]
-
Stoichiometry: The molar ratio of the oxidizing agent to molecular iodine is a critical parameter that influences the conversion of the starting material and the yield of the desired product.[9]
Self-Validating System:
The reaction progress can be monitored by the disappearance of the characteristic color of molecular iodine. The product is typically isolated by precipitation upon pouring the reaction mixture into water, followed by filtration.
Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and selective iodinating agent that is particularly useful for substrates with sensitive functional groups.[10][11] The reaction is often catalyzed by a protic or Lewis acid.
Causality behind Experimental Choices:
-
NIS as an Iodine Source: NIS provides a source of electrophilic iodine under relatively mild conditions, minimizing the formation of byproducts.[10]
-
Acid Catalyst: An acid catalyst, such as trifluoroacetic acid, can activate NIS, making it a more potent electrophile.[12]
Self-Validating System:
The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product. The work-up procedure is typically straightforward, involving quenching with a reducing agent and extraction.
Experimental Protocols
Protocol for Iodination using Iodine Monochloride
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
2-Aminobenzoic acid (110 g, 0.8 mole)
-
Concentrated Hydrochloric Acid (HCl, sp. gr. 1.19)
-
Iodine Monochloride (ICl, 131 g, 0.8 mole)
-
Water
-
Crushed Ice
-
Concentrated Ammonia (sp. gr. 0.9)
-
Sodium Hydrosulfite
-
Decolorizing Charcoal
Procedure:
-
In a 3-L beaker, dissolve 110 g of 2-aminobenzoic acid in 1 L of water and 80 cc of concentrated HCl. Cool the solution to 20°C.
-
In a separate 2-L beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated HCl with 500 cc of cold water. Add crushed ice to bring the temperature to 5°C.
-
With rapid stirring, add 131 g of iodine monochloride to the cooled HCl solution over approximately two minutes.
-
Rapidly stir the iodine monochloride solution into the 2-aminobenzoic acid solution. An immediate precipitate of 2-amino-5-iodobenzoic acid will form, and the temperature will rise to 18–22°C.
-
Stir the mixture for one hour while allowing it to warm to room temperature.
-
Filter the precipitate using a Büchner funnel, pressing the solid as dry as possible.
-
Wash the solid with three 100-cc portions of cold water.
-
Dry the product at 90–100°C. The expected yield is 185–189 g (88–90%).
Purification (optional but recommended):
-
To 100 g of the crude product in a 400-cc beaker, add 200 cc of hot water.
-
Dissolve the acid by adding concentrated ammonia with stirring until the solution is complete at 60°C and there is a slight excess of ammonia.
-
Add sodium hydrosulfite in small portions until no further bleaching is observed.
-
Add approximately 5 g of decolorizing charcoal, stir for three minutes, and filter the hot solution with suction.
-
Wash the filter cake with 10 cc of boiling water.
-
Allow the combined filtrate and washings to cool slowly to form crystals of the ammonium salt.
-
Collect the crystals by suction filtration.
Protocol for Iodination using Molecular Iodine and Hydrogen Peroxide
This protocol is based on a patented method.[2][5]
Materials:
-
2-Aminobenzoic acid (5.00 g, 36.4 mmol)
-
Acetic Acid (100 mL)
-
Molecular Iodine (I₂, 4.63 g, 18.2 mmol)
-
30 wt% Hydrogen Peroxide (H₂O₂, 4.12 mL, 36.4 mmol)
-
Water
Procedure:
-
In a suitable reaction flask, prepare a mixture of 5.00 g of 2-aminobenzoic acid, 100 mL of acetic acid, and 4.63 g of molecular iodine.
-
To this mixture, add 4.12 mL of 30 wt% hydrogen peroxide dropwise.
-
Stir the reaction mixture at 50°C for 3 hours.
-
After the reaction is complete, pour the solution into 400 mL of water.
-
Collect the precipitated crystals by filtration.
Data Presentation
| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodine Monochloride | - | Water/HCl | 5 to RT | 1 | 88-90 | [4] |
| 2 | Molecular Iodine | Hydrogen Peroxide | Acetic Acid | 50 | 3 | High | [2][5] |
| 3 | Molecular Iodine | Potassium Hydroxide | Water | RT | 1 | ~72 | [5] |
| 4 | N-Iodosuccinimide | Acid Catalyst | Various | Mild | Varies | Varies | [10][12] |
Visualization of Key Processes
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Generalized mechanism for the electrophilic iodination of 2-aminobenzoic acid.
Experimental Workflow: Iodination with ICl
Caption: Experimental workflow for the iodination of 2-aminobenzoic acid using iodine monochloride.
Safety and Handling
Iodine Monochloride:
-
Hazards: Iodine monochloride is a corrosive chemical that can cause severe skin burns and eye damage.[13][14] Inhalation of vapors can lead to respiratory irritation.[14] It reacts with water to produce toxic and corrosive fumes.[14][15]
-
Personal Protective Equipment (PPE): Always handle iodine monochloride in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong oxidizing agents.[15]
N-Iodosuccinimide:
-
Hazards: N-Iodosuccinimide is harmful if swallowed and may cause respiratory irritation.[16] It can also cause skin and eye irritation.[16]
-
PPE: Wear protective gloves, safety glasses, and a lab coat.[16]
-
Handling: Use in a well-ventilated area.[16] Avoid breathing dust.[16] Wash hands thoroughly after handling.[16]
Characterization of 2-Amino-5-iodobenzoic Acid
The final product can be characterized using a variety of analytical techniques:
-
Melting Point: 2-Amino-5-iodobenzoic acid has a reported melting point of 219-221 °C (with decomposition).[1][17]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-I bond vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound.
-
Conclusion
The electrophilic iodination of 2-aminobenzoic acid is a robust and versatile reaction for the synthesis of 2-amino-5-iodobenzoic acid, a key building block in medicinal chemistry and materials science. By understanding the underlying principles of electrophilic aromatic substitution and carefully selecting the appropriate iodinating agent and reaction conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide, coupled with stringent safety practices, provide a solid foundation for the successful execution of this important chemical transformation.
References
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Wallingford, V. H.; Krueger, P. A. 5-Iodoanthranilic acid. Org. Synth.1943 , Coll. Vol. 2, 353. [Link]
-
Texium. Preparation of 2-iodobenzoic acid. [Link]
-
Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). [Link]
- Google Patents. Method for preparing 2-amino-5-iodo benzoic acid. KR20070039948A.
- Google Patents. Method For Producing 2-Amino-5-Iodobenzoic Acid. US20070219396A1.
-
RSC Publishing. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Org. Chem. Front., 2021,8, 4479-4484. [Link]
-
PubMed. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Spectrochim Acta A Mol Biomol Spectrosc.2015 , 149, 837-848. [Link]
-
NJ.gov. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR. [Link]
-
ChemSynthesis. 2-amino-5-iodobenzoic acid. [Link]
- Google Patents. Method for producing 2-amino-5-iodobenzoic acid. US7378546B2.
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Rhodium.ws. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. [Link]
-
Wikipedia. N-Iodosuccinimide. [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
- Google Patents. Method for producing 2-amino-5-iodobenzoic acid. EP1777215B1.
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A Technical Guide to the Synthesis of 2-Amino-4-iodobenzoic Acid via Sandmeyer Reaction
Abstract
2-Amino-4-iodobenzoic acid is a valuable halogenated aromatic building block in medicinal chemistry and materials science. Its synthesis often requires precise control over regioselectivity. This technical guide provides an in-depth, field-proven methodology for the synthesis of this compound, leveraging the classical Sandmeyer reaction. The described pathway starts from the readily available 2-aminobenzoic acid (anthranilic acid). The guide details the critical steps of diazotization and subsequent iodination, explaining the causality behind experimental choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and drug development professionals seeking a robust and reliable synthetic protocol.
Introduction
Significance of this compound
Halogenated anthranilic acid derivatives are pivotal scaffolds in the synthesis of pharmaceuticals and agrochemicals. The presence of an iodine atom, as in this compound, offers a reactive handle for further functionalization, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This makes it a highly sought-after intermediate for creating complex molecular architectures.
The Sandmeyer Reaction: A Cornerstone of Aromatic Synthesis
The Sandmeyer reaction is a fundamental transformation that converts an aryl primary amine into an aryl halide or pseudohalide through the intermediacy of a diazonium salt.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful method for introducing a variety of functional groups onto an aromatic ring that are often difficult to install via direct electrophilic aromatic substitution.[2][3] The process involves two key stages: the diazotization of the amine with nitrous acid, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts.[4]
Rationale for the Iodination Pathway
Mechanistic Principles
The synthesis is a two-step process occurring in a single pot: diazotization followed by nucleophilic substitution.[4]
Diazotization of 2-Aminobenzoic Acid
The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[10][11] The reaction must be kept at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures or when isolated.[10][12][13][14]
The mechanism involves the following key steps:
-
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of the amino group on the aromatic ring attacks the nitrosonium ion.[15]
-
Proton Transfers and Dehydration: A series of proton transfers and rearrangement steps lead to the formation of a stable N-nitrosamine intermediate, which ultimately loses a water molecule to yield the resonance-stabilized benzenediazonium ion.[15]
Iodide-Induced Decomposition of the Diazonium Salt
The introduction of iodide is achieved by adding a solution of potassium iodide (KI).[5] The mechanism for the iodination is distinct from copper-catalyzed Sandmeyer reactions and is believed to proceed via a radical pathway.[2][6]
-
Single Electron Transfer (SET): The iodide ion (I⁻) acts as a reducing agent, transferring an electron to the diazonium cation (ArN₂⁺).
-
Loss of Nitrogen: This transfer forms a diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate an aryl radical.[5]
-
Iodine Transfer: The aryl radical then abstracts an iodine atom from another iodide source (such as I₂ or I₃⁻, formed in situ) to yield the final 2-iodobenzoic acid product.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-iodobenzoic acid from 2-aminobenzoic acid and serves as a direct template.[7][8][11][16]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminobenzoic Acid | 137.14 | 3.0 g | 21.8 |
| Concentrated HCl | 36.46 | 5.5 mL | ~66 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.6 g | 23.2 |
| Potassium Iodide (KI) | 166.00 | 3.7 g | 22.3 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | ~0.1 g | - |
| Deionized Water | 18.02 | As needed | - |
| 95% Ethanol | 46.07 | For recrystallization | - |
Step-by-Step Procedure
A. Diazotization
-
In a 100 mL round-bottom flask, combine 3.0 g of 2-aminobenzoic acid, 22 mL of deionized water, and 5.5 mL of concentrated hydrochloric acid.[16]
-
Gently heat the mixture with swirling until the solid completely dissolves, then cool the flask in an ice-water bath to 0–5 °C.[8][16]
-
In a separate small beaker, dissolve 1.6 g of sodium nitrite in approximately 3-4 mL of cold water.
-
Using a dropper or addition funnel, add the sodium nitrite solution dropwise to the cold, stirred solution of the amine hydrochloride over 5-10 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. [7][12] The resulting solution should be nearly clear and is the aryl diazonium salt solution.
B. Iodination 5. In another beaker, dissolve 3.7 g of potassium iodide in 5 mL of water.[16] 6. Slowly and with continuous stirring, add the potassium iodide solution to the cold diazonium salt solution.[8][16] You will observe vigorous effervescence (N₂ gas evolution) and the formation of a dark, reddish-brown precipitate.[11] 7. Once the addition is complete, allow the mixture to stand at room temperature for 5-10 minutes.[11] 8. Gently warm the mixture in a water bath to approximately 40 °C for 10 minutes, then increase the heat and maintain it on a steam bath for an additional 10 minutes to ensure the reaction goes to completion.[8][16]
C. Work-up and Purification 9. Cool the reaction mixture in an ice bath. A dense, tan-to-brown solid (the crude product) should precipitate. 10. Add a small pinch of sodium bisulfite or sodium thiosulfate to the cold mixture and stir. This will reduce any excess iodine (I₂) formed as a byproduct, discharging the dark color.[8] 11. Collect the crude 2-iodobenzoic acid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water. 12. For purification, recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture. Dry the resulting purified crystals to obtain the final product.
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// Connections Start -> Dissolve; Dissolve -> Cool; Cool -> AddNaNO2; AddNaNO2 -> Diazotization; Diazotization -> AddKI; AddKI -> Iodination; Iodination -> Warm; Warm -> Workup; Workup -> FinalProduct; } .enddot Caption: Experimental workflow for the synthesis of 2-iodobenzoic acid.
Process Parameters and Optimization
-
Temperature Control: Maintaining a temperature of 0–5 °C during diazotization is the most critical parameter.[10][12] Higher temperatures lead to premature decomposition of the diazonium salt, primarily to phenol, significantly reducing the yield of the desired iodo-product.[17][18]
-
Acid Stoichiometry: A stoichiometric excess of strong acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would form a diazoamino byproduct.[15]
-
Reagent Addition: Slow, dropwise addition of sodium nitrite ensures that the concentration of nitrous acid remains low and the exothermic reaction is well-controlled.[12] Similarly, the KI solution should be added slowly to manage the rate of nitrogen evolution.
-
Quenching: The use of sodium bisulfite or thiosulfate in the work-up is essential for removing colored iodine impurities, which simplifies purification.[8]
Safety Considerations
-
Diazonium Salt Hazards: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry, solid state.[12][13][19] Never attempt to isolate the diazonium salt intermediate. All steps should be performed in solution at low temperatures.[20]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[21] It can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[22] Avoid contact with skin and inhalation of dust.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Gas Evolution: The reaction releases nitrogen gas and potentially toxic nitrogen oxides (NOx).[21] The entire procedure must be conducted in a well-ventilated fume hood.[10]
-
Hydrazoic Acid: An excess of sodium nitrite in an acidic solution can potentially form hydrazoic acid (HN₃), which is highly toxic and explosive.[23] Using only a stoichiometric amount of sodium nitrite is a key safety rule.[12][19]
Conclusion
The Sandmeyer reaction provides a robust and efficient method for the synthesis of this compound and its analogs. By carefully controlling reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can reliably produce this valuable synthetic intermediate. The copper-free nature of the iodination step simplifies the procedure and work-up. This guide offers a comprehensive framework, grounded in established chemical principles and best practices, to empower scientists in their synthetic endeavors.
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ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. 2020. Available from: [Link]
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ResearchGate. Reactive Chemical Hazards of Diazonium Salts. 2015. Available from: [Link]
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Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Available from: [Link]
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Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. 2016. Available from: [Link]
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Scribd. P-Aminobenzoic Acid Diazotization. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. 2016. Available from: [Link]
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Pianeta Chimica. Preparation of 2-iodo benzoic acid. Available from: [Link]
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- Google Patents. One step diazotization coupling process. 1976.
-
Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Available from: [Link]
-
Chemistry Stack Exchange. Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. 2015. Available from: [Link]
-
Chemistry Online. Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). 2022. Available from: [Link]
-
White Rose Research Online. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available from: [Link]
-
PrepChem.com. Preparation of 4-amino-3,5-diiodobenzoic acid. Available from: [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 2018. Available from: [Link]
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Texium. Preparation of 2-iodobenzoic acid. 2018. Available from: [Link]
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Chegg.com. Solved Part A: Sandmeyer Reaction: Synthesis of. 2021. Available from: [Link]
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NIH. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Available from: [Link]
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chemical reactivity of the amino group in 2-Amino-4-iodobenzoic acid
An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key synthetic intermediate, valued for its trifunctional nature that allows for sequential, regioselective modifications. Its utility in the synthesis of complex heterocyclic scaffolds, pharmaceutical agents, and functional materials is well-documented.[1][2][3] The reactivity of this molecule is dominated by the interplay of its three distinct functional groups: a nucleophilic amino group, an acidic carboxylic acid, and an iodine atom that can participate in a variety of cross-coupling reactions. This guide provides a detailed examination of the chemical reactivity of the amino group, offering insights into the electronic and steric factors that govern its behavior and providing practical protocols for its key transformations.
The Electronic and Steric Landscape
The reactivity of the amino group in this compound is profoundly influenced by the electronic effects of the other substituents on the aromatic ring. Understanding these effects is crucial for predicting its behavior in chemical reactions.
-
Substituent Effects: The carboxylic acid group at the ortho position and the iodine atom at the para position both exert strong electronic influences.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing, primarily through its negative inductive (-I) and negative mesomeric (-M) effects. This significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.
-
Iodine (-I): As a halogen, iodine is electron-withdrawing by induction (-I). However, it is also capable of donating electron density into the ring through resonance (+M) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.
-
The net result of these competing influences is a significant deactivation of the amino group compared to aniline. The lone pair on the nitrogen is less available for donation, which decreases both its basicity and nucleophilicity. Electron-withdrawing groups are known to decrease the pKa of substituted anilines, making them less basic.[4][5][6][7]
-
Steric Hindrance: The ortho-carboxylic acid group provides a moderate degree of steric hindrance, which can influence the approach of bulky electrophiles to the amino group. This steric congestion can be exploited to achieve selectivity in certain reactions.
Basicity and Nucleophilicity
The electronic deactivation by the carboxyl and iodo substituents directly impacts the fundamental chemical properties of the amino group.
Basicity: The pKa of the conjugate acid of an aniline derivative is a direct measure of the basicity of the amino group. For aniline, the pKa is approximately 4.6. Due to the presence of two electron-withdrawing groups, the pKa of this compound is expected to be significantly lower, rendering it a much weaker base than aniline. This reduced basicity means that stronger acidic conditions are required to protonate the amino group fully.
Nucleophilicity: The nucleophilicity of the amino group is also diminished. While it is still capable of attacking a wide range of electrophiles, reaction rates are generally slower than those of aniline or anilines bearing electron-donating groups.[8] Consequently, more forcing reaction conditions or more potent electrophiles may be required to achieve efficient transformations.
Key Reactions of the Amino Group
Despite its reduced reactivity, the amino group of this compound participates in a wide array of synthetically useful transformations.
Acylation and Amide Bond Formation
The formation of an amide bond is one of the most common reactions of the amino group. This transformation is crucial for introducing new functionalities and for protecting the amino group during subsequent reactions.
Mechanism: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent (e.g., an acid chloride, anhydride, or an activated carboxylic acid).
Protocol: Acylation using an Acid Chloride
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.), to the solution to neutralize the HCl byproduct.
-
Acylating Agent Addition: Slowly add the acid chloride (1.0-1.1 eq.) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Workflow for Acylation
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The Iodine Substituent: A Linchpin of Reactivity in 2-Amino-4-iodobenzoic Acid
An In-Depth Technical Guide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
2-Amino-4-iodobenzoic acid is a richly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its synthetic utility is profoundly influenced by the distinct and often synergistic roles of its three core functional groups: the ortho-amino and carboxylic acid moieties of the anthranilic acid core, and the iodine atom at the 4-position. This guide provides an in-depth analysis of the iodine substituent's pivotal role in modulating the molecule's electronic properties, directing its reactivity, and serving as a versatile synthetic handle for complex molecular construction. We will dissect the interplay of inductive and steric effects, provide field-proven protocols for key transformations such as palladium-catalyzed cross-coupling reactions, and explore its application in the synthesis of functionalized heterocyclic systems.
The Unique Physicochemical Profile of this compound
The reactivity of this compound is not merely a sum of its parts but a consequence of the electronic interplay between the amino, carboxyl, and iodo groups.
-
Electronic Effects : The benzene ring is subject to competing electronic influences. The amino group (-NH₂) is a strong activating group, donating electron density via the resonance (+R) effect. Conversely, the carboxylic acid (-COOH) is a deactivating group, withdrawing electron density through both inductive (-I) and resonance (-R) effects. The iodine atom introduces a more nuanced influence; it is electron-withdrawing through its inductive (-I) effect due to its electronegativity, yet it is a weak resonance donor (+R) due to its lone pairs. For halogens, the inductive effect is generally dominant in influencing reactivity.[1]
-
Steric Effects : The iodine atom is the largest of the common halogens. While positioned at the 4-position (para to the amino group), its size can still exert steric hindrance that influences the approach of reagents in certain reactions.[2] More significantly, the ortho-relationship between the amino and carboxyl groups can lead to intramolecular hydrogen bonding, which impacts the acidity and reactivity of both groups.[3]
This unique combination of features makes this compound a valuable and versatile building block.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | PubChem[4] |
| Molecular Weight | 263.03 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 20776-54-9 | PubChem[4] |
| Physical Appearance | Solid | ECHEMI[5] |
| Melting Point | 208 °C (decomposition) | ECHEMI[5] |
| XLogP3 | 2.1 | PubChem[4] |
The Iodine Substituent as a Modulator of Acidity and Basicity
The electron-withdrawing inductive effect (-I) of the iodine atom plays a crucial role in modulating the pKa of both the carboxylic acid and the anilinic amino group.
-
Impact on Carboxylic Acid Acidity : Electron-withdrawing groups stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the parent acid (lowering its pKa).[6] The iodine at the 4-position exerts a significant -I effect, pulling electron density from the ring and the attached carboxyl group. Consequently, this compound is a stronger acid than unsubstituted 2-aminobenzoic acid. This effect is generally more pronounced with more electronegative halogens, though other factors can influence the trend in ortho-substituted systems.[2]
-
Impact on Amino Group Basicity : The same inductive effect that increases the acidity of the -COOH group decreases the basicity of the -NH₂ group. By withdrawing electron density, the iodine atom makes the lone pair on the nitrogen less available for protonation. This renders the amino group in this compound less basic than that in non-halogenated anthranilic acid.
The C-I Bond: A Versatile Handle for Molecular Elaboration
The most significant role of the iodine substituent in this compound is its function as an exceptionally reactive handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I), making it highly susceptible to oxidative addition by low-valent metal catalysts, particularly palladium(0).[7] This high reactivity allows for transformations under mild conditions, often with high selectivity for the C-I bond, even in the presence of other halogens.
Two of the most powerful applications are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Field-Proven Protocols for Cross-Coupling Reactions
The following protocols provide a robust starting point for the functionalization of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to protect the catalyst from oxidation.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of an arylboronic acid with this compound. The carboxylic acid and amine functionalities may sometimes require protection to prevent side reactions or improve solubility, but many modern catalyst systems exhibit high functional group tolerance.
Materials & Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Ethyl acetate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, condenser, magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition : Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 8-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-aminobenzoic acid product.
Protocol: Sonogashira Coupling of this compound
This protocol details the coupling of a terminal alkyne, a powerful method for installing an ethynyl linkage.
Materials & Reagents:
-
This compound
-
Terminal Alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask, magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) under an inert atmosphere.
-
Inert Atmosphere : Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition : Add anhydrous THF and TEA via syringe. The amine often serves as both the base and part of the solvent system.
-
Alkyne Addition : Add the terminal alkyne (1.5 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours. The formation of a salt precipitate (triethylammonium iodide) is typically observed.
-
Monitoring : Track the reaction's progress using TLC or LC-MS.
-
Workup : Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts and catalyst residues, washing with THF or ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography to afford the 2-amino-4-alkynylbenzoic acid product.
Caption: Standard experimental workflow for cross-coupling.
Application in Heterocyclic Synthesis
The anthranilic acid core of this compound is a classical precursor for synthesizing important nitrogen-containing heterocycles, particularly quinazolinones.[8][9] The true synthetic power of the iodine substituent is realized in a two-stage strategy:
-
Heterocycle Formation : The amino and carboxylic acid groups are reacted to form the heterocyclic core. For example, reaction with an appropriate reagent can yield an iodinated quinazolinone.[8]
-
Post-Cyclization Functionalization : The iodine atom, having been carried through the cyclization reaction, is now perfectly positioned on the heterocyclic scaffold for subsequent cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, a highly desirable strategy in drug discovery for generating molecular libraries.
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2-Amino-4-iodobenzoic Acid: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-iodobenzoic acid, a trifunctional arene, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring an anthranilic acid motif ortho to a strategically positioned iodo group, provides a powerful and versatile platform for the construction of complex molecular scaffolds. The C-I bond offers a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the vicinal amino and carboxylic acid groups are primed for cyclization cascades to form privileged heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in drug discovery and materials science.
Introduction: The Strategic Value of a Trifunctional Reagent
In the landscape of organic synthesis, building blocks that offer multiple, orthogonally reactive sites are of paramount importance. This compound fits this description perfectly. It belongs to the class of halogenated aminobenzoic acids, but the specific 2-amino, 4-iodo substitution pattern confers a unique combination of reactivity.[1]
-
The Anthranilic Acid Core: The 2-aminobenzoic acid structure is a classic precursor for a vast array of heterocyclic compounds, most notably quinazolinones, which are prevalent motifs in pharmacologically active agents.[2][3]
-
The C-I Bond as a Synthetic Linchpin: Among halogens, the carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cycles.[1] This makes this compound an exceptional substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the facile introduction of diverse aryl, vinyl, alkynyl, and amino substituents.[4][5][6][7]
-
Synergistic Functionality: The interplay between the three functional groups enables multi-step, one-pot transformations where an initial cross-coupling at the C-4 position is followed by a cyclization reaction involving the amino and carboxyl groups. This synthetic efficiency is a key advantage in complex molecule synthesis.
This guide will dissect these features, providing both the theoretical underpinnings and the practical methodologies required to leverage this powerful building block.
Core Characteristics and Synthesis
A thorough understanding of a reagent's physical properties and a reliable synthetic protocol are fundamental to its successful application.
Physicochemical Properties
The key properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₇H₆INO₂ | [8][9] |
| Molecular Weight | 263.03 g/mol | [8] |
| CAS Number | 20776-54-9 | [9][10] |
| Appearance | Solid | [9] |
| Melting Point | 208 °C (decomposes) | [10] |
| Topological Polar Surface Area | 63.3 Ų | [8][10] |
| XLogP3 | 2.1 | [8][10] |
Synthesis Protocol: Reduction of 4-Iodo-2-nitrobenzoic Acid
A common and efficient laboratory-scale synthesis involves the reduction of the corresponding nitro compound. The use of tin(II) chloride dihydrate is a classic and reliable method for this transformation.[10][11] The causality for this choice lies in the chemoselectivity of SnCl₂, which readily reduces aromatic nitro groups in the presence of other sensitive functionalities like carboxylic acids and aryl iodides under mild conditions.
-
Reaction Setup: To a 500 mL round-bottom flask, add 4-iodo-2-nitrobenzoic acid (20 g, 68 mmol, 1.0 eq) and ethyl acetate (200 mL). Stir the suspension at room temperature.[11]
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 46 g, 204 mmol, 3.0 eq) in several portions over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 16 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup - Neutralization: Upon completion, carefully adjust the pH of the mixture to ~9 by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Caution: Vigorous gas evolution (CO₂) will occur.
-
Filtration: Filter the resulting suspension through a pad of diatomaceous earth (Celite®) to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and acidify it to pH ~2 with concentrated hydrochloric acid (HCl).[11]
-
Product Collection: The white solid product will precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration, wash with cold distilled water (2 x 30 mL), and dry under vacuum to yield this compound. A typical yield for this procedure is >95%.[11]
The Synthetic Utility: A Hub for Molecular Diversity
The true power of this compound lies in its versatile reactivity, which can be broadly categorized into palladium-catalyzed cross-couplings and cyclization reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-rich nature of the ring (due to the amino group) and the high reactivity of the C-I bond make this substrate ideal for a range of Pd-catalyzed transformations.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[12] With this compound, it allows for the direct installation of aryl or heteroaryl groups at the C-4 position. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like dehalogenation.[4][13]
Causality Insight: The base (e.g., K₂CO₃, K₃PO₄) plays a crucial role beyond simply activating the boronic acid. It also neutralizes the HI generated during the catalytic cycle, preventing catalyst deactivation and promoting the reductive elimination step. An inert atmosphere is mandatory to prevent oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic acid.[4][13]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating & Monitoring: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~4-5. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Representative Yield |
| Phenylboronic acid | >90% |
| 4-Methoxyphenylboronic acid | >85% |
| 3-Pyridylboronic acid | >80% |
Note: Yields are illustrative and depend on specific optimization.[4]
The Heck reaction enables the arylation of alkenes, providing access to substituted styrenes and cinnamates.[6][14] The reaction involves the coupling of an unsaturated halide with an alkene under the influence of a palladium catalyst and a base.[15]
For the synthesis of C(sp²)-C(sp) bonds, the Sonogashira coupling is the premier method, reacting aryl halides with terminal alkynes.[16][17] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[18] The resulting 4-alkynyl-2-aminobenzoic acid derivatives are valuable intermediates for constructing complex heterocyclic systems.[7]
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation that is traditionally difficult to achieve.[5][19] This reaction couples aryl halides with primary or secondary amines, providing a direct route to N-aryl anthranilic acid derivatives.[20] The development of sterically hindered and electron-rich phosphine ligands has been critical to the broad applicability of this reaction.[21]
Cyclization Reactions: Building Heterocyclic Scaffolds
The true elegance of using this compound is often realized in tandem sequences where a cross-coupling reaction is followed by a cyclization.
Quinazolinones are a class of fused heterocycles with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2] The anthranilic acid moiety of our building block is an ideal starting point for their synthesis. A common method involves acylation of the amino group followed by condensation with an amine.[3]
Acridones are another important class of nitrogen-containing heterocycles known for their biological activities, including antitumor and antiviral properties.[22] The synthesis of acridones can be achieved through an Ullmann condensation or a Buchwald-Hartwig coupling between this compound (or its ester) and a phenol, followed by an acid-catalyzed Friedel-Crafts cyclization to forge the central ring.[23]
Applications in Drug Discovery
The synthetic versatility of this compound makes it a valuable precursor in drug development. The ability to rapidly generate libraries of diverse compounds through various coupling reactions is essential for structure-activity relationship (SAR) studies.
-
Scaffold Decoration: In lead optimization, the C-I bond can be used to introduce a variety of substituents to probe the chemical space around a core scaffold, fine-tuning properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).[24]
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This allows for the synthesis of radiolabeled molecules used as imaging agents in diagnostics, such as in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[25][26]
-
Synthesis of Bioactive Cores: As detailed above, its role as a precursor to quinazolinones and acridones places it at the start of synthetic routes for compounds targeting kinases, DNA, and other biological targets.[2]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its trifunctional nature provides a robust and flexible platform for synthetic chemists to execute a wide range of high-value transformations. From fundamental palladium catalysis to the construction of complex, biologically active heterocycles, this building block offers a reliable and efficient pathway to molecular diversity. As the demands of drug discovery and materials science continue to grow, the strategic application of such versatile building blocks will remain essential for driving progress and enabling the creation of novel, functional molecules.
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potential applications of 2-Amino-4-iodobenzoic acid in medicinal chemistry
2-Amino-4-iodobenzoic Acid: A Strategic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemistry Professionals
Foreword: The Unassuming Power of a Halogenated Scaffold
In the vast and ever-expanding universe of chemical building blocks for drug discovery, certain scaffolds emerge as exceptionally versatile and strategically valuable. This compound is one such molecule. At first glance, it is a simple anthranilic acid derivative, but its true power lies in the trifecta of functional groups adorning its phenyl ring: an amine, a carboxylic acid, and a strategically placed iodine atom. This unique arrangement provides a robust platform for the synthesis of complex molecular architectures and the exploration of novel therapeutic agents.
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of reactions. As a senior application scientist, the goal is to provide a deeper understanding of the causality behind the experimental choices and to highlight the strategic advantages that this compound offers in the quest for new medicines. We will delve into its synthesis, its pivotal role in constructing diverse chemical libraries, and its application in developing targeted therapies, particularly in oncology.
Foundational Profile: Physicochemical Properties and Synthesis
A thorough understanding of a scaffold's fundamental properties is the bedrock of its effective application. The physical and chemical characteristics of this compound dictate its reactivity, solubility, and handling, which are critical considerations in any synthetic campaign.
Physicochemical Data
| Property | Value |
| CAS Number | 20776-54-9 |
| Molecular Formula | C₇H₆INO₂[1] |
| Molecular Weight | 263.03 g/mol [1] |
| Appearance | Off-white to light yellow powder |
| Melting Point | ~208 °C (decomposes)[1] |
| Boiling Point | ~377 °C at 760 mmHg[1] |
| Topological Polar Surface Area | 63.3 Ų[1] |
| XLogP3 | 2.1[1] |
Synthesis of this compound: A Practical Approach
While several synthetic routes to this compound exist, a common and efficient method involves the direct iodination of 2-aminobenzoic acid (anthranilic acid). Another route is the reduction of 4-iodo-2-nitro-benzoic acid.[1] The direct iodination approach is often favored for its atom economy and operational simplicity.
A representative method for the synthesis of a related isomer, 2-amino-5-iodobenzoic acid, involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid.[2][3][4]
Experimental Protocol: Synthesis via Reduction of 4-Iodo-2-nitro-benzoic acid
This protocol describes a common lab-scale synthesis of this compound.
Materials:
-
4-Iodo-2-nitro-benzoic acid (1.0 equiv.)
-
Tin(II) chloride (SnCl₂) (typically 3-5 equiv.)
-
Ethyl acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 4-iodo-2-nitro-benzoic acid (1.0 equiv.) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate in portions. An exothermic reaction may be observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
The resulting mixture is then filtered through a pad of celite to remove insoluble tin salts.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
-
Caption: A generalized workflow for the synthesis of this compound.
Core Synthetic Applications in Medicinal Chemistry
The strategic placement of the amino, carboxyl, and iodo groups on the aromatic ring makes this compound a highly versatile scaffold for generating complex molecular architectures.
The Trifunctional Handle for Molecular Diversity
-
Amino Group (-NH₂): This nucleophilic group is a key handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and mimicking peptide bonds. It can also be a precursor for the formation of various nitrogen-containing heterocycles.
-
Carboxylic Acid (-COOH): This group can also participate in amide bond formation (after activation) or esterification. Its acidic nature can be crucial for modulating solubility and for forming salt forms of the final drug substance.
-
Iodo Substituent (-I): The iodine atom is arguably the most strategic feature of this scaffold. It serves as an excellent leaving group and a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position, which is critical for tuning the pharmacological properties of the molecule.
A Gateway to Bioactive Heterocycles
Heterocyclic compounds are present in a vast majority of pharmaceuticals.[5] this compound is an excellent starting material for the synthesis of various fused heterocyclic systems. For example, through condensation reactions involving the amino and carboxyl groups, it can be used to construct quinazolinone scaffolds, which are prevalent in many kinase inhibitors.
Caption: Versatility in synthesizing various heterocyclic cores.
The Role of the Iodo Group in Modern Drug Design
The iodo group's utility extends beyond being a simple synthetic handle.
-
Cross-Coupling Reactions: It is an ideal substrate for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for structure-activity relationship (SAR) studies.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein). This interaction can significantly contribute to the binding affinity and selectivity of a drug candidate.
-
Modulation of Physicochemical Properties: The presence of a large, lipophilic iodine atom can influence the compound's solubility, lipophilicity, and metabolic stability. This allows for fine-tuning of the pharmacokinetic profile of a drug candidate.[6]
Therapeutic Potential: Case Studies and Applications
Derivatives of halogenated anthranilic acids have shown significant promise across several therapeutic areas.[7][8] The scaffold has been successfully incorporated into molecules targeting key biological pathways implicated in various diseases.
Anti-Cancer Agents: A Privileged Scaffold
A significant area of application for anthranilic acid derivatives is in oncology.[7][9] The 2-aminobenzoic acid core is a key feature in many kinase inhibitors, which are designed to interfere with signaling pathways that control cell growth and proliferation.[9]
-
Kinase Inhibitors: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The anthranilic acid scaffold can serve as a hinge-binding motif, while substituents introduced via the iodo-group can extend into other regions of the binding site to enhance potency and selectivity. Derivatives of related scaffolds have been investigated as inhibitors of kinases such as EGFR, VEGFR-2, and PI3Ks.[9][10][11]
-
Androgen Receptor (AR) Antagonists: Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor antagonists.[12] These are crucial for the treatment of prostate cancer. Some of these compounds have shown the ability to inhibit not only the wild-type AR but also mutants that confer resistance to existing therapies, suggesting a distinct mode of action.[12]
Representative Biological Activities of Related Scaffolds
While specific data for this compound derivatives can be found in specialized literature and patents, the following table illustrates the potential of the broader class of substituted aminobenzoic acids in oncology.
| Compound Class | Target(s) | Therapeutic Area |
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Non-small cell lung cancer[10] |
| Substituted Anthranilates | Androgen Receptor | Prostate Cancer[12] |
| Aminobenzoic Acid Derivatives | uPA/uPAR system | Tumor Metastasis & Angiogenesis[13] |
Advanced Synthetic Protocols: A Suzuki Coupling Example
To illustrate the synthetic utility of the iodo-substituent, the following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid to the 4-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust and flexible platform for the synthesis of diverse and complex molecules. The iodo-substituent, in particular, opens the door to a vast chemical space through reliable and versatile cross-coupling reactions, and its potential role in halogen bonding adds another layer of sophistication to rational drug design.
The demonstrated success of the anthranilic acid scaffold in areas like oncology is a strong indicator of its therapeutic potential. Future research will likely see the continued use of this compound and its analogs in the development of novel kinase inhibitors, targeted protein degraders (PROTACs), and probes for chemical biology. As our understanding of disease pathways becomes more nuanced, the ability to rapidly generate diverse and well-characterized compound libraries from scaffolds like this will be more critical than ever.
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Holbova, K., et al. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 249-268. Available from: [Link]
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Lippold, L., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 189, 1-11. Available from: [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-952. Available from: [Link]
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Pro-Tech Chemical. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Available from: [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available from: [Link]
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Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available from: [Link]
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Saczewsk, J., et al. (2020). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 25(22), 5433. Available from: [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available from: [Link]
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Whitmore, F. C., & Woodward, G. E. (1925). p-IODOBENZOIC ACID. Organic Syntheses, 4, 48. Available from: [Link]
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de Oliveira, R. N., et al. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 5(2), 166-191. Available from: [Link]
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Banerjee, S. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6), 1-5. Available from: [Link]
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Kita, Y., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(10), 2465. Available from: [Link]
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Kumar, A., et al. (2022). Bioactive Heterocyclic Analog Compounds: Modern Uses. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-188. Available from: [Link]
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Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(14), 5431. Available from: [Link]
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Tan, W. J., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 14(10), 987. Available from: [Link]
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Khan, K. M., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(2), 221-230. Available from: [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571. Available from: [Link]
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Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(10), 2269. Available from: [Link]
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discovery and history of 2-Amino-4-iodobenzoic acid
An In-depth Technical Guide to 2-Amino-4-iodobenzoic Acid: From Discovery to Modern Synthetic Applications
Introduction
This compound is a halogenated derivative of anthranilic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—possessing a nucleophilic amino group, a carboxylic acid handle, and a reactive carbon-iodine bond—renders it a highly versatile building block for the synthesis of complex organic molecules. The strategic placement of the iodine atom at the 4-position, coupled with the ortho-amino acid motif, allows for a programmed, stepwise functionalization, making it an invaluable starting material for creating diverse chemical libraries.[1]
This guide provides a comprehensive technical overview of this compound, tracing its historical synthetic origins, detailing modern, field-proven protocols for its preparation, and exploring its applications as a pivotal intermediate in drug discovery and beyond. The content is structured to provide researchers, scientists, and drug development professionals with not only procedural knowledge but also a deep understanding of the causality behind the experimental choices that define its synthesis and utility.
Historical Context and the Evolution of Synthesis
The precise "discovery" of this compound is not marked by a singular, seminal event but is rather embedded in the broader history of aromatic chemistry and the development of methods for the regioselective halogenation of aniline and benzoic acid derivatives. Early organic chemists faced significant challenges in controlling the position of substituents on an aromatic ring. The synthesis of a specific isomer like this compound required the development of reliable, high-yielding reactions that could overcome the formation of isomeric byproducts.
Historically, two primary logical pathways have emerged for the synthesis of this and related compounds:
-
Direct Electrophilic Iodination: The most straightforward conceptual approach involves the direct iodination of the parent 2-aminobenzoic acid (anthranilic acid). However, the activating and ortho-, para-directing nature of the amino group makes controlling the position of iodination challenging, often leading to a mixture of products, including the 2-amino-5-iodobenzoic acid isomer.
-
Pre-functionalization and Reduction: A more controlled and ultimately more common strategy involves starting with a precursor where the iodine atom is already in the desired position. The synthesis of this compound is most reliably achieved through the chemical reduction of 4-iodo-2-nitrobenzoic acid. This route offers unambiguous regiocontrol, as the positions of the iodo and nitro groups are set in the starting material.
Modern synthetic chemistry has refined these approaches, focusing on improving yields, simplifying procedures, and utilizing more environmentally benign reagents.
Core Synthetic Methodologies
The synthesis of this compound is dominated by a highly reliable and scalable method that ensures excellent regiochemical purity. Below, we detail the most authoritative and widely practiced protocol, followed by an exploration of alternative strategies.
Primary Synthesis Route: Reduction of 4-Iodo-2-nitrobenzoic Acid
This method stands as the gold standard for producing this compound due to its high yield and regiochemical purity. The logic of this pathway is to begin with a commercially available or readily synthesized precursor, 4-iodo-2-nitrobenzoic acid, and selectively reduce the nitro group to a primary amine. The choice of reducing agent is critical to ensure that the iodine substituent and the carboxylic acid group remain unaffected.
-
Starting Material: 4-Iodo-2-nitrobenzoic acid provides absolute control over the final substitution pattern. The nitro group is a powerful electron-withdrawing group, which deactivates the ring to further electrophilic substitution, and its subsequent reduction to an amine is a well-established, high-yielding transformation.
-
Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate is a classic and highly effective choice for the reduction of aromatic nitro groups in the presence of halogens.[2] It is a mild reducing agent that shows excellent chemoselectivity, leaving the C-I bond and the carboxylic acid intact. The reaction proceeds in a straightforward manner at room temperature.[2]
-
Solvent: Ethyl acetate is an ideal solvent as it readily dissolves the starting material, is relatively non-polar, and can be easily removed during the work-up procedure.[2]
-
Work-up: The work-up procedure is designed to remove the tin salts and isolate the product. Adjusting the pH to ~9 with a saturated sodium bicarbonate solution precipitates the tin as tin hydroxides, which can be removed by filtration.[2] The product, being an amino acid, is soluble in the basic aqueous layer as its carboxylate salt. Subsequent acidification of the filtrate to a pH of ~2 with a strong acid like HCl protonates the carboxylate, causing the pure this compound to precipitate out of the solution as a solid.[2]
Materials:
-
4-Iodo-2-nitrobenzoic acid (1.0 eq.)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq.)[2]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Diatomaceous earth (Celite®)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-iodo-2-nitrobenzoic acid (e.g., 20 g, 68 mmol) in ethyl acetate (200 mL).[2]
-
To this solution, add stannous chloride dihydrate (e.g., 46 g, 204 mmol) in three portions while stirring.[2]
-
Stir the reaction mixture vigorously at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, carefully adjust the pH of the mixture to ~9 by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate solution. This will result in the formation of a thick precipitate.[2]
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated tin salts. Wash the filter cake with distilled water.[2]
-
Separate the aqueous layer from the filtrate. Acidify the aqueous layer to a pH of ~2 using concentrated hydrochloric acid.[2]
-
A white solid will precipitate. Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield this compound.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Iodo-2-nitrobenzoic acid | [2] |
| Reagent | Stannous chloride dihydrate | [2] |
| Solvent | Ethyl acetate | [2] |
| Reaction Time | 16 hours | [2] |
| Temperature | Room Temperature | [2] |
| Typical Yield | ~100% (crude) | [2] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via nitro group reduction.
Alternative Route: Direct Iodination of 2-Aminobenzoic Acid
While less common for preparing the 4-iodo isomer specifically due to regioselectivity issues, direct iodination of anthranilic acid is a known method for producing iodinated aminobenzoic acids. For instance, methods using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in acetic acid have been patented for the synthesis of the 2-amino-5-iodobenzoic acid isomer.[3][4] Achieving high selectivity for the 4-iodo position via this route is challenging and not the preferred industrial or laboratory method.
Applications in Research and Drug Development
The utility of this compound stems from its three distinct functional groups, which can be addressed with high chemoselectivity. This "trifunctional" nature makes it a powerful platform for building molecular complexity.[1]
-
The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1] This allows for the facile introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents at the 4-position, a common strategy for exploring structure-activity relationships (SAR) in drug discovery.[1]
-
The Amino Group: The primary amine can be acylated to form amides, a frequent modification in medicinal chemistry to alter a compound's solubility, stability, or binding properties.[1] It can also serve as a nucleophile in the construction of heterocyclic rings, or be diazotized via a Sandmeyer reaction to introduce other functionalities.[1]
-
The Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides.[1] Crucially, its ortho relationship with the amino group is the key structural motif of anthranilic acid, which is a precursor for the synthesis of numerous heterocyclic systems, such as quinazolinones, through condensation and cyclization reactions.[1]
This multi-faceted reactivity allows for a programmed synthetic strategy where a researcher can, for example, first perform a cross-coupling reaction at the iodide, then modify the amino group, and finally use the carboxylic acid to form a new ring system, all on the same molecular scaffold.[1]
Logical Relationship Diagram
Caption: Reactivity and synthetic utility of this compound.
Conclusion
This compound, while a structurally simple molecule, represents a cornerstone intermediate for advanced organic synthesis. Its historical development is tied to the fundamental challenge of regiocontrol in aromatic chemistry. The modern, reliable synthesis via the reduction of 4-iodo-2-nitrobenzoic acid provides a robust and scalable source of this valuable compound. Its true power lies in its trifunctional nature, which provides chemists with a versatile and programmable platform to construct complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of such well-defined building blocks will remain paramount to innovation in the chemical sciences.
References
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- Rong, N., Yuan, Y., Chen, H., Yao, C., Li, T., Wang, Y., & Yang, W. (2021). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Publishing.
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A Theoretical Deep Dive: Unraveling the Electronic Structure of 2-Amino-4-iodobenzoic Acid for Advanced Drug Development
Foreword: The Strategic Imperative of In Silico Analysis in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail fast, fail cheap" is paramount. The ability to predict molecular behavior, stability, and reactivity before committing to costly and time-consuming synthesis is a significant competitive advantage. It is within this context that theoretical and computational chemistry has become an indispensable tool. This technical guide focuses on the electronic structure of 2-Amino-4-iodobenzoic acid, a molecule of interest due to the versatile functionalities of the aminobenzoic acid scaffold in medicinal chemistry. The introduction of an iodine atom at the 4-position introduces unique electronic and steric properties that warrant a detailed theoretical investigation. By employing robust computational methodologies, we can elucidate the fundamental electronic characteristics that govern its interactions and potential as a pharmacophore. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of theoretical studies to understand and ultimately leverage the properties of this and similar molecules.
Foundational Principles: Why Theoretical Studies Matter
The electronic structure of a molecule is the bedrock of its chemical behavior. For a potential drug candidate like this compound, understanding the distribution of electrons, the nature of its molecular orbitals, and its reactivity profile is crucial. Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide a powerful lens through which to examine these properties. These in silico approaches allow us to:
-
Predict Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, which is fundamental to understanding how the molecule will interact with biological targets.
-
Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity, charge transfer, and electronic transitions.[1][2]
-
Simulate Spectroscopic Properties: Predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, providing a direct comparison with experimental data for structural validation.[3][4][5]
-
Map Electrostatic Potential: Visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting intermolecular interactions.
The causality behind these choices lies in the predictive power of quantum chemical calculations. By solving approximations of the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic properties without the need for physical synthesis and experimentation, thereby accelerating the drug discovery pipeline.
The Computational Gauntlet: A Self-Validating Methodological Workflow
To ensure the scientific integrity and reproducibility of our theoretical investigation, a rigorous and well-defined computational protocol is essential. The following workflow is designed to be a self-validating system, where each step builds upon the previous one, and the final results are cross-referenced with established theoretical and, where available, experimental benchmarks.
Step 1: Geometry Optimization
The initial and most critical step is to determine the ground-state equilibrium geometry of this compound. This is not merely about finding a plausible structure but the one with the lowest possible energy.
Protocol:
-
Initial Structure Generation: A 2D or 3D structure of this compound is created using molecular modeling software.
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP hybrid functional is a widely used and well-validated functional for such systems.[4][5][6]
-
Basis Set Selection: A sufficiently flexible basis set is crucial for accurately describing the electronic distribution, especially for a molecule containing a heavy atom like iodine. The 6-311++G(d,p) basis set is a suitable choice, providing a good description of both core and valence electrons, as well as polarization and diffuse functions to account for anionic character and weak interactions.[5] For the iodine atom, a basis set with effective core potentials (ECPs) like LANL2DZ can be employed to reduce computational cost while maintaining accuracy.
-
Optimization and Frequency Calculation: The geometry optimization is performed. A subsequent frequency calculation is mandatory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Diagram: Computational Workflow for Electronic Structure Analysis
Caption: A typical workflow for the theoretical analysis of molecular electronic structure.
Step 2: Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the so-called "frontier orbitals" and are central to the chemical reactivity of a molecule.[1] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.[2]
Protocol:
-
Orbital Energy Calculation: Following geometry optimization, a single-point energy calculation is performed using the same DFT method and basis set to obtain the energies of the molecular orbitals.
-
Data Extraction and Analysis: The energies of the HOMO and LUMO are extracted. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO
-
Conceptual DFT Descriptors: From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
These descriptors provide a quantitative measure of the molecule's reactivity and stability.
| Parameter | Description | Significance in Drug Development |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons in reactions. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity.[1] |
| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. | Influences the nature of intermolecular interactions. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. |
| Electrophilicity Index (ω) | A measure of the molecule's electrophilic character. | Helps in predicting reactivity towards nucleophilic sites in biological targets. |
Step 3: Molecular Electrostatic Potential (MEP) Mapping
The MEP is a powerful tool for visualizing the charge distribution on the molecular surface. It allows for the identification of electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site.
Protocol:
-
MEP Calculation: The MEP is calculated from the optimized molecular geometry and electron density.
-
Visualization: The MEP is mapped onto the molecular surface, typically using a color scale where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential).
Diagram: Logical Relationship of Electronic Properties
Caption: Interdependence of key electronic properties derived from theoretical calculations.
Anticipated Electronic Structure of this compound: An Expert Synthesis
Based on the established principles of physical organic chemistry and a synthesis of findings from studies on analogous molecules, we can anticipate the key electronic features of this compound.
-
Electron-Donating and Withdrawing Groups: The amino (-NH₂) group is a strong electron-donating group through resonance, while the carboxylic acid (-COOH) group is an electron-withdrawing group. The iodine atom is moderately electron-withdrawing via induction but can also participate in halogen bonding. This interplay will create a complex and nuanced electronic landscape.
-
HOMO and LUMO Distribution: The HOMO is expected to be localized primarily on the benzene ring and the amino group, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. The LUMO is anticipated to have significant contributions from the carboxylic acid group and the aromatic ring, indicating the probable sites for nucleophilic attack.
-
MEP Surface: The MEP map will likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. The hydrogen atoms of the amino group and the carboxylic acid will be regions of positive potential, acting as hydrogen bond donors. The iodine atom may present a region of positive potential on its outermost surface (the σ-hole), making it a potential halogen bond donor.
-
Spectroscopic Signatures: The calculated FT-IR spectrum will show characteristic vibrational modes for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and various aromatic C-H and C=C vibrations.[7] The positions of these bands will be influenced by the electronic effects of the substituents. The TD-DFT calculated UV-Vis spectrum will reveal the electronic transitions, with the HOMO-LUMO transition being a major contributor to the lowest energy absorption band.
Concluding Remarks and Future Directions
This technical guide has outlined a robust and scientifically rigorous framework for the theoretical investigation of the electronic structure of this compound. By following the detailed protocols for geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping, researchers can gain deep insights into the fundamental properties that govern the molecule's behavior. These in silico derived parameters are not merely theoretical constructs; they are predictive tools that can guide synthetic efforts, rationalize experimental observations, and ultimately accelerate the journey from a molecule of interest to a viable drug candidate. The principles and methodologies detailed herein are broadly applicable to a wide range of organic molecules, providing a powerful and cost-effective approach to modern drug discovery and development.
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Yildirim, H., et al. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60. [Link]
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Reshak, A. H., & Khan, S. A. (2014). First principle investigation of electronic structure and optical behaviors of 2-amino-4-fluorododec-4-encarbolic acid. Journal of Molecular Structure, 1076, 549-554. [Link]
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Sundaraganesan, N., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297. [Link]
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Karabacak, M., & Cinar, M. (2012). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 590-599. [Link]
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Kinaytürk, N. K., & Oturak, H. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 130(1), 276-281. [Link]
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Kia, R., & Kargar, H. (2015). Crystal structure, spectroscopic characterization, and computational study of two new 4-aminobenzoic acid derived Schi base ligands. Scientia Iranica, 22(6), 2298-2308. [Link]
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Muthu, S., et al. (2015). Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 127-135. [Link]
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Aygün, M., et al. (2022). Thickness Analyses of 4-(Acetyl Amino)-2-Aminobenzoic Acid on ITO Thin Film Using Analytic Based of X-Ray Photoelectron Spectroscopy Method. Polycyclic Aromatic Compounds, 43(7), 1-10. [Link]
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A Technical Guide to High-Purity 2-Amino-4-iodobenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of high-purity 2-Amino-4-iodobenzoic acid, a critical starting material and building block for the pharmaceutical and life sciences industries. We will explore its chemical properties, its crucial role in modern drug discovery, criteria for selecting a reliable commercial supplier, and best practices for its handling and application in synthetic chemistry.
Introduction to this compound: A Versatile Scaffold
This compound (CAS Number: 20776-54-9) is a substituted aromatic compound featuring an aminobenzoic acid backbone with an iodine atom at the 4-position.[1][2] This unique arrangement of functional groups—a carboxylic acid, an amine, and an iodo group—makes it a highly versatile reagent in organic synthesis.[3] Its molecular formula is C7H6INO2, and it has a molecular weight of approximately 263.03 g/mol .[1][2]
The true value of this compound in drug discovery lies in its capacity to serve as a scaffold for the construction of complex molecular architectures.[4] The amino and carboxylic acid groups provide handles for amide bond formation and other derivatizations, while the iodine atom is a prime site for transition metal-catalyzed cross-coupling reactions.[3] This trifunctional nature allows for the strategic and modular assembly of novel chemical entities with diverse pharmacological properties.
The Critical Role of this compound in Drug Discovery and Medicinal Chemistry
The application of this compound and its derivatives spans a wide range of therapeutic areas, primarily due to its utility in synthesizing compounds that can interact with various biological targets.
A Key Building Block in Modern Synthetic Chemistry
The presence of the iodo substituent makes this compound an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: To form biaryl structures.[5][6][7]
-
Heck Coupling: For the formation of substituted alkenes.[8]
-
Buchwald-Hartwig Amination: To introduce new amine functionalities.[3]
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
These reactions are foundational in medicinal chemistry, enabling the construction of the complex molecular frameworks often required for high-potency and selective drugs.[8]
Applications in Targeted Therapies
Derivatives of aminobenzoic acids are integral components of numerous targeted therapies, including kinase inhibitors for oncology.[3] The ability to readily modify the this compound scaffold allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety profile.
Emergence in PROTAC Development
More recently, building blocks like this compound are finding application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[9][10][11] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[12] The modular nature of this compound makes it a valuable component in the synthesis of the linkers or ligands that constitute these complex therapeutic agents.
Sourcing High-Purity this compound: A Guide for Supplier Selection
The success of a synthesis and the quality of the final active pharmaceutical ingredient (API) are critically dependent on the purity of the starting materials. For researchers and drug development professionals, selecting a reputable commercial supplier of high-purity this compound is a crucial step.
Key Supplier Evaluation Criteria
When evaluating potential suppliers, consider the following:
-
Purity and Grade: Look for suppliers that offer high-purity grades (typically ≥98%) and can provide detailed analytical data to support their claims. For applications in later-stage drug development, sourcing from a supplier that can provide Good Manufacturing Practice (GMP) grade material is essential.[13]
-
Comprehensive Certificate of Analysis (CoA): A detailed CoA is a non-negotiable document. It should include the lot number, date of manufacture, retest date, and results from various analytical tests.[14]
-
Analytical Testing Capabilities: Reputable suppliers will have robust quality control processes that include a range of analytical techniques to characterize their products thoroughly.[15]
-
Consistency and Scalability: The supplier should be able to provide consistent quality across different batches and have the capacity to scale up production to meet future demands.
-
Regulatory Compliance and Documentation: For pharmaceutical applications, suppliers should be able to provide necessary documentation to support regulatory filings. Some suppliers are ISO 9001 and ISO 14001 certified.[16]
Commercial Suppliers of this compound
The following table provides a non-exhaustive list of commercial suppliers of this compound. Researchers should conduct their own due diligence to ensure the supplier meets their specific quality and regulatory requirements.
| Supplier | Typical Purity | Grades Offered | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Research Grade | A well-established supplier for research and development quantities. |
| Thermo Fisher Scientific | ≥98% | Research Grade | Offers a range of chemicals for research use.[1] |
| Oakwood Chemical | Not specified | Research Grade | A supplier of a wide range of chemical intermediates.[15] |
| SUZHOU ARTK MEDCHEM CO.,LTD. | 95-99% | Industrial Grade | An ISO 9001 and ISO 14001 certified enterprise with experience in pharmaceutical intermediates.[16] |
| ATK CHEMICAL COMPANY LIMITED | Not specified | Research and Industrial | A trader of inhibitors and APIs.[17] |
| BLD Pharm | Not specified | Research Grade | Provides a platform for sourcing various chemical building blocks.[18] |
| ChemicalBook | ≥99% | Research and Industrial | An online marketplace with numerous listed suppliers.[19] |
Quality Control and Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. The following techniques are commonly employed:
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds like this compound.[20][21] A reversed-phase HPLC method is typically used to separate the main component from any impurities.[22][23]
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[24]
-
Detection: UV spectrophotometry at a wavelength where the analyte and potential impurities absorb (e.g., 230 nm).[23]
-
Quantification: Purity is typically determined by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the chemical identity of this compound.[25]
-
¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals would correspond to the aromatic protons and the amine protons.[19][26][27]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
Certificate of Analysis (CoA) Deep Dive
A comprehensive Certificate of Analysis is the cornerstone of a supplier's quality assurance. It should contain the following information:
-
Product Identification: Name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point.
-
Analytical Results:
-
Purity by HPLC (e.g., ≥98.0%).
-
Identification by IR or NMR (must conform to the structure).
-
Loss on Drying (to determine the amount of volatile content).
-
Residue on Ignition (to determine the amount of inorganic impurities).
-
Heavy Metals content.
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[6][28][29] The following is a representative protocol for the coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Processes
Supplier Qualification Workflow
Caption: Workflow for qualifying a new supplier of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
High-purity this compound is an indispensable building block in the modern drug discovery landscape. Its versatile chemical nature enables the synthesis of a vast array of complex molecules with significant therapeutic potential. For researchers and drug development professionals, a thorough understanding of its properties, applications, and the importance of sourcing high-quality material from reputable suppliers is paramount to achieving successful outcomes in their research and development endeavors.
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-
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-
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-
PubMed Central. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 6-Iodo-2-Substituted-Quinazolin-4(3H)-ones from 2-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 6-iodo-quinazolin-4(3H)-one derivatives, pivotal intermediates in medicinal chemistry, starting from 2-amino-4-iodobenzoic acid. Quinazolinones are a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of an iodine atom at the 6-position offers a versatile handle for late-stage functionalization via cross-coupling reactions, enabling the generation of diverse molecular libraries for therapeutic screening. This guide presents a robust, field-proven two-step protocol involving the formation of a benzoxazinone intermediate followed by condensation with amines. We delve into the causality behind experimental choices, provide step-by-step protocols, and discuss alternative strategies to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of 6-Iodo-Quinazolinones
The quinazolinone core is a cornerstone of modern medicinal chemistry, found in numerous natural products and clinically approved drugs.[3][4] Its rigid, heterocyclic structure provides an excellent scaffold for presenting pharmacophoric elements in a defined three-dimensional space. The strategic incorporation of an iodine atom, specifically at the 6-position, transforms this scaffold into a powerful platform for analog synthesis. This "synthetic handle" is amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core structure.
Notably, 6-iodo-4(H)-quinazolinone is a key precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[5] This underscores the industrial and therapeutic relevance of mastering the synthesis of this specific intermediate. Our focus on this compound as the starting material provides a direct and efficient route to this valuable class of compounds.
Primary Synthetic Pathway: The Benzoxazinone Route
The most common and reliable approach to synthesizing 3-substituted-4(3H)-quinazolinones from anthranilic acids proceeds through a 1,3-benzoxazin-4-one intermediate.[6][7] This two-step method is highly effective as it first constructs the core heterocyclic system and then introduces the desired N3-substituent in a separate, high-yielding step.
Workflow Overview:
The overall workflow involves the initial cyclization of this compound into an activated benzoxazinone, which is then reacted with a primary amine to yield the target quinazolinone.
Caption: Mechanistic flow of the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents like phosphorus trichloride (PCl₃) are corrosive and react violently with water; handle with extreme care.
Protocol 3.1: Synthesis of 2-Acetamido-5-iodobenzoic acid
This protocol details the initial acylation of the starting material, which is a common first step for subsequent cyclization. [8][9]
-
Reagent Preparation:
-
To a 100 mL round-bottom flask, add this compound (4.0 g, 15.2 mmol).
-
Add acetic anhydride (6.5 mL, 68.4 mmol).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 5 minutes. A thick paste will form.
-
Heat the mixture to reflux (approx. 140 °C) using a heating mantle for 15-20 minutes. The solid will dissolve.
-
Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 mixture of ethyl acetate:hexane until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to allow the product to crystallize.
-
Add 20 mL of cold water to the flask and stir vigorously to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).
-
Dry the solid in a vacuum oven at 60 °C overnight.
-
-
Characterization:
-
The resulting white to off-white solid, 2-acetamido-5-iodobenzoic acid, can be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity before proceeding. [9]
-
Protocol 3.2: Synthesis of 3-Aryl-6-iodo-2-methylquinazolin-4(3H)-one (General Procedure)
This protocol uses the intermediate from 3.1 and a primary amine to form the final product. The use of PCl₃ as a dehydrating agent is a classic and effective method described by Grimmel et al. [8]
-
Reagent Preparation:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-acetamido-5-iodobenzoic acid (1.0 g, 3.28 mmol) in 20 mL of anhydrous toluene.
-
Add the desired primary amine (e.g., aniline, 0.34 mL, 3.61 mmol, 1.1 eq).
-
Stir the mixture under a nitrogen atmosphere.
-
-
Reaction Execution:
-
Slowly add phosphorus trichloride (PCl₃) (0.16 mL, 1.80 mmol, 0.55 eq) dropwise to the stirring suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess PCl₃ and neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinazolinone.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [10]
Caption: Representative scope for the synthesis of 3-substituted quinazolinones.Entry R-NH₂ (Amine) Product R Group Typical Yield (%) 1 Aniline Phenyl 75-85% 2 4-Fluoroaniline 4-Fluorophenyl 70-80% 3 Benzylamine Benzyl 80-90% 4 Cyclohexylamine Cyclohexyl 65-75%
-
Alternative Strategy: Copper-Catalyzed Cascade Reaction
Modern synthetic organic chemistry often favors cascade or one-pot reactions for their efficiency and atom economy. A promising alternative for synthesizing quinazolinones from 2-halobenzoic acids involves a copper-catalyzed cascade reaction with amidines. [11] This approach bypasses the need to pre-form the benzoxazinone intermediate. The reaction typically involves a copper(I) catalyst, a base, and a suitable solvent, bringing together the 2-halobenzoic acid and an amidine to construct the quinazolinone ring in a single step.
Caption: Conceptual workflow for a one-pot copper-catalyzed synthesis.
Rationale: The proposed mechanism involves initial coordination of the copper catalyst to the 2-iodobenzoic acid. This is followed by an Ullmann-type N-arylation coupling with the amidine. The resulting intermediate then undergoes intramolecular cyclization to furnish the final quinazolinone product. [11]While potentially more complex to optimize, this method offers a more convergent and efficient route.
Applications in Drug Discovery: Post-Synthesis Modification
The true value of the 6-iodo-quinazolinone scaffold lies in its potential for diversification. The carbon-iodine bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs from a single, common intermediate, which is a powerful strategy in lead optimization.
Caption: Diversification of the 6-iodo-quinazolinone core via cross-coupling reactions.
Troubleshooting and Key Insights
-
Low Yields in Step 1: Ensure the acetic anhydride is fresh and the reaction is heated sufficiently to drive the dehydration. Incomplete reaction can leave behind the starting material.
-
Difficulty in Final Purification: The primary impurities are often unreacted starting materials or side products from the amine. A carefully executed acid-base workup can help remove unreacted acidic starting material. Column chromatography is highly recommended for achieving high purity. [12]* PCl₃ Handling: Phosphorus trichloride is highly reactive. It should be added slowly and under an inert atmosphere to control the initial exotherm. The quench with sodium bicarbonate should also be done cautiously in a large beaker to manage gas evolution.
-
Substrate Scope: While the presented protocol is robust for many primary amines, sterically hindered or electronically deactivated amines may require longer reaction times, higher temperatures, or a different coupling reagent.
References
- Benchchem.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- ResearchGate. Figure 2. Synthesis of quinazolin-4(3H)
- Al-Obaid, A. M., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Ušćumlić, A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Li, J., et al. (2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry.
- Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
- Frontiers.
- Pérez-Fehrmann, M., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Iodo-4(H)-quinazolinone in Modern Pharmaceutical Synthesis.
- Benchchem. Technical Support Center: Synthesis of 4(3H)
- Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Pérez-Fehrmann, M., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing.
- Pérez-Fehrmann, M., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. Repositorio UFRO.
- Zayed, M. F., et al. (2023). Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors. PMC - PubMed Central.
- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
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- 2. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3 H )-quinazolinones 3 N -substituted - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03684C [pubs.rsc.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Scaffold: A Guide to the Synthesis of Heterocyclic Compounds from 2-Amino-4-iodobenzoic Acid
Introduction: The Strategic Importance of 2-Amino-4-iodobenzoic Acid in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. This compound has emerged as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of three distinct functional groups—a nucleophilic amino group, a carboxylic acid ripe for condensation, and a reactive iodinated carbon center ideal for cross-coupling reactions—provides a powerful platform for synthetic chemists. This trifecta of reactivity allows for a modular and sequential approach to building complex scaffolds, making it a cornerstone in the synthesis of privileged structures found in numerous biologically active molecules.
This comprehensive guide provides an in-depth exploration of the key synthetic transformations of this compound, offering detailed application notes, step-by-step protocols, and mechanistic insights. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to harness the full synthetic potential of this remarkable building block.
Part 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds which are prevalent in many pharmaceutical agents.[1] The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for this transformation.[2]
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.
-
Catalyst: A palladium catalyst, often in the form of Pd(PPh₃)₄ or a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand, is essential. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1] The choice of base can influence the reaction rate and the tolerance of other functional groups.
-
Solvent: A mixed solvent system, often a combination of an organic solvent like 1,4-dioxane or toluene with water, is typically employed to dissolve both the organic reactants and the inorganic base.[1] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the sensitive palladium catalyst.[1]
Detailed Experimental Protocol: Synthesis of 2-Amino-4-arylbenzoic Acids
This protocol is a robust starting point and may require optimization depending on the specific arylboronic acid used.
Materials and Equipment:
-
Substrates: this compound, various arylboronic acids
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvents: Anhydrous 1,4-Dioxane, Degassed Deionized Water
-
Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Workup: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Seal the flask with a rubber septum.[1]
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-amino-4-arylbenzoic acid product.
Data Presentation: Representative Reaction Conditions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O (3:1) | 100 | 6 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | DMF/H₂O (5:1) | 85 | 12 | 75-85 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: The Ullmann Condensation for Acridone Synthesis
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[3] This methodology is particularly relevant for the synthesis of N-phenylanthranilic acids, which are key precursors to the medicinally important acridone scaffold.[4] The reaction involves the coupling of an aryl halide, in this case, this compound, with an amine or, in a related transformation, a phenol. The subsequent intramolecular cyclization of the resulting N-arylanthranilic acid affords the tricyclic acridone core.
Causality Behind Experimental Choices
-
Catalyst: Copper, either as copper metal, copper(I) salts (e.g., CuI), or copper(II) salts (e.g., CuO), is the quintessential catalyst for the Ullmann reaction.[3] The choice of catalyst can affect reaction rates and yields. Modern protocols often employ ligands to enhance the solubility and reactivity of the copper catalyst.
-
Base: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the amine or phenol, making it a more potent nucleophile.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to achieve the high temperatures typically required for Ullmann condensations.[3]
-
Cyclization Agent: The intramolecular cyclization of the N-arylanthranilic acid to the acridone is typically promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), which act as both a catalyst and a dehydrating agent.[4]
Detailed Experimental Protocol: Two-Step Synthesis of 6-Iodoacridones
Step 1: Ullmann Condensation for N-Arylation
Materials and Equipment:
-
Substrates: this compound, substituted anilines or phenols
-
Catalyst: Copper(I) iodide (CuI)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Glassware: Round-bottom flask with a condenser, magnetic stir bar
-
Workup: Hydrochloric acid, Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), the desired aniline or phenol (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and CuI (0.1 mmol, 10 mol%).
-
Add DMF (5 mL) and stir the mixture.
-
Reaction: Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and then dissolve in ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude N-aryl-4-iodoanthranilic acid by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to Acridone
Materials and Equipment:
-
Substrate: N-aryl-4-iodoanthranilic acid
-
Cyclizing Agent: Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Glassware: Round-bottom flask, magnetic stir bar
-
Workup: Ice water, Sodium carbonate solution
Procedure:
-
Reaction Setup: Place the N-aryl-4-iodoanthranilic acid (1.0 mmol) in a clean, dry round-bottom flask.
-
Carefully add concentrated sulfuric acid (5 mL) or PPA (5 g) to the flask with stirring.
-
Reaction: Heat the mixture at 100-120 °C for 2-4 hours.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the product precipitates.
-
Purification: Filter the solid, wash thoroughly with water, and dry to obtain the crude 6-iodoacridone. The product can be further purified by recrystallization.
Visualization: Ullmann Condensation and Acridone Formation Workflow
Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.
Part 4: Domino Reactions for Advanced Heterocyclic Scaffolds
Domino, or cascade, reactions offer a highly efficient and atom-economical approach to constructing complex molecules in a single operation without isolating intermediates. [5]this compound is an excellent substrate for designing domino sequences, where the different functional groups can be made to react in a programmed manner.
A potential domino strategy involves an initial palladium-catalyzed reaction, such as a Sonogashira coupling of the iodide with a terminal alkyne, followed by an in-situ cyclization involving the amino and carboxylic acid groups to form more complex fused heterocyclic systems.
Conceptual Domino Protocol: Sonogashira Coupling/Cyclization Cascade
This conceptual protocol illustrates how a domino reaction could be designed.
-
Initial Coupling: A palladium/copper-catalyzed Sonogashira coupling between this compound and a suitably functionalized terminal alkyne.
-
In-Situ Cyclization: Upon formation of the 2-amino-4-alkynylbenzoic acid intermediate, a change in reaction conditions (e.g., addition of a different catalyst or a change in temperature) could trigger an intramolecular cyclization involving the amino, carboxylic acid, and alkyne moieties to form a polycyclic heterocycle.
The development of such domino reactions is a frontier in synthetic chemistry, offering elegant and efficient pathways to novel molecular architectures.
Conclusion
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its inherent multifunctionality provides access to a vast chemical space of heterocyclic compounds through well-established and robust synthetic methodologies. From the precise C-C bond formation of the Suzuki-Miyaura coupling to the classic C-N bond formation of the Ullmann condensation and the efficient cyclization of the Niementowski reaction, this starting material offers a reliable and versatile platform for innovation. As the demand for novel therapeutic agents and functional materials continues to grow, the applications of this compound are poised to expand, further solidifying its role as a key building block in the modern synthetic chemist's toolbox.
References
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (2025). Benchchem.
- Niementowski quinoline synthesis. (2023). In Wikipedia.
- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. (2025). Benchchem.
- A Review on 4(3H)-quinazolinone synthesis. (2021).
- Niementowski quinazoline synthesis. (2023). In Wikipedia.
- Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(16), 4949.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). Inorganics, 11(7), 276.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
- Application of the Ullmann Reaction for N-Aryl Bond Formation: Detailed Application Notes and Protocols. (2025). Benchchem.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Ullmann condens
- A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (2023). Arkivoc, 2023(6), 1-15.
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (2009). Synlett, 2009(11), 1761-1764.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2023). Molecules, 28(16), 5980.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Inorganic Chemistry, 56(17), 10290-10297.
- 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (2022). ChemMedChem, 17(15), e202200196.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules, 19(11), 18774-18787.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (2025). Benchchem.
- Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors. (2022). Scientific Reports, 12(1), 1-16.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2022). Molecules, 27(19), 6523.
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids... (2011). Dalton Transactions, 40(45), 12098-12105.
- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). Scientific Reports, 13(1), 1-8.
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry, 70(21), 8575-8578.
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (2024).
-
Microwave-assisted synthesis of 6-iodo-2-methyl-4H-benzo[d]o[1][6]xazin-4-one. (2022). ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic & Biomolecular Chemistry, 11(43), 7448-7479.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(3), 223-228.
- acridone. (n.d.). In Organic Syntheses.
- Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid. (2025). Benchchem.
- The Domino Way to Heterocycles. (2007). Current Organic Chemistry, 11(13), 1167-1193.
- Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives. (2021). Organic & Biomolecular Chemistry, 19(33), 7206-7210.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022).
- Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). (2018). Molbank, 2018(4), M1016.
- Microwave-Assisted Suzuki-Miyaura and Sonogashira. (2015).
- Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (2019).
- Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. (2023). ACS Omega, 8(50), 47869-47877.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (2018).
- Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2017). The Journal of Organic Chemistry, 82(19), 10499-10507.
- Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone deriv
Sources
Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is celebrated for its mild reaction conditions and broad functional group tolerance.[3][4] These features have established the Sonogashira coupling as an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]
The resulting arylalkyne motif is a key structural element in a multitude of biologically active compounds and functional materials. 2-Amino-4-iodobenzoic acid is a valuable building block, and its successful coupling with various terminal alkynes opens the door to a diverse range of novel chemical entities with potential applications in medicinal chemistry and materials science. This document provides a detailed guide to the Sonogashira coupling of this compound, addressing the specific challenges posed by the substrate's functional groups and offering comprehensive experimental protocols.
Navigating the Challenges: The Influence of Amino and Carboxylic Acid Groups
The simultaneous presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group on the this compound substrate requires careful consideration in designing a successful Sonogashira coupling strategy.
-
The Amino Group: The basic and nucleophilic nature of the amino group can potentially lead to catalyst poisoning or undesired side reactions.[5] While often tolerated, its presence may necessitate the use of specific ligands or catalyst systems to ensure high reactivity and yield.
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions typically employed in Sonogashira couplings. This can lead to the formation of salts and potentially inhibit the reaction. Historically, a common strategy to circumvent this issue involves the protection of the carboxylic acid as an ester, followed by a deprotection step after the coupling reaction.[6] However, recent advancements have demonstrated the feasibility of protecting-group-free Sonogashira couplings of halogenated aromatic acids.[6]
This guide will present both a traditional protocol, which may be suitable for a wider range of alkynes, and a protecting-group-free aqueous protocol that offers a more atom-economical and environmentally friendly approach.
The Catalytic Heart of the Reaction: The Sonogashira Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.
Experimental Protocols
Protocol 1: Traditional Sonogashira Coupling in Organic Solvent
This protocol provides a general procedure that can be adapted for a variety of terminal alkynes. It is advisable to first perform the reaction on a small scale to optimize conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction and Monitoring: Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C). Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-(alkynyl)benzoic acid.
Protocol 2: Protecting-Group-Free Sonogashira Coupling in Water
This protocol offers a more sustainable approach by avoiding the need for protecting groups and using water as the solvent.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (0.06 mmol, 6 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Degassed water (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and TPPTS in degassed water and stir for 15-20 minutes to form the water-soluble catalyst complex.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol), CuI (0.04 mmol), K₂CO₃ (2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of substrates similar to this compound, providing a basis for optimization.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromo-aminobenzoic acid | Terminal Alkyne | Pd(PPh₃)₄ (4) | CuI (5) | Piperidine | DMF | 80 | 8-16 | Good |
| 2 | Halogenated aromatic acid | Phenylacetylene | Pd(OAc)₂/TPPTS (2) | CuI (4) | K₂CO₃ | Water | 100 | 12 | 78-82 |
| 3 | 2-Amino-4-bromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF/DMF | RT-80 | 2-24 | Moderate to Good |
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low or no product yield | Inactive palladium catalyst | Use a fresh batch of catalyst or one stored properly under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture. |
| Degraded copper co-catalyst | Use fresh CuI. | |
| Inappropriate base | Ensure the amine base is dry and used in sufficient excess. For the aqueous protocol, ensure the inorganic base is of high purity. | |
| Low reaction temperature | For less reactive alkynes or if the reaction is sluggish, consider increasing the temperature. | |
| Formation of homocoupled alkyne (Glaser coupling) | Excess oxygen in the reaction | Ensure the reaction setup is thoroughly deoxygenated by purging with an inert gas. |
| High catalyst loading | Reduce the amount of copper catalyst. | |
| Poor solubility of starting materials | Inappropriate solvent | For the aqueous protocol, the use of a phase-transfer catalyst like TBAB may be beneficial. For the organic protocol, consider switching to a more polar aprotic solvent. |
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of novel and complex molecules. By carefully selecting the reaction conditions, particularly the catalyst system and base, and by understanding the potential challenges posed by the amino and carboxylic acid functional groups, researchers can successfully employ this reaction to access a wide array of functionalized arylalkynes. The availability of both traditional and protecting-group-free aqueous protocols provides flexibility and allows for the adoption of more sustainable synthetic strategies.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Kollár, L. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Synfacts, 2004(01), 0001-0001.
- Liu, C., & Szostak, M. (2022). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
- Patil, S. A., et al. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. Journal of the Serbian Chemical Society, 79(10), 1189-1201.
- Li, P., & Wang, L. (2004). The Sonogashira Coupling Reaction Catalyzed by Ultrafine nickel(0) Powder.
- Gómez-Gómez, M., et al. (2021). The Chemistry of Subphthalocyanines: Synthetic Strategies for their Axial, Peripheral, and Remote Postfunctionalization. Chemical Society Reviews, 50(15), 8599-8646.
- Zhu, L., et al. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. Tetrahedron Letters, 52(43), 5674-5677.
- Plenio, H., & Schilz, A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809.
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Application Note: Leveraging 2-Amino-4-iodobenzoic Acid in the Synthesis of Novel Kinase Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[1] A significant portion of these inhibitors are heterocyclic compounds, with the quinazoline and quinoline scaffolds being particularly prominent.[2][3] The strategic synthesis of these complex molecules relies on the use of versatile and highly functionalized building blocks.
2-Amino-4-iodobenzoic acid is one such pivotal starting material. Its unique trifunctional architecture—an amine, a carboxylic acid, and an iodine atom on a benzene ring—offers a powerful platform for synthetic chemists.[4][5] The ortho-amino acid arrangement is primed for cyclization into heterocyclic systems, while the iodine atom at the 4-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions.[6] This combination allows for the rapid and efficient construction of diverse molecular libraries with high therapeutic potential.
This technical guide provides an in-depth exploration of the use of this compound in the synthesis of kinase inhibitors. It details the strategic advantages of this building block, provides field-proven experimental protocols for key transformations, and discusses the underlying mechanistic principles to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Part 1: The Strategic Advantage of the 2-Amino-4-iodo Substitution Pattern
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The iodine atom provides a reactive site for building the core biaryl or vinyl backbone of the inhibitor, while the amino and carboxylic acid groups act as latent partners for subsequent cyclization to form the privileged quinazolinone or related heterocyclic scaffolds.
The Iodine Atom: A Superior Handle for Cross-Coupling
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[7] This makes this compound an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions that are central to kinase inhibitor synthesis.[8][9]
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with an organoboron compound (e.g., boronic acid). This is widely used to introduce aryl or heteroaryl moieties.[6][10]
-
Sonogashira Coupling: Creates C-C bonds with terminal alkynes, providing a linear scaffold that can be further elaborated or used in subsequent cyclizations.[11][12]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines, a critical step in the synthesis of many anilino-quinazoline based inhibitors.[13][14]
The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions with lower catalyst loadings compared to the corresponding bromo or chloro analogs, which is advantageous when working with complex, multi-functionalized molecules.[15]
The Amino and Carboxylic Acid Groups: Gateway to Privileged Scaffolds
The 2-aminobenzoic acid (anthranilic acid) moiety is a classic precursor for the synthesis of quinazolinones and quinazolines.[2][16] After a cross-coupling reaction at the 4-position, the amino and carboxylic acid groups can be readily cyclized. For instance, condensation with formamide or formamidine acetate leads to the formation of the quinazolinone ring system, a core structure found in FDA-approved EGFR inhibitors like Gefitinib.[17] This two-step sequence—cross-coupling followed by cyclization—is a highly convergent and efficient strategy for building complexity.
Part 2: Core Synthetic Protocols and Applications
This section provides detailed, step-by-step protocols for key synthetic transformations using this compound. These protocols are designed as self-validating systems, with explanations for critical steps and choices of reagents.
Protocol 1: Synthesis of a 4-Aryl-Quinazolinone Core via Suzuki Coupling and Cyclization
The 4-aryl-quinazolone scaffold is a cornerstone of many kinase inhibitors, including those targeting EGFR and VEGFR.[3][18] This protocol describes a robust two-step, one-pot or sequential procedure starting from this compound.
Caption: Workflow for 4-Aryl-Quinazolinone Synthesis.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Formamidine acetate (5.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
2-Ethoxyethanol
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting benzoic acid.
-
Suzuki Coupling: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Cyclization:
-
(Sequential Approach): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the 2-amino-4-arylbenzoic acid intermediate. Filter, wash with water, and dry the solid. Then, combine the intermediate with formamidine acetate (5.0 eq) in 2-ethoxyethanol and heat at reflux for 6-12 hours.
-
(One-Pot Approach): After cooling the Suzuki reaction, add formamidine acetate (5.0 eq) directly to the flask. If necessary, add a higher boiling co-solvent like 2-ethoxyethanol and distill off the dioxane/water. Heat the mixture at reflux (approx. 135 °C) for 6-12 hours.
-
-
Workup and Purification: Cool the reaction mixture. Pour it into ice-water, which will cause the quinazolinone product to precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
| Arylboronic Acid Partner | Product Scaffold | Typical Yield | Reference Application |
| Phenylboronic acid | 4-Phenylquinazolin-4(3H)-one | >85% | General Scaffold Synthesis |
| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)quinazolin-4(3H)-one | >90% | Precursor for EGFR inhibitors |
| 3-Fluorophenylboronic acid | 4-(3-fluorophenyl)quinazolin-4(3H)-one | >80% | Bioisostere for inhibitor design |
Protocol 2: Synthesis of a 4-Alkynyl Intermediate via Sonogashira Coupling
The Sonogashira coupling introduces an alkyne functionality, which is a versatile handle for further transformations, including click chemistry or intramolecular cyclizations to form other heterocyclic systems like quinolines.[11][19]
Caption: Workflow for Sonogashira Coupling Reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous DMF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Causality Insight: The Sonogashira reaction requires a base, typically an amine like triethylamine, to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate.[12] CuI is a crucial co-catalyst that facilitates this process.[20] The reaction is often run at room temperature but may require gentle heating for less reactive substrates.
-
-
Reaction: Stir the mixture at room temperature for 2-8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and acidify with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid and the excess triethylamine. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-amino-4-alkynylbenzoic acid.
Part 3: Mechanistic Considerations
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The palladium-catalyzed cross-coupling reactions discussed here proceed via a similar catalytic cycle.
Caption: Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is typically the rate-determining step.[7]
-
Transmetalation (Suzuki) / Acetylide Coupling (Sonogashira): The organic group from the second coupling partner (the boronic acid or copper acetylide) is transferred to the palladium center, displacing the iodide.[9][20]
-
Reductive Elimination: The two organic fragments (the aryl and the new R-group) couple and are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Conclusion
This compound is a demonstrably powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed functional handles allow for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, in a convergent and efficient manner. The protocols and mechanistic insights provided in this guide are intended to equip medicinal chemists and drug development scientists with the foundational knowledge to rapidly generate novel and diverse libraries of quinazolinone, quinoline, and other heterocyclic compounds for screening and lead optimization campaigns. The continued application of such strategic building blocks will undoubtedly accelerate the discovery of the next generation of targeted therapeutics.
References
-
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Retrieved from [Link]
-
Báez, A., et al. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health (NIH). Retrieved from [Link]
-
St. John-Campbell, S., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. RSC Publishing. Retrieved from [Link]
-
Lipshutz, B. H., et al. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Kumar, A., et al. (n.d.). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Retrieved from [Link]
-
New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]
-
Abdel-rahman, H. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lapatinib. PubChem. Retrieved from [Link]
-
Majd, N. A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. Retrieved from [Link]
-
Asadipour, A., et al. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH). Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Gefitinib. Retrieved from [Link]
- Google Patents. (n.d.). CN103570633B - The preparation method of Gefitinib.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Amino-5-iodobenzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-4-iodo-benzoic acid. PubChem. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Retrieved from [Link]
-
Sławiński, J., et al. (n.d.). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. National Institutes of Health (NIH). Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Retrieved from [Link]
- Google Patents. (n.d.). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Li, Z., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-Amino-4-iodobenzoic Acid in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4]
While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as cell permeability and solubility.[3][5][6] The empirical nature of linker design often necessitates the synthesis of large libraries of compounds to identify an optimal linker for a given target. This process can be resource-intensive and synthetically challenging.
This application note details the utility of 2-Amino-4-iodobenzoic acid as a versatile and strategic building block in the development of PROTACs, with a particular focus on its application in creating diverse and tunable linkers.
This compound: A Trifunctional Scaffold for PROTAC Linker Diversification
This compound is a substituted anthranilic acid with three distinct functional groups that can be orthogonally addressed in a synthetic scheme. This trifunctional nature makes it an exceptionally valuable scaffold for the construction of PROTAC linkers.
-
Carboxylic Acid: The carboxyl group provides a straightforward attachment point for an E3 ligase ligand or a linker element through standard amide bond formation.
-
Amino Group: The amino group offers a second site for covalent modification, allowing for the extension of the linker or the attachment of the POI ligand.
-
Iodine Atom: The iodine atom on the aromatic ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the late-stage introduction of diverse chemical moieties, which can be used to modulate the linker's properties or to attach the POI ligand.
The strategic use of this compound can streamline the synthesis of PROTAC libraries by allowing for the rapid generation of analogues with varying linker lengths, rigidities, and vectoral properties from a common intermediate.
Visualizing the Application of this compound in PROTACs
Figure 1: General structure of a PROTAC incorporating a this compound-derived linker core.
Protocol: Synthesis of a PROTAC using a this compound-Based Linker
This protocol describes a representative synthesis of a PROTAC targeting a hypothetical POI and recruiting the Cereblon (CRBN) E3 ligase, using this compound as a central linker scaffold.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Aminomethyl)pomalidomide (or other suitable CRBN ligand with a free amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Bromo-3-(2-(2-aminoethoxy)ethoxy)propane (or other suitable linker with a halide and a protected amine)
-
POI ligand with a boronic acid or ester (for Suzuki coupling)
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Dioxane
-
Water
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Synthetic Workflow:
Figure 2: Synthetic workflow for the construction of a PROTAC using this compound.
Step-by-Step Procedure:
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.
-
Add (Boc)₂O and a base like sodium bicarbonate.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected this compound.
-
-
Coupling with the E3 Ligase Ligand:
-
Dissolve the Boc-protected intermediate, 4-(aminomethyl)pomalidomide, EDC, and HOBt in DMF.
-
Add DIPEA and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the crude product by silica gel chromatography to yield the Boc-protected linker-CRBN ligand conjugate.
-
-
Deprotection of the Amino Group:
-
Dissolve the product from Step 2 in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the amine-functionalized linker-CRBN ligand as a TFA salt.
-
-
Linker Elongation (Optional):
-
Dissolve the product from Step 3 in DMF.
-
Add a suitable bifunctional linker, for example, 1-bromo-3-(2-(2-aminoethoxy)ethoxy)propane, and a base such as DIPEA.
-
Stir at an elevated temperature (e.g., 60 °C) until the reaction is complete.
-
Purify the product by chromatography to obtain the elongated linker-CRBN ligand conjugate with the reactive iodo handle.
-
-
Attachment of the POI Ligand via Suzuki Coupling:
-
In a reaction vessel, combine the iodo-functionalized intermediate from Step 4, the POI ligand-boronic acid derivative, and a palladium catalyst such as Pd(PPh₃)₄.
-
Add a suitable solvent system (e.g., dioxane and aqueous Na₂CO₃ solution).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Data Presentation: Potential for Diversification
The use of this compound as a scaffold allows for the systematic modification of the PROTAC structure to optimize its degradation activity. The following table illustrates the potential for diversification at the three key functionalization points.
| Functionalization Point | Reaction Type | Potential Modifications | Desired Outcome |
| Carboxylic Acid | Amide Coupling | Different E3 ligase ligands (e.g., VHL ligands), various linker attachment points on the E3 ligand. | Optimize E3 ligase recruitment and ternary complex formation. |
| Amino Group | Amide Coupling, Alkylation | Introduction of PEG chains of varying lengths, rigid aliphatic or aromatic linkers. | Modulate solubility, cell permeability, and linker length/flexibility. |
| Iodine Atom | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Attachment of a wide range of POI ligands with corresponding boronic acids, alkynes, or amines. Introduction of different aromatic or heterocyclic moieties to alter linker rigidity and conformation. | Enable late-stage diversification of the POI-binding component and fine-tuning of the linker's spatial orientation. |
Conclusion
This compound represents a powerful and versatile building block for the synthesis of PROTACs. Its trifunctional nature provides a robust platform for the construction of diverse linker architectures, enabling the systematic optimization of PROTAC properties. The ability to perform late-stage modifications via cross-coupling reactions at the iodine position is particularly advantageous for the rapid generation of PROTAC libraries, which can accelerate the discovery of potent and selective protein degraders. The protocols and strategies outlined in this application note provide a framework for researchers and drug development professionals to leverage the unique chemical properties of this compound in their PROTAC development programs.
References
Sources
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-iodobenzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-amino-4-iodobenzoic acid. This versatile trifunctional building block is of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. The strategic location of the amino, carboxylic acid, and iodo groups allows for a multitude of synthetic transformations, enabling the construction of complex molecular architectures. This document offers in-depth methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by mechanistic insights and troubleshooting guidance. The protocols are designed to be a robust starting point for researchers, facilitating adaptation and optimization for specific synthetic targets.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-iodoanthranilic acid, is a valuable scaffold in organic synthesis. Its derivatives have been explored for a range of biological activities, making it a key intermediate in drug discovery programs.[1] The presence of three distinct functional groups—a nucleophilic amino group, a carboxylic acid that can engage in various transformations, and a reactive carbon-iodine bond—offers a rich platform for chemical diversification.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2][3] These reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[4][5] This guide will delve into the practical application of these transformative reactions to this compound.
Mechanistic Considerations: The Role of the Amino and Carboxyl Groups
The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira), migratory insertion (for Heck), and reductive elimination.[5][6]
However, the presence of the ortho-amino and meta-carboxylic acid groups in this compound introduces specific considerations:
-
Coordinating Effects: Both the amino and carboxylate groups can coordinate to the palladium center. This can influence the catalyst's reactivity and stability. In some cases, the substrate itself can act as a ligand.[6]
-
Directing Effects: The ortho-amino group can direct C-H activation at the C5 position under certain conditions, although the C-I bond is the primary site of reactivity in standard cross-coupling reactions.
-
Basicity and Acidity: The amino group is basic, and the carboxylic acid is acidic. The choice of an external base in the reaction is crucial to deprotonate the carboxylic acid and neutralize the HX generated during the catalytic cycle without passivating the catalyst.
The protocols outlined below are designed to navigate these potential complexities to achieve high-yielding cross-coupling at the C4 position.
Experimental Protocols
General Laboratory Setup: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-aminobenzoic Acids
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[7][8] This protocol details the coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Starting material | Sigma-Aldrich, TCI |
| Arylboronic acid | Coupling partner | Combi-Blocks, TCI |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium catalyst | Strem, Acros |
| K₂CO₃ or Cs₂CO₃ | Base | Fisher, VWR |
| 1,4-Dioxane/H₂O or DMF/H₂O (degassed) | Solvent system | Acros, Sigma-Aldrich |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | Fisher, VWR |
| Ethyl acetate, Hexanes | Solvents for extraction and chromatography | Fisher, VWR |
| HCl (1M) | For work-up | Fisher, VWR |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.5 equiv. or Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv. or Pd(dppf)Cl₂, 0.03 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Rationale for Conditions:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst. Pd(dppf)Cl₂ is often more effective for challenging substrates due to the bulky, electron-rich dppf ligand which promotes reductive elimination.
-
Base: An inorganic base like K₂CO₃ or the stronger Cs₂CO₃ is required to activate the boronic acid for transmetalation.[7]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[9][10] Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Heck Reaction: Synthesis of 4-(Alk-1-en-1-yl)-2-aminobenzoic Acids
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with trans selectivity.[3][11][12]
Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Starting material | Sigma-Aldrich, TCI |
| Alkene (e.g., Styrene, n-Butyl acrylate) | Coupling partner | Acros, TCI |
| Pd(OAc)₂ | Palladium catalyst | Strem, Acros |
| P(o-tolyl)₃ or PPh₃ | Phosphine ligand | Strem, Acros |
| Triethylamine (Et₃N) or K₂CO₃ | Base | Fisher, VWR |
| Anhydrous DMF or Acetonitrile | Solvent | Acros, Sigma-Aldrich |
Step-by-Step Protocol:
-
In a Schlenk tube, dissolve this compound (1.0 equiv.) and the base (Et₃N, 2.0 equiv. or K₂CO₃, 2.0 equiv.) in the anhydrous solvent (DMF or acetonitrile).
-
Add the alkene (1.5 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (P(o-tolyl)₃, 0.04 equiv.) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Conditions:
-
Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] The phosphine ligand stabilizes the catalyst and modulates its reactivity. P(o-tolyl)₃ is a classic ligand for Heck reactions.
-
Base: A base is required to neutralize the HI formed during the catalytic cycle.[14] Triethylamine is a common choice, but an inorganic base like K₂CO₃ can also be used.[1]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the dissolution of the reactants and the palladium salts.
Sonogashira Coupling: Synthesis of 4-(Alkyn-1-yl)-2-aminobenzoic Acids
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16][17]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Starting material | Sigma-Aldrich, TCI |
| Terminal Alkyne | Coupling partner | GFS Chemicals, TCI |
| Pd(PPh₃)₂Cl₂ | Palladium catalyst | Strem, Acros |
| Copper(I) iodide (CuI) | Co-catalyst | Acros, Strem |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and Solvent | Fisher, VWR |
| Anhydrous THF or DMF | Co-solvent (optional) | Acros, Sigma-Aldrich |
Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (a mixture of THF and Et₃N, 2:1 v/v, or neat Et₃N/DIPA).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC. The formation of a thick precipitate of the amine hydrohalide is often indicative of reaction progress.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Filter the mixture to remove insoluble salts.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Rationale for Conditions:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]
-
Base: An amine base like triethylamine or diisopropylamine serves a dual role: it acts as the base to deprotonate the alkyne and neutralize the HI byproduct, and it can also serve as the solvent.[17]
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring a stronger base and different palladium/ligand systems to facilitate direct palladation of the alkyne.
Buchwald-Hartwig Amination: Synthesis of 4-(Arylamino)-2-aminobenzoic Acids
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[18][19][20]
Reaction Scheme:
Sources
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. spuvvn.edu [spuvvn.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Bioactive Amides from 2-Amino-4-iodobenzoic Acid
Abstract: This guide provides a comprehensive framework for the synthesis of bioactive amides utilizing 2-Amino-4-iodobenzoic acid as a versatile starting material. This scaffold is of significant interest in medicinal chemistry due to its trifunctional nature, incorporating a nucleophilic amine, a carboxylic acid for amide coupling, and an aryl iodide handle for carbon-carbon bond formation. We present two primary strategic pathways: (A) initial amide formation followed by palladium-catalyzed cross-coupling, and (B) initial cross-coupling followed by amidation. This document details the mechanistic rationale behind these strategies, provides step-by-step, field-proven protocols for key reactions including carbodiimide-mediated amidation and Suzuki-Miyaura coupling, and offers insights into troubleshooting and optimization. The protocols are designed to be robust and adaptable, enabling researchers in drug discovery and development to efficiently generate diverse libraries of anthranilamide-based compounds, a core motif in many therapeutic agents, including PARP inhibitors.[1][2]
The Strategic Value of the this compound Scaffold
The this compound molecule is a powerful building block in synthetic and medicinal chemistry. Its structure offers a pre-arranged platform for building molecular complexity through orthogonal chemical transformations.
-
The Anthranilamide Core: The ortho arrangement of the amine and carboxylic acid groups allows for the formation of the anthranilamide structure. This motif is a privileged scaffold found in numerous bioactive compounds, including Factor Xa inhibitors and various kinase inhibitors.[3] The amide bond itself provides a critical hydrogen bond donor and acceptor site for molecular recognition in biological systems.[4]
-
The Aryl Iodide Handle: The iodine atom at the 4-position is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.[5] This allows for the strategic introduction of diverse aryl, heteroaryl, or alkynyl groups, profoundly influencing the pharmacological properties of the final molecule. Reactions like the Suzuki-Miyaura and Sonogashira couplings are highly efficient for this purpose.[6][7][8][9]
This dual functionality enables a modular approach to library synthesis, where two points of diversity can be independently explored: one at the amide nitrogen and another at the 4-position of the aromatic ring.
Core Synthetic Strategies and Mechanistic Insights
Two primary synthetic routes can be envisioned for elaborating the this compound scaffold. The choice between them depends on the stability of the coupling partners and the desired final product.
Pathway A (Amidation First) is often preferred due to the robustness of the amide formation step and the broad commercial availability of primary and secondary amines. The resulting iodo-anthranilamide intermediate is typically stable and well-suited for subsequent diversification via cross-coupling.
Pathway B (Cross-Coupling First) can be advantageous if the desired amine coupling partner is sensitive to the conditions of the cross-coupling reaction. However, the free carboxylic acid and amine on the starting material can sometimes complicate the palladium-catalyzed reaction, potentially requiring protection or leading to lower yields.[10]
Detailed Experimental Protocols
The following protocols are optimized for general applicability and high yield. Researchers should perform reactions under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling (Pathway A, Step 1)
This protocol describes a reliable method for synthesizing an N-substituted-2-amino-4-iodobenzamide intermediate. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) is a standard in peptide chemistry.[11][12] EDC activates the carboxylic acid, while HOBt acts as an additive to form a more stable active ester, suppressing racemization and minimizing side reactions.[11]
Materials & Reagents
| Reagent | M.W. | Equivalents | Purpose |
| This compound | 263.02 | 1.0 | Starting Material |
| Primary or Secondary Amine | Variable | 1.1 - 1.2 | Coupling Partner |
| EDC·HCl | 191.70 | 1.2 | Coupling Agent |
| HOBt | 135.12 | 1.2 | Additive |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 - 3.0 | Non-nucleophilic Base |
| Dichloromethane (DCM), Anhydrous | - | - | Solvent |
| Dimethylformamide (DMF), Anhydrous | - | - | Co-solvent (if needed) |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). If solubility is poor, add a minimal amount of anhydrous DMF to achieve a clear solution.
-
Reagent Addition: Add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Initiation: Slowly add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted-2-amino-4-iodobenzamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Pathway A, Step 2)
This protocol facilitates the formation of a C(sp²)-C(sp²) bond between the iodo-anthranilamide intermediate and an aryl- or heteroarylboronic acid. The Suzuki-Miyaura coupling is renowned for its mild conditions and high functional group tolerance.[9][10]
Materials & Reagents
| Reagent | M.W. | Equivalents | Purpose |
| N-substituted-2-amino-4-iodobenzamide | Variable | 1.0 | Starting Material |
| Arylboronic Acid or Pinacol Ester | Variable | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Variable | 0.03 - 0.05 | Palladium Catalyst |
| K₂CO₃ or K₃PO₄ | Variable | 2.0 - 3.0 | Base |
| 1,4-Dioxane or Toluene | - | - | Anhydrous Solvent |
| Water | 18.02 | - | Co-solvent (degassed) |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the N-substituted-2-amino-4-iodobenzamide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, evacuate under vacuum, and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should result in a concentration of ~0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization to obtain the final biaryl amide.
Troubleshooting Common Issues [5]
| Observation | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Insufficiently strong base. | Use a fresh batch of catalyst. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Dehalogenation | Reduction of the aryl iodide. | Use milder conditions (lower temperature). Bromo-derivatives are less prone to this side reaction if applicable. |
| Homocoupling | Coupling of two boronic acid molecules. | Ensure the reaction is thoroughly degassed to remove oxygen. Avoid a large excess of the boronic acid. |
| Protodeboronation | Boronic acid is replaced by hydrogen from water. | Use anhydrous solvents if water is not required for the specific catalyst system. Use more stable boronic esters. |
Application Spotlight: Scaffolds for PARP Inhibitors
The anthranilamide core is a key pharmacophore in a class of highly successful anticancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][13] These drugs are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[2][14] The synthetic strategies outlined above are directly applicable to the synthesis of precursors for PARP inhibitors like Rucaparib and Niraparib. For instance, a Suzuki coupling can be used to install the required indole or phenyl group at the 4-position, which is crucial for binding in the PARP active site.
Conclusion
This compound serves as an exceptionally versatile platform for the modular synthesis of bioactive amides. By strategically combining robust amide bond formation techniques with powerful palladium-catalyzed cross-coupling reactions, researchers can rapidly access diverse chemical libraries. The detailed protocols and mechanistic insights provided in this application note offer a reliable foundation for drug discovery programs targeting scaffolds built upon the anthranilamide core, enabling the efficient development of novel therapeutic candidates.
References
- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem.
-
Perković, I., et al. (2022). Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. RSC Medicinal Chemistry. Available at: [Link]
-
Ang, X.C., et al. (2020). Anthranilamide-based Short Peptides Self-Assembled Hydrogels as Antibacterial Agents. Scientific Reports. Available at: [Link]
-
Ang, X.C., et al. (2020). Anthranilamide-based Short Peptides Self-Assembled Hydrogels as Antibacterial Agents. ResearchGate. Available at: [Link]
-
Kandemir, H., et al. (2022). Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm. Molecules. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]
- Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. Benchchem.
-
Dereddi, A., et al. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Bora, P.P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Al-Heidous, M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. Available at: [Link]
-
Yang, L., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]
-
Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. ResearchGate. Available at: [Link]
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
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Large-Scale Synthesis of 2-Amino-4-iodobenzoic Acid Derivatives: An Application Note and Protocol Guide
Introduction: The Strategic Importance of 2-Amino-4-iodobenzoic Acid Scaffolds in Modern Drug Discovery
This compound and its derivatives represent a critical class of building blocks in contemporary pharmaceutical research and development. The unique trifunctional nature of this scaffold—possessing an amine, a carboxylic acid, and an iodine atom—offers medicinal chemists a versatile platform for constructing complex molecular architectures. The iodine atom, in particular, serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Heck couplings, which are fundamental in the synthesis of numerous modern therapeutic agents.[1][2] These derivatives are pivotal intermediates in the development of novel treatments, including anti-inflammatory drugs, cancer therapeutics, and diagnostic imaging agents.[1][2][3]
This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of this compound and its analogues. We will delve into the mechanistic underpinnings of key synthetic strategies, present detailed, field-proven protocols, and address critical safety and scalability considerations for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: Pathways to this compound Derivatives
The synthesis of this compound derivatives can be broadly approached via two primary routes: the Sandmeyer reaction starting from an appropriately substituted anthranilic acid, and the direct iodination of a 2-aminobenzoic acid precursor. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability requirements.
Strategy 1: The Sandmeyer Reaction - A Classic and Reliable Approach
A more direct application of this chemistry for our target scaffold involves starting with 2-amino-4-nitrobenzoic acid, reducing the nitro group to a second amino group, performing a selective diazotization, and then the Sandmeyer iodination. However, a more common and often more efficient approach is to start with a precursor where the iodine is already in place, and the amino group is generated in a later step, for example, by reduction of a nitro group.
Below is a generalized workflow for a Sandmeyer-type synthesis of a related compound, 2-iodobenzoic acid, which illustrates the core principles.
Caption: General workflow for the direct iodination of 2-aminobenzoic acid.
This protocol is a composite based on methods for the iodination of anthranilic acid and its derivatives using molecular iodine and an oxidizing agent. [10][11][12] Materials:
-
2-Aminobenzoic acid
-
Molecular Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution)
-
Acetic Acid (glacial)
-
Deionized Water
-
Sodium Thiosulfate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Addition funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a mixture of 2-aminobenzoic acid, acetic acid, and molecular iodine.
-
Addition of Oxidant: While stirring the mixture, slowly add a 30% aqueous solution of hydrogen peroxide dropwise via an addition funnel. An exothermic reaction may be observed, so the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1-3 hours. [10][11]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger beaker containing cold deionized water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold deionized water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.
Causality and Experimental Choices:
-
Oxidizing Agent: Molecular iodine (I₂) is a relatively weak electrophile. An oxidizing agent like hydrogen peroxide is used to oxidize I₂ to a more potent electrophilic iodinating species (e.g., I⁺), which facilitates the attack on the electron-rich aromatic ring. [13][14]* Acetic Acid as Solvent: Acetic acid is a common solvent for these reactions as it can dissolve the starting materials and is relatively stable to the oxidizing conditions.
-
Regioselectivity: The regiochemical outcome of the iodination of substituted anilines can be influenced by the reaction conditions, including the solvent and the nature of the iodinating agent. [15][16]While the para position (C4) is sterically less hindered than the ortho position (C6), careful optimization may be required to maximize the yield of the desired 4-iodo isomer.
Data Presentation: Comparison of Synthetic Routes
| Feature | Sandmeyer Reaction (for 2-Iodobenzoic Acid) | Direct Oxidative Iodination |
| Starting Material | 2-Aminobenzoic Acid | 2-Aminobenzoic Acid |
| Key Reagents | NaNO₂, HCl, KI | I₂, H₂O₂ |
| Reaction Temperature | 0-5 °C then 40-50 °C | 50-60 °C |
| Typical Yields | 60-80% | 70-90% (can vary with regioselectivity) |
| Key Advantages | Well-established, reliable, good for specific isomer synthesis from appropriate precursors. | Atom economical, fewer steps for direct iodination. |
| Key Challenges | Handling of unstable diazonium salts, potential for side reactions. | Controlling regioselectivity, potential for over-iodination. |
Safety and Large-Scale Considerations
Iodination Safety:
-
Iodine can cause severe skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [17][18]* Some iodination reactions can be exothermic. Monitor the reaction temperature closely, especially during the addition of reagents.
-
Hypervalent iodine reagents can be explosive under certain conditions and should be handled with care. [14] Sandmeyer Reaction Safety:
-
Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
The reaction involves the evolution of nitrogen gas, which can cause pressure buildup if the reaction vessel is not properly vented.
Scalability:
-
For large-scale synthesis, temperature control is paramount. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
The addition of reagents should be carefully controlled to manage any exotherms.
-
Waste streams containing iodine or iodide should be properly treated before disposal. [14]
Conclusion
The synthesis of this compound and its derivatives is a critical capability for organizations involved in drug discovery and development. Both the Sandmeyer reaction and direct electrophilic iodination offer viable pathways to these valuable intermediates. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific substitution pattern required. By understanding the underlying chemical principles and adhering to robust and safe protocols, researchers can efficiently produce these key building blocks to advance their research programs.
References
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- Zhang, W., et al. (2018). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers, 5(12), 1935-1939.
- Reetu, R., et al. (2025).
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
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The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]
- Radhakrishnamurti, P. S., et al. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 142-144.
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Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]
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Chemistry Online. (2022). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). Retrieved from [Link]
-
Chegg.com. (2021). Solved sandmeyer reaction purpose: to synthesize 2. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]
-
Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
-
Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]
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-
Pharmarecipereview.com. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-Amino-4-iodobenzoic Acid Derivatives
Introduction: The Critical Role of Purity in Drug Discovery and Development
2-Amino-4-iodobenzoic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of the amino, iodo, and carboxylic acid functionalities provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules and functional materials. However, the synthetic routes to these compounds can often yield a mixture of products, including regioisomers, over-iodinated species, and unreacted starting materials.[1] The presence of these impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, robust and efficient purification strategies are paramount to obtaining high-purity derivatives of this compound, ensuring the integrity of subsequent research and development.
This comprehensive guide provides detailed application notes and protocols for the purification of products derived from this compound. We will delve into the fundamental principles behind various purification techniques, offering practical, field-proven insights to guide researchers, scientists, and drug development professionals in their quest for chemical purity.
Understanding the Physicochemical Properties of this compound Derivatives
The purification strategy for any given derivative of this compound is dictated by its unique physicochemical properties. The parent molecule is amphoteric, possessing both a weakly basic amino group and a weakly acidic carboxylic acid group. This dual nature allows for selective manipulation of its solubility in aqueous and organic phases, a cornerstone of purification by extraction. The iodine atom imparts significant molecular weight and hydrophobicity, while also being a potential site for side reactions. Derivatives, such as esters or amides, will have altered polarity, solubility, and reactivity, necessitating tailored purification approaches.
A thorough understanding of the expected impurities is also crucial. Common impurities may include starting materials, regioisomers (e.g., 2-amino-5-iodobenzoic acid), and di-iodinated byproducts.[1][2] The choice of purification method will depend on the nature and quantity of these impurities.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The general workflow typically involves an initial workup and extraction, followed by a primary purification method such as crystallization or chromatography, and finally, a thorough characterization to confirm purity.
Figure 1: A generalized workflow for the purification of this compound derivatives.
Part 1: Acid-Base Extraction - Exploiting Amphoteric Nature
Acid-base extraction is a powerful and often first-line purification technique for compounds possessing acidic or basic functional groups.[3][4][5][6][7] This method leverages the differential solubility of the neutral organic compound and its ionized salt form in immiscible organic and aqueous solvents.[3][5][6]
Core Principle
The amino group of this compound derivatives can be protonated in an acidic aqueous solution to form a water-soluble ammonium salt, while the carboxylic acid group can be deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt.[3][7] Neutral impurities will remain in the organic phase, allowing for their separation.
Protocol 1: Selective Extraction of an Ester Derivative
This protocol describes the purification of a neutral ester derivative of this compound from both acidic and basic impurities.
Materials:
-
Crude reaction mixture containing the ester derivative dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
1 M Hydrochloric Acid (HCl) solution.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. Drain the lower aqueous layer (containing protonated basic impurities) into a flask.
-
Repeat the acid wash one more time.
-
Base Wash: To the organic layer remaining in the separatory funnel, add an equal volume of 1 M NaOH. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer (containing deprotonated acidic impurities) into a separate flask.
-
Repeat the base wash one more time.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Drying: Add a sufficient amount of anhydrous Na₂SO₄ to the organic solution and swirl. The drying agent should move freely when the solution is dry.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified neutral ester.
Figure 2: Workflow for the acid-base extraction of a neutral derivative.
Part 2: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Choosing the Right Solvent System
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Table 1: Common Solvents for Recrystallization of Aromatic Iodo Compounds
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | Variable | Good for polar compounds. The ratio can be adjusted to achieve optimal solubility. |
| Toluene | Nonpolar | 111 | Effective for many aromatic compounds.[9] |
| Ethyl Acetate/Hexane | Mid-Polar | Variable | A versatile system where hexane is added as an anti-solvent to induce crystallization.[9] |
| Dichloromethane/Hexane | Mid-Polar | Variable | Similar to ethyl acetate/hexane, good for moderately polar compounds. |
| Acetonitrile | Polar | 82 | Can be effective for compounds with multiple aromatic rings. |
Protocol 2: Recrystallization of a Solid Derivative
Materials:
-
Crude solid derivative of this compound.
-
Selected recrystallization solvent(s).
-
Erlenmeyer flask with a loose-fitting stopper (e.g., a watch glass).
-
Hot plate.
-
Büchner funnel and filter flask.
-
Filter paper.
-
Ice bath.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while stirring until the solvent boils.
-
Add small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored due to impurities, a small amount of decolorizing charcoal can be added, and the solution should be hot filtered.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Part 3: Column Chromatography - Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[10] For derivatives of this compound, which are often polar, silica gel is a common stationary phase.[10][11][12]
Solvent System Selection for Silica Gel Chromatography
The choice of the mobile phase (eluent) is crucial for achieving good separation. A common approach is to use a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[13][14] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Table 2: Common Solvent Systems for Silica Gel Chromatography of Polar Aromatic Compounds
| Solvent System | Polarity of Eluent | Typical Applications |
| Ethyl Acetate/Hexane | Low to High | A standard and highly versatile system for a wide range of polarities.[14] |
| Dichloromethane/Methanol | Moderate to High | Effective for more polar compounds.[13] |
| Dichloromethane/Ethyl Acetate | Low to Moderate | Good for separating compounds of similar polarity. |
Protocol 3: Silica Gel Column Chromatography
Materials:
-
Crude product.
-
Silica gel (appropriate particle size).
-
Chromatography column.
-
Eluent (solvent system).
-
Collection tubes or flasks.
-
Thin-Layer Chromatography (TLC) plates for monitoring the separation.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent to elute more strongly adsorbed compounds.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Part 4: Purity Assessment - The Final Verdict
After purification, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity. Reversed-phase HPLC with a C18 column is commonly used for benzoic acid derivatives.[15][16][17][18]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.[19][20]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Protocol 4: Purity Analysis by Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A typical mobile phase is a mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water).[15][17] The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape.[15][16]
Procedure:
-
Prepare a dilute solution of the purified compound in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis and detect the eluting compounds using the UV detector at an appropriate wavelength (e.g., 235 nm).[17]
-
The purity is determined by the relative area of the main peak compared to the total area of all peaks.
Conclusion
The purification of derivatives of this compound is a critical step in ensuring the quality and reliability of subsequent scientific endeavors. By understanding the fundamental principles of extraction, crystallization, and chromatography, and by applying the detailed protocols outlined in this guide, researchers can confidently obtain high-purity compounds. The choice of the optimal purification strategy will always depend on the specific properties of the target molecule and the nature of the impurities present. A systematic and multi-technique approach, coupled with rigorous purity assessment, will ultimately lead to success in the laboratory and beyond.
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- 9. US5856596A - Process for preparing mono-iodinated aromatic compound - Google Patents [patents.google.com]
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- 12. silicycle.com [silicycle.com]
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- 17. helixchrom.com [helixchrom.com]
- 18. Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. quora.com [quora.com]
The Strategic Utility of 2-Amino-4-iodobenzoic Acid in the Synthesis of Advanced Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 2-Amino-4-iodobenzoic Acid in Oncology
This compound, a halogenated derivative of anthranilic acid, has emerged as a pivotal building block in the synthesis of contemporary anti-cancer therapeutics. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a highly reactive iodine atom, provides a versatile platform for the construction of complex heterocyclic scaffolds that are central to many targeted cancer therapies.[1] The strategic placement of the iodine at the 4-position offers a distinct advantage in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, where the carbon-iodine bond's reactivity facilitates the efficient formation of carbon-carbon and carbon-nitrogen bonds under milder conditions compared to its bromo and chloro analogs.[2] This heightened reactivity is crucial for the synthesis of intricate drug molecules, enabling higher yields and greater functional group tolerance.[2]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent anti-cancer agents. We will delve into the rationale behind its use, detailing key synthetic transformations and providing step-by-step protocols for the preparation of important classes of oncology drugs, including kinase inhibitors. The aim is to equip researchers and drug development professionals with the necessary knowledge and practical methodologies to effectively utilize this versatile scaffold in their pursuit of novel cancer therapies.
Core Synthetic Applications in Anti-Cancer Drug Discovery
The unique arrangement of functional groups in this compound allows for a diverse range of chemical modifications, making it an ideal starting material for building libraries of potential drug candidates. The primary reactive sites and their applications in synthesizing anti-cancer agents are:
-
The Carboxylic Acid and Amino Groups: These functionalities are key to forming heterocyclic ring systems, most notably quinazolinones and quinazolines, which are prevalent scaffolds in a multitude of approved and investigational anti-cancer drugs.[2][3] The condensation of the anthranilic acid core with various carbon and nitrogen sources is a fundamental strategy in this regard.
-
The Iodo Group: The iodine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This allows for the strategic attachment of aryl, heteroaryl, and amino substituents, which are often crucial for modulating the pharmacological activity and selectivity of the final compound.
The following diagram illustrates the key reactive sites of this compound and the principal synthetic transformations it undergoes in the context of anti-cancer drug synthesis.
Caption: Key synthetic pathways from this compound.
Application in the Synthesis of Kinase Inhibitors: The Quinazolinone Scaffold
A significant application of this compound is in the synthesis of quinazolinone-based kinase inhibitors.[3][5] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazoline and quinazolinone scaffolds are found in numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[2]
The general strategy involves a two-step process: first, the cyclocondensation of this compound to form a 6-iodo-quinazolinone intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce functionality at the 6-position.
Protocol 1: Synthesis of 6-Iodoquinazolin-4(3H)-one
This protocol details the cyclocondensation of this compound with formamide to yield the key 6-iodoquinazolin-4(3H)-one intermediate.
Materials:
-
This compound
-
Formamide
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (approximately 10-15 equivalents).
-
Heat the mixture with stirring to 140-150 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any residual formamide.
-
Dry the product under vacuum to obtain 6-iodoquinazolin-4(3H)-one as a solid.
Expected Yield: 75-85%
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for 6-Iodoquinazolin-4(3H)-one synthesis.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 6-Aryl-Quinazolinone Derivative
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 6-iodoquinazolin-4(3H)-one with an arylboronic acid to generate a 6-aryl-quinazolinone, a common scaffold in kinase inhibitors.
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Stir plate and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 6-iodoquinazolin-4(3H)-one (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (0.03-0.05 equivalents).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-quinazolin-4(3H)-one.
Quantitative Data Summary
| Starting Material | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 6-Iodoquinazolin-4(3H)-one | - | - | Formamide | 140-150 | 4-6 | 75-85 |
| 6-Iodoquinazolin-4(3H)-one | 6-(4-methoxyphenyl)quinazolin-4(3H)-one | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 70-90 |
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6] While direct synthesis of known PARP inhibitors from this compound is less commonly documented, the scaffold's versatility allows for its application in the synthesis of novel PARP inhibitor backbones. The key is to utilize the iodo-substituent for complex C-C and C-N bond formations, which are characteristic of many PARP inhibitor structures.
Conceptual Synthetic Strategy for a Novel PARP Inhibitor Scaffold
A plausible strategy involves an initial Suzuki coupling to introduce a suitable aromatic or heteroaromatic moiety at the 4-position, followed by functionalization of the amino and carboxylic acid groups to construct a phthalazinone-like core, a common feature in PARP inhibitors like Olaparib.
The following diagram outlines a conceptual workflow for leveraging this compound in the discovery of new PARP inhibitors.
Caption: Conceptual workflow for novel PARP inhibitor synthesis.
Conclusion: A Versatile and Indispensable Tool in Oncology Drug Discovery
This compound stands out as a highly valuable and versatile starting material for the synthesis of a wide array of anti-cancer agents. Its unique combination of functional groups, particularly the reactive iodine atom, facilitates the efficient construction of complex molecular architectures that are central to modern targeted therapies. The protocols and strategies outlined in this guide demonstrate its utility in synthesizing key heterocyclic scaffolds such as quinazolinones, which are the backbones of numerous kinase inhibitors. Furthermore, its potential for creating novel scaffolds for other important drug classes, like PARP inhibitors, underscores its significance in oncology drug discovery. As the demand for more effective and selective cancer treatments continues to grow, the strategic application of this compound will undoubtedly play an increasingly important role in the development of the next generation of anti-cancer drugs.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm., 91(2), 18.
- A. M. P. Nafida, A. Alam, A. A. Siddiqui, M. S. Yar. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 7(3).
- Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 739–765.
- Wikipedia contributors. (2023).
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. ResearchGate. Retrieved from [Link]
- MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- El-Sayed, N. N. E., Al-Omair, M. A., & Abdel-Aziz, A. A.-M. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13.
- Chen, S., Zhou, Y., Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1469.
- Chemistry LibreTexts. (2023).
- Sun, Y., Cao, M., Zhang, X., Huan, X., He, Q., Bao, X., ... & Yang, C. (2025). Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 304, 118507.
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Retrieved from [Link]
- Iwadate, N., & Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes.
- Iqbal, M. A., Haque, A., & Ahmad, S. (2023).
- Dîrnes, I. R., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory agent for the treatment of bladder cancer. International Journal of Molecular Sciences, 23(13), 6984.
- Chen, Y., et al. (2017). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 8(69), 113689–113701.
- Nishi, T., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688.
- Oncology Central. (2019). PARP inhibitors: study uncovers novel mechanism of action. Oncology Central.
- Wang, Z., et al. (2022). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ChemistrySelect, 7(48), e202203588.
-
ResearchGate. (n.d.). Palladium-catalysed amino- vs. Alkoxycarbonylation of iodoalkenes using bifunctional N,O-nucleophiles. ResearchGate. Retrieved from [Link]
- MedchemExpress. (n.d.). Dactolisib (BEZ235) | PI3K/mTOR Inhibitor. MedchemExpress.com.
- Reddit. (2024). Reasons to use Pd(II) precatalysts over the Pd(0) species?. r/Chempros.
- Chen, Y., et al. (2017). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 8(69), 113689.
-
ResearchGate. (n.d.). Plausible mechanisms involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. MedChemComm, 15(1), 101-115.
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Troubleshooting & Optimization
Troubleshooting Guide: Navigating Challenges in 2-Amino-4-iodobenzoic Acid Synthesis
An indispensable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Amino-4-iodobenzoic acid, a crucial building block in medicinal chemistry.[1] As Senior Application Scientists, we have compiled this guide to address common challenges and enhance your experimental success.
This section is designed to provide rapid, actionable solutions to problems you may encounter during the synthesis of this compound.
Q1: I am observing a very low or no yield of the desired product. What are the likely causes and how can I rectify this?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Incomplete Diazotization (if using a Sandmeyer-type reaction): The formation of the diazonium salt from a suitable precursor like 4-aminoanthranilic acid is a critical step.[2][3][4]
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[5] Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Exceeding this temperature can lead to decomposition of the diazonium salt, often observed as vigorous nitrogen evolution and the formation of phenolic byproducts.[4]
-
Purity of Reagents: Ensure the sodium nitrite is fresh and not degraded. The starting amine must be of high purity.
-
-
Inefficient Iodination: The introduction of the iodine atom onto the aromatic ring is the core of the synthesis.
-
Choice of Iodinating Agent: For direct iodination of 2-aminobenzoic acid, a common method involves the use of an iodine source and an oxidizing agent.[6] Using molecular iodine (I₂) in combination with an oxidant like hydrogen peroxide (H₂O₂) can be effective.[6] The molar ratio of the oxidant to iodine is critical; an excess can lead to side reactions and a decrease in yield.[6]
-
Reaction Conditions: The reaction temperature and time are crucial. For instance, in a hydrogen peroxide-mediated iodination, warming the reaction to 50°C may be necessary to drive the reaction to completion.[6]
-
-
Sub-optimal pH: The pH of the reaction medium can significantly influence the reactivity of the starting materials and the stability of intermediates. Ensure the correct acidic conditions for diazotization or the optimal pH for direct iodination as specified in the protocol.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Q2: My product is contaminated with other isomers, primarily 2-Amino-5-iodobenzoic acid. How can I improve the regioselectivity for the 4-position?
A2: Achieving high regioselectivity in the iodination of substituted benzene rings can be challenging. The amino group in 2-aminobenzoic acid is an ortho-, para-directing group, making the 4- and 6-positions electronically favorable for electrophilic substitution.
Factors Influencing Regioselectivity and Strategies for Improvement:
-
Steric Hindrance: The carboxylic acid group at the 2-position can sterically hinder substitution at the ortho- (6-position) and to some extent the para- (4-position) positions. The 5-position is often less sterically hindered, which can lead to the formation of the 2-amino-5-iodo isomer.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Acetic acid is a common solvent for direct iodination.[6]
-
-
Choice of Iodinating Reagent: Some iodinating reagents offer better regioselectivity than others.
-
Iodine monochloride (ICl): This reagent can sometimes provide different selectivity compared to I₂/oxidant systems. However, it is a corrosive and reactive substance that must be handled with care.
-
Enzyme-catalyzed iodination: Laccase-catalyzed iodination has shown promise for regioselective iodination of phenolic compounds and could be an area for exploration.[7]
-
Q3: I am observing the formation of di-iodinated byproducts. How can I prevent this?
A3: The formation of di-iodinated species, such as 2-amino-4,6-diiodobenzoic acid, occurs when the desired mono-iodinated product undergoes a second iodination.
Strategies to Minimize Di-iodination:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess should be avoided if di-iodination is a significant problem. A 1:1 molar ratio of the iodinating agent to the starting material is a good starting point.
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the iodinating species at any given time, reducing the likelihood of a second iodination on the more activated mono-iodinated product.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-iodination.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main strategies for the synthesis of this compound are:
-
Direct Electrophilic Iodination of 2-Aminobenzoic Acid: This is a common and straightforward approach where 2-aminobenzoic acid is reacted with an iodinating agent. A popular method involves using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) in a suitable solvent such as acetic acid.[6]
-
Sandmeyer Reaction from a Substituted Precursor: This classic method involves the diazotization of an amino group followed by its replacement with iodide.[4] For this compound, a suitable starting material would be 2,4-diaminobenzoic acid, where the 4-amino group is selectively diazotized and then substituted with iodide.
General Mechanism for Electrophilic Iodination
Caption: General mechanism of electrophilic iodination of 2-aminobenzoic acid.
Q2: How do I purify the crude this compound?
A2: Purification is critical to obtain a product of high purity, free from unreacted starting materials, isomers, and di-iodinated byproducts.
Recommended Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, quench any unreacted iodine with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.[4] The solution should turn from brown/purple to colorless or pale yellow. Neutralize the reaction mixture carefully with a base like sodium bicarbonate or sodium hydroxide to precipitate the crude product.
-
Filtration and Washing: Collect the crude solid by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.[8] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the product under vacuum.
-
Purification Workflow
Caption: A typical purification workflow for this compound.
Q3: What analytical techniques are recommended to confirm the structure and purity of the final product?
A3: A combination of spectroscopic and chromatographic methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure and regiochemistry of the iodo-substitution. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 4-iodo isomer compared to other isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Key Reaction Parameters Summary
| Parameter | Effect on Synthesis | Recommendations |
| Temperature | Crucial for diazotization stability and regioselectivity. | Maintain 0-5 °C for diazotization. For direct iodination, optimization may be required (e.g., room temperature to 50 °C).[6] |
| Reagent Stoichiometry | Affects yield and byproduct formation (e.g., di-iodination). | Use a 1:1 molar ratio of iodinating agent to substrate as a starting point. |
| Rate of Addition | Can prevent localized overheating and side reactions. | Add reagents dropwise or in portions, especially for exothermic steps. |
| Solvent | Influences solubility, reactivity, and selectivity. | Acetic acid is a common choice for direct iodination.[6] |
| pH | Critical for reaction initiation and product stability. | Strongly acidic for diazotization; adjust as needed for direct iodination and work-up. |
Detailed Experimental Protocol: Direct Iodination of 2-Aminobenzoic Acid
This protocol is a representative procedure based on common iodination methods.[6] Optimization may be necessary depending on laboratory conditions and reagent purity.
Materials:
-
2-Aminobenzoic acid
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add molecular iodine (1 equivalent) to the solution and stir until it is fully dissolved.
-
Slowly add 30% hydrogen peroxide (2 equivalents) dropwise to the stirred mixture at room temperature. The reaction may be mildly exothermic; maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing an equal volume of cold water.
-
Quench the excess iodine by adding saturated sodium thiosulfate solution dropwise until the brown color disappears.
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
References
-
Organic Chemistry Frontiers.
-
Scribd.
-
Benchchem.
-
PrepChem.com.
-
Google Patents.
-
Pianeta Chimica.
-
Google Patents.
-
RSC Advances.
-
Texium.
-
Google Patents.
-
ChemicalBook.
-
Google Patents.
-
Google Patents.
-
National Center for Biotechnology Information.
-
Organic Syntheses.
-
National Center for Biotechnology Information.
-
Benchchem.
-
ResearchGate.
-
Google Patents.
-
Benchchem.
-
Organic Syntheses.
-
Organic Syntheses.
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National Center for Biotechnology Information.
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- 7. Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C [pubs.rsc.org]
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Technical Support Center: Troubleshooting the Sandmeyer Synthesis of 2-Amino-4-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-4-iodobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Sandmeyer reaction for this specific transformation. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances, focusing on the causality behind common side reactions and offering field-proven strategies for their mitigation.
Section 1: Core Reaction Principles & FAQs
This section addresses fundamental questions regarding the synthesis of this compound, which typically proceeds from 2,4-diaminobenzoic acid.
Q1: What is the standard workflow for synthesizing this compound via a Sandmeyer-type reaction?
The synthesis is a two-step process performed in a single pot. It begins with the selective diazotization of the 4-amino group of 2,4-diaminobenzoic acid, followed by the displacement of the resulting diazonium group with iodide.
Caption: Key reaction pathways from the diazonium intermediate.
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to minimize the side reactions discussed above.
Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,4-Diaminobenzoic acid | 152.15 | 10.0 | 1.52 g |
| Concentrated HCl (37%) | 36.46 | ~60 | 5.0 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g |
| Potassium Iodide (KI) | 166.00 | 15.0 | 2.49 g |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | As needed |
| Deionized Water | 18.02 | - | ~50 mL |
Procedure
-
Preparation:
-
In a 100 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-diaminobenzoic acid (1.52 g, 10.0 mmol) in 20 mL of deionized water.
-
Place the flask in an ice-salt bath.
-
Slowly add concentrated HCl (5.0 mL) to the stirred suspension. The solid should dissolve to form the hydrochloride salt. Cool the mixture to an internal temperature of 0 °C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine solution over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. A slight excess of nitrous acid can be confirmed by testing a drop of the solution on starch-iodide paper (should turn blue/black).
-
-
Iodination:
-
In a 250 mL beaker, dissolve potassium iodide (2.49 g, 15.0 mmol) in 10 mL of water.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.
-
Initial gas evolution (N₂) may be observed. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Gently warm the mixture to 50-60 °C on a water bath for 30 minutes to ensure the reaction goes to completion. Vigorous nitrogen evolution will occur. [1]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath. A dark-colored precipitate should be present.
-
Add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of iodine is completely discharged, leaving a tan or off-white solid.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water (2 x 15 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Section 4: Advanced FAQs
Q7: What are the primary safety considerations when working with diazonium salts?
Aryl diazonium salts, especially when dry, are shock-sensitive and can be explosive. [2]For this reason, they should never be isolated in a solid state unless you are using specific non-nucleophilic counter-ions (like tetrafluoroborate) and following established, specialized procedures. Always use them as in situ generated solutions and keep them cold to prevent decomposition.
References
- Grokipedia. (n.d.). Sandmeyer reaction.
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Hassan, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Wikipedia. (n.d.). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Chemistry Online. (2022, November 30). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction).
-
Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved January 11, 2026, from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- NROChemistry. (n.d.). Sandmeyer Reaction.
-
Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved January 11, 2026, from [Link]
- Texium. (2018, March 21). Preparation of 2-iodobenzoic acid.
- BenchChem. (n.d.). Troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene.
-
Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. Retrieved January 11, 2026, from [Link]
-
JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved January 11, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, August 11). Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Amino-4-iodobenzoic Acid
Welcome to the technical support center for 2-Amino-4-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common purification challenges associated with this compound. Our focus is on providing practical, experience-driven insights to enhance the purity and yield of your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Purity After Initial Isolation | - Starting Material Contamination: Impurities in the initial reagents can carry through the synthesis. - Incomplete Reaction: Unreacted starting materials remain in the crude product. - Side Reactions: Formation of isomers (e.g., 2-amino-5-iodobenzoic acid) or di-iodinated products.[1] | - Characterize Starting Materials: Always verify the purity of your starting materials before beginning the synthesis. - Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting stoichiometry, temperature, or reaction time. Monitor reaction progress using TLC or HPLC.[2] - Employ Selective Purification: Use techniques like acid-base extraction to separate the amphoteric product from neutral or more acidic/basic impurities.[3][4][5] |
| Discoloration of the Purified Product (e.g., brown, purple) | - Oxidation: The amino group is susceptible to oxidation, which can form colored impurities.[6] - Residual Iodine: Trace amounts of iodine from the synthesis can impart color.[7] - Formation of Charge-Transfer Complexes: Interactions between molecules can sometimes lead to coloration. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[7][8] - Reductive Quench: After synthesis, a mild reducing agent like sodium bisulfite can be used to quench any remaining iodine.[9] - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during heating. |
| Poor Yield During Recrystallization | - Inappropriate Solvent Choice: The solvent may be too good at room temperature, leading to significant loss of product in the mother liquor.[10] - Using Too Much Solvent: An excessive amount of solvent will prevent the solution from becoming saturated upon cooling.[10] - Premature Crystallization: Crystals forming during hot filtration can lead to product loss. | - Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents to find one with high solubility at elevated temperatures and low solubility at room temperature.[8][10] - Minimize Solvent Volume: Add the hot solvent portion-wise until the solid just dissolves. - Preheat Funnel and Flask: To prevent premature crystallization during hot filtration, preheat the filtration apparatus. |
| "Oiling Out" During Recrystallization | - High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture below the boiling point of the solvent.[8][10] - Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a liquid instead of forming crystals.[10] - Incompatible Solvent: The chosen solvent may not be suitable for crystallization. | - Preliminary Purification: If the crude product is very impure, consider a preliminary purification step like acid-base extraction before recrystallization. - Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[8] - Solvent System Adjustment: Try a different solvent or a mixed solvent system. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and then allow it to cool slowly.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using acid-base extraction for purifying this compound?
A1: this compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH2). This dual nature is the key to its purification via acid-base extraction.[11]
-
In the presence of a dilute acid (e.g., HCl): The basic amino group will be protonated to form a water-soluble ammonium salt (-NH3+).[4]
-
In the presence of a dilute base (e.g., NaOH or NaHCO3): The acidic carboxylic acid group will be deprotonated to form a water-soluble carboxylate salt (-COO-).[12]
By converting the target molecule into a water-soluble salt, it can be separated from neutral organic impurities that remain in the organic phase. Subsequently, adjusting the pH of the aqueous layer back to the isoelectric point of this compound will cause it to precipitate out in its purified form.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solubility data for this compound is not extensively published, we can infer suitable solvents based on its structure and data from similar compounds like p-aminobenzoic acid and 2-iodobenzoic acid.[8][13][14][15] A good starting point for solvent screening would include:
-
Polar Protic Solvents: Ethanol, methanol, and water. Ethanol is often a good choice.[16]
-
Polar Aprotic Solvents: Acetonitrile and ethyl acetate.[13]
-
Mixed Solvent Systems: An ethanol/water mixture can be effective. The compound is dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon cooling, crystals should form.[8]
Q3: How can I assess the purity of my this compound after purification?
A3: Several analytical techniques can be employed to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and identifying impurities.[17][18][19][20][21] A reversed-phase C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution is a common setup for analyzing aminobenzoic acids.[22]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically cause the melting point to be depressed and broadened. The reported melting point for this compound is around 208 °C (with decomposition).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any impurities with distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A pure compound should ideally show a single spot.
Q4: My this compound appears to be degrading over time. What are the storage recommendations?
A4: Due to the presence of the oxidizable amino group and the potential for light-induced reactions involving the C-I bond, proper storage is crucial. It is recommended to store this compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, keeping it in a cool, dark place, and potentially under an inert atmosphere (e.g., in a desiccator with an inert gas backfill) is advisable.[23]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol outlines the separation of this compound from neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 5% sodium bicarbonate solution). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its sodium salt.[11][12]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery. Combine the aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 6M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). The purified this compound will precipitate out of the solution.[3][5]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold distilled water to remove any residual salts. Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for recrystallizing this compound.
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary screening (see FAQ 2).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it back to boiling for a few minutes.[8]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a preheated funnel with fluted filter paper into a clean, preheated flask to remove the charcoal or other solids.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals in a vacuum oven or desiccator.
Visualized Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Workflow for purification via acid-base extraction.
References
-
Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib. [Link]
-
Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate. [Link]
-
ACID/BASE SEPARATION OF A MIXTURE. Harper College. [Link]
-
Acid-Base Extraction. [Link]
-
Preparation of 4-amino-3,5-diiodobenzoic acid. PrepChem.com. [Link]
-
HPLC Methods for analysis of 2-Aminobenzoic acid. HELIX Chromatography. [Link]
-
Solubility of p ABA in several solvents. ResearchGate. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
- Method for preparing 2-amino-5-iodo benzoic acid.
- Method For Producing 2-Amino-5-Iodobenzoic Acid.
-
2-Amino-4-iodo-benzoic acid. PubChem. [Link]
-
Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Scribd. [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
- Method for producing 2-amino-5-iodobenzoic acid.
-
p-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC - NIH. [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]
-
4-Iodobenzoic Acid. [Link]
-
4-Iodobenzoic acid. Solubility of Things. [Link]
-
ortho and para-aminobenzoic acids. Goa University. [Link]
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- 7. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
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- 16. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 17. Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 19. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
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- 22. helixchrom.com [helixchrom.com]
- 23. medchemexpress.com [medchemexpress.com]
troubleshooting low conversion in Suzuki coupling of 2-Amino-4-iodobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion in the Suzuki-Miyaura cross-coupling of 2-Amino-4-iodobenzoic acid. This substrate, while a valuable building block, presents a unique combination of steric and electronic challenges due to its trifunctional nature: a sterically demanding ortho-amino group, a potentially coordinating carboxylic acid, and an electron-rich aryl iodide. This guide will help you navigate these complexities to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in low to no product?
A: Low conversion with this substrate is often a multi-faceted issue. The primary factors to investigate are:
-
Catalyst Inhibition/Deactivation: The ortho-amino group and the adjacent carboxylic acid can coordinate to the palladium catalyst, hindering its activity.[1][2]
-
Steric Hindrance: The bulky amino group ortho to the iodine can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][5][6][7]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction rate and lead to side reactions.[2][8]
-
Side Reactions: Competing pathways like dehalogenation (replacement of iodine with hydrogen) and protodeboronation (loss of the boronic acid group) can consume your starting materials.[9][10][11][12]
Q2: I see my starting material being consumed, but the desired product yield is still low. What's happening?
A: This scenario strongly suggests the prevalence of side reactions. The most common culprits are dehalogenation of the this compound and protodeboronation of your boronic acid partner.[9][11][12] Dehalogenation can be promoted by certain bases or impurities that act as hydride sources, while protodeboronation is often exacerbated by excess water or high temperatures.[9][11]
Q3: Can the carboxylic acid group interfere with the reaction?
A: Yes, significantly. The acidic proton of the carboxylic acid will be deprotonated by the base, forming a carboxylate. This carboxylate can chelate to the palladium center, potentially forming inactive catalyst species.[1][8] Furthermore, the resulting salt may have poor solubility in common organic solvents, effectively removing your starting material from the catalytic cycle.[8][13]
In-Depth Troubleshooting Guides
Issue 1: Low to No Conversion - The Catalyst System
The heart of the Suzuki coupling is the palladium catalyst and its associated ligand. For a challenging substrate like this compound, a generic catalyst system is often insufficient.
Question: My standard Pd(PPh₃)₄ catalyst isn't working. What should I try next?
Answer: Tetrakis(triphenylphosphine)palladium(0) can be effective for simple couplings, but it often fails with sterically hindered and electron-rich substrates. The issue lies in the dissociation of the PPh₃ ligands to generate the active catalytic species. For your substrate, you need a more robust and active catalyst system.
Causality & Solution:
-
Slow Oxidative Addition: The electron-donating amino group makes the C-I bond more electron-rich, slowing down the rate-determining oxidative addition step.[14] To overcome this, you need ligands that are both electron-rich and bulky.[15][16]
-
Recommended Ligands: Switch to modern biaryl phosphine ligands like SPhos , XPhos , or JohnPhos .[15][17] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates oxidative addition.[15] N-heterocyclic carbene (NHC) ligands are also excellent alternatives for sterically demanding couplings.[7][18]
-
-
Catalyst Inhibition: The amino and carboxylate groups can bind to the palladium center. Bulky ligands create a sterically crowded environment around the palladium, which can disfavor this inhibitory coordination.[19][20]
Workflow for Catalyst Optimization
Caption: A logical workflow for troubleshooting the catalyst system.
Issue 2: The Role of the Base and Solvent
The choice of base and solvent is interdependent and crucial for activating the boronic acid and maintaining a homogeneous reaction.[21][22]
Question: I'm getting a thick precipitate and the reaction has stalled. What's the problem?
Answer: This is a classic solubility issue. The deprotonated this compound salt is likely insoluble in your solvent. Additionally, many inorganic bases have poor solubility in purely organic solvents.[23][24]
Causality & Solution:
-
Base Activation & Solubility: The base's primary role is to activate the boronic acid for transmetalation.[25][26][27] For this to happen efficiently, the base must have some solubility.
-
Solvent System: A biphasic solvent system is often beneficial.
-
Recommended Solvents: A mixture of an organic solvent like 1,4-dioxane , toluene , or 2-MeTHF with water (e.g., 4:1 or 5:1 ratio) can dissolve both the organic substrates and the inorganic base, facilitating the reaction.[21][28] Ensure solvents are rigorously degassed to prevent catalyst oxidation.[8][29]
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Balances strength with solubility; Cs₂CO₃ is often more soluble. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Improves solubility of both organic and inorganic components. |
| Degassing | Mandatory (Ar or N₂ sparging) | Prevents oxidation and deactivation of the Pd(0) catalyst.[29] |
Issue 3: Combating Side Reactions
Even with an optimized catalyst and conditions, side reactions can diminish your yield.
Question: How can I minimize the formation of dehalogenated and protodeboronated byproducts?
Answer: Minimizing these side reactions requires careful control of reaction parameters and reagent quality.
Causality & Solution:
-
Dehalogenation: This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[9][12]
-
Mitigation:
-
Use high-purity, anhydrous solvents. Some lower-quality solvents can contain impurities that act as hydride donors.[2]
-
Avoid overly high temperatures or prolonged reaction times, which can promote catalyst decomposition pathways that lead to dehalogenation.[12]
-
Ensure the boronic acid is of high quality and used in a slight excess (1.1-1.5 equivalents) to favor the desired cross-coupling pathway.
-
-
-
Protodeboronation: This is the protonolysis of the C-B bond, destroying your nucleophile.[11]
Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions.
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (5:1 ratio, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
In a separate vial, add Pd(OAc)₂ and SPhos. Add a small amount of the degassed dioxane to dissolve the catalyst and ligand, and sparge with argon for 5 minutes.
-
Using a syringe, add the degassed dioxane/water solvent mixture to the Schlenk flask containing the substrates and base.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
- Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMCID: PMC2636681.
- Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
- Tang, W., & Zhang, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 100-103.
- Kwong, F. Y. (2015). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
- Pap, J. S., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMCID: PMC10857321.
-
Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
-
ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
- Moody, C. J., & Morrell, A. J. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
- Engle, K. M., & Yu, J. Q. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMCID: PMC4004245.
- Cherney, R. J., et al. (2020).
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
- Wang, Y., et al. (2024). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMCID: PMC10848698.
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Amino-4-iodobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 2-Amino-4-iodobenzoic acid. The unique trifunctional nature of this substrate, possessing an iodo group, an amino group, and a carboxylic acid, presents distinct challenges and opportunities in the synthesis of complex molecules. This guide offers practical, field-proven insights to navigate these complexities and achieve successful reaction outcomes.
Introduction: The Challenge and Potential of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The ortho-amino and para-iodo substitution pattern on the benzoic acid core allows for the strategic introduction of diverse functionalities. However, the interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid, and the reactive iodo group can lead to a host of challenges, including catalyst inhibition, side reactions, and low yields. Understanding the mechanistic nuances of palladium-catalyzed cross-coupling reactions is paramount to overcoming these obstacles.[1][2]
This guide will focus on four key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound in a question-and-answer format.
Scenario 1: Low to No Product Formation
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low to no product formation in the Suzuki-Miyaura coupling of this substrate is a frequent issue. The primary culprits are often related to catalyst inactivity, suboptimal reaction conditions, or issues with the starting materials.[3][4][5]
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Inactivity/Poisoning | The free amino and/or carboxylate groups of this compound can coordinate to the palladium center, inhibiting its catalytic activity.[2][6] Oxygen can also oxidize the active Pd(0) species.[7][8] | - Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired oxidative addition and reductive elimination steps while sterically hindering coordination of the substrate's functional groups.[9][10] - Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[7][8][11][12] Use degassed solvents.[7] - Catalyst Choice: Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[3][13] |
| Ineffective Base | The choice of base is critical for the transmetalation step and can influence side reactions. An inappropriate base may not be strong enough, may have poor solubility, or could promote unwanted side reactions.[2][14] | - Base Screening: Screen a range of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often a good starting point for Suzuki couplings.[2][14] - Solubility: Ensure the base is finely powdered to maximize its surface area and improve solubility.[7] |
| Poor Solubility of Starting Materials | The zwitterionic nature of this compound can lead to poor solubility in common organic solvents, hindering reaction kinetics.[4] | - Solvent Screening: Test a variety of solvents or solvent mixtures. Dioxane/water, THF/water, or DMF are common choices for Suzuki reactions.[6][15] - Esterification: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent potential coordination to the palladium catalyst. This adds extra synthetic steps but can significantly improve yields.[6] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeborylation, especially at elevated temperatures, leading to the formation of the corresponding arene as a byproduct. | - Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents). - Reaction Temperature: Optimize the reaction temperature. While heating is often necessary, excessive temperatures can accelerate decomposition. |
Scenario 2: Significant Formation of Side Products
Question: In my Buchwald-Hartwig amination of this compound, I am observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich aryl halides.[14] It arises from the protonolysis of the Ar-Pd(II)-X intermediate.
| Parameter | Influence | Optimization Strategy |
| Base | Strong bases can promote protonolysis. The choice of base is crucial.[14] | Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu or LiHMDS, especially if the reaction tolerates it.[14][16] |
| Ligand | The ligand influences the rate of reductive elimination. Slow reductive elimination can allow more time for side reactions to occur.[17][18][19][20] | Employ bulky, electron-rich ligands (e.g., Josiphos, BrettPhos) that are known to accelerate reductive elimination.[7][9] |
| Solvent | Protic solvents can be a source of protons for hydrodehalogenation. | Ensure the use of anhydrous solvents. If a protic solvent is necessary, minimize its amount. Aprotic solvents like toluene or dioxane are generally preferred.[14][21] |
| Temperature | Higher temperatures can increase the rate of side reactions.[14] | Screen lower reaction temperatures to find a balance between the rate of the desired coupling and the undesired hydrodehalogenation.[14] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino or carboxylic acid group on this compound before performing a cross-coupling reaction?
A1: While not always strictly necessary, protection can significantly improve reaction outcomes, especially for Suzuki and Buchwald-Hartwig reactions. The free amine and carboxylic acid can act as ligands, potentially poisoning the catalyst. Protecting the carboxylic acid as an ester improves solubility and reduces its coordinating ability. The amino group can be protected with common protecting groups like Boc or Cbz if it is found to interfere with the reaction. However, many modern catalyst systems with bulky ligands can tolerate these functional groups.[16][22] It is often best to first attempt the reaction without protection and then introduce protecting groups as a troubleshooting step.
Q2: What is the recommended catalyst loading for these reactions?
A2: A good starting point for catalyst loading is typically 1-5 mol% of the palladium source and a 1:1 to 1:2 ratio of palladium to ligand.[23] For challenging substrates or to improve reaction efficiency, higher catalyst loadings may be necessary. However, it is always advisable to screen for the lowest effective catalyst loading to minimize costs and residual palladium in the product.[21]
Q3: How do I properly set up an air-sensitive cross-coupling reaction?
A3: Proper handling of air-sensitive reagents is crucial for reproducible results in palladium-catalyzed cross-coupling reactions.[7][8][11][12][24] The general procedure involves:
-
Drying Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).[11][12]
-
Inert Atmosphere: Assemble the reaction apparatus and purge it with an inert gas. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times (the "evacuate-refill" cycle).[7][11]
-
Adding Reagents: Add solid reagents under a positive pressure of inert gas. Add degassed solvents and liquid reagents via syringe.[7][11]
-
Maintaining Inertness: Maintain a positive pressure of the inert gas throughout the reaction.
Q4: For a Heck reaction with this compound, what type of alkene should I use?
A4: The Heck reaction generally works best with electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes.[25] The use of electron-rich alkenes can be more challenging and may require specialized conditions.
Q5: In a Sonogashira coupling, is the copper co-catalyst always necessary?
A5: While the traditional Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), copper-free conditions have been developed.[26][27][28] These can be advantageous in cases where copper toxicity is a concern or when copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are problematic. Copper-free Sonogashira reactions often require specific ligands and bases to facilitate the catalytic cycle.[28]
Part 3: Experimental Protocols & Workflows
General Protocol for a Suzuki-Miyaura Coupling of this compound (Ester Protected)
This protocol outlines a starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Step 1: Esterification of this compound (Example: Methyl Ester)
-
To a solution of this compound in methanol, add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, neutralize the acid, and extract the methyl 2-amino-4-iodobenzoate. Purify as needed.
Step 2: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add methyl 2-amino-4-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.[7][11]
-
Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., XPhos (4 mol%)).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Step 3: Saponification (if the free acid is desired)
-
Dissolve the purified ester in a suitable solvent (e.g., THF/methanol).
-
Add an aqueous solution of a base (e.g., LiOH or NaOH) and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Collect the product by filtration and dry.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. (n.d.). ResearchGate.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. (n.d.). Journal of the American Chemical Society.
- Heck reaction. (n.d.). Wikipedia.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online.
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (n.d.). Benchchem.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Problems with Suzuki coupling. (2025). Reddit.
- Rapid Optimization of a Buchwald–Hartwig Amination using DoE. (n.d.). Charnwood Discovery.
- Optimization of Sonogashira coupling. (n.d.). ResearchGate.
- Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. (n.d.). Benchchem.
- Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. (n.d.). ResearchGate.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2019). PMC.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. (n.d.). Accounts of Chemical Research.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Site-selective cross coupling by fine-tuning the supramolecular interaction. (2021). InCatT.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Optimise cross-coupling with ligand-free NHC–Pd precatalysts. (2025). Chemistry World.
- Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. (n.d.). Organic Chemistry Portal.
- What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate.
- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (n.d.). Organic Letters.
- ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. (n.d.). ResearchGate.
- How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. (n.d.). Benchchem.
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Technical Support Center: Managing the Solubility of 2-Amino-4-iodobenzoic Acid in Reaction Media
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-4-iodobenzoic acid. This resource provides in-depth, field-proven insights into managing a common yet critical challenge: the limited solubility of this versatile building block in various reaction media. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Core Challenge: The Physicochemical Profile
This compound (C₇H₆INO₂) is an amphoteric molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature is the key to controlling its solubility. The molecule's overall polarity is also significantly influenced by the large, hydrophobic iodine atom and the aromatic ring.[1] Its limited solubility in many common organic solvents at neutral pH often presents a hurdle in achieving homogeneous reaction conditions, which can impact reaction rates, yield, and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆INO₂ | [2][3] |
| Molecular Weight | 263.03 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Melting Point | ~208 °C (with decomposition) |[2] |
The most critical factor for managing solubility is pH. By manipulating the pH of the reaction medium, you can ionize either the carboxylic acid or the amino group, forming a much more polar—and therefore more soluble—salt.
Caption: pH-dependent ionization states of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: My this compound won't dissolve in the recommended solvent. What are my immediate troubleshooting steps?
A1: When facing poor solubility, a systematic, multi-faceted approach is most effective. Begin with the simplest techniques before escalating.[5]
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area. Grinding your solid material into a fine powder using a mortar and pestle can significantly speed up the process.[5] This doesn't change the thermodynamic solubility limit, but it helps you reach it much faster.
-
Solvent Screening: The "like dissolves like" principle is a fundamental starting point.[5] While this compound has low solubility in non-polar solvents, a range of polar solvents should be tested. See the table below for starting points.
-
Thermal Agitation: For many compounds, solubility increases with temperature.[1] Gently warm your mixture while stirring vigorously. Be cautious not to exceed the boiling point of your solvent or the decomposition temperature of your reactant. Always check for thermal stability if the reaction is to be run at elevated temperatures for extended periods.
Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Expected Solubility | Rationale & Notes |
|---|---|---|---|
| Water | Polar Protic | Sparingly Soluble | The large iodinated aromatic structure limits water solubility at neutral pH.[6][7] |
| Ethanol | Polar Protic | Soluble | Often a good choice for initial trials and recrystallization.[2] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, a viable option. |
| Acetone | Polar Aprotic | Soluble | The related 2-iodobenzoic acid is readily soluble in acetone.[7] |
| DMF, DMSO | Polar Aprotic | Soluble | These highly polar solvents are excellent for dissolving difficult compounds. |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | Used as a solvent in some synthesis protocols for this compound.[2][8] |
| Dichloromethane | Non-polar | Insoluble | Polarity mismatch. |
| Toluene, Hexanes | Non-polar | Insoluble | Polarity mismatch. |
Q2: How can I leverage pH to dissolve this compound in an aqueous or protic medium?
A2: This is the most powerful technique for this specific molecule. By converting the neutral compound into a salt, you dramatically increase its polarity and, consequently, its aqueous solubility.[1][9]
-
To create the anionic carboxylate salt: Add a base (e.g., NaOH, KOH, NaHCO₃, or an organic amine like triethylamine) to your suspension. The carboxylic acid will be deprotonated to -COO⁻, forming a highly water-soluble salt. This is ideal for reactions where the nucleophile is the amino group.
-
To create the cationic ammonium salt: Add an acid (e.g., HCl, H₂SO₄) to your suspension. The amino group will be protonated to -NH₃⁺, forming a soluble salt. This is suitable for reactions involving the carboxylic acid group, provided the other reagents are stable to acid.
Causality Check: Always verify that your other reactants and reagents are stable at the pH required for dissolution. An acid-labile or base-labile component could decompose, leading to reaction failure.[10]
Q3: The compound dissolves initially but then crashes out of solution when I add my second reagent. What is happening?
A3: This common issue, known as precipitation, can be caused by several factors:
-
Change in pH: Your added reagent may have shifted the pH of the mixture back towards the point of minimum solubility (the isoelectric point). Re-adjust the pH after the addition if necessary.
-
Co-solvent Effect: Your second reagent might be dissolved in a solvent that is a poor co-solvent for your dissolved this compound, effectively reducing its solubility.
-
Temperature Change: If the dissolution required heating, adding a reagent at room temperature can cool the mixture, causing the compound to precipitate out. Maintain the reaction temperature during addition.[5]
Q4: Are there more advanced methods to try if standard techniques fail?
A4: Yes, for particularly challenging reaction systems, consider these options:
-
Sonication: Using an ultrasonic bath can provide the energy to break down intermolecular forces and aid dissolution, especially for kinetically slow processes.[5]
-
Co-solvent Systems: If a single solvent doesn't work, a mixture might. For example, a small amount of DMSO or DMF in a less polar solvent like THF can dramatically boost solubility.
-
Solubilizing Additives: In specific cases, additives can help. Arginine, for example, has been shown to increase the solubility of aromatic molecules through specific interactions.[11] For aqueous systems, surfactants can form micelles that encapsulate the compound.[5]
-
Cation-π Interactions: In specialized academic contexts, it has been shown that divalent transition-metal cations like Cu²⁺ can enhance the solubility of aromatic amino acids through favorable cation-π interactions between the metal ion and the aromatic ring.[12][13] This is a highly specific technique and should be considered with care regarding potential side reactions.
Section 3: Experimental Protocols & Workflows
These protocols provide a validated, step-by-step approach to systematically determining optimal solubility conditions.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent for a reaction.
-
Preparation: Place a small, consistent amount (e.g., 5 mg) of this compound into several labeled vials.
-
Solvent Addition: To each vial, add a different solvent from Table 2 in small, measured increments (e.g., 0.1 mL) at room temperature.
-
Agitation: After each addition, vortex or vigorously stir the vial for 60 seconds.
-
Observation: Record the volume of solvent required to achieve complete dissolution. If the solid does not dissolve after adding 2 mL, it can be considered poorly soluble.
-
Heating Test: For solvents where the compound is poorly soluble, gently warm the vial (e.g., to 40-50 °C) and observe if dissolution occurs. Note any precipitation upon cooling.
Protocol 2: pH-Mediated Dissolution for Aqueous Reactions
Objective: To achieve a homogeneous aqueous solution by forming a soluble salt.
-
Suspension: Suspend the required mass of this compound in the desired volume of water or aqueous co-solvent mixture.
-
pH Adjustment (Basic): While stirring, add a 1M solution of a suitable base (e.g., NaOH) dropwise. Monitor the mixture until all solid material dissolves. Record the final pH.
-
pH Adjustment (Acidic): In a separate experiment if needed, add a 1M solution of a suitable acid (e.g., HCl) dropwise to a fresh suspension until dissolution is complete. Record the final pH.
-
Stability Check: Before proceeding with your reaction, ensure your other starting materials are stable at the recorded pH. You can test this by exposing a small sample of your other reagents to the same pH conditions and monitoring for decomposition by TLC or LCMS.[10]
Caption: Troubleshooting workflow for solubility issues.
References
-
PubChem. 2-Amino-4-iodo-benzoic acid | C7H6INO2. National Center for Biotechnology Information. [Link]
-
Shi, G., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent... Physical Review Letters. [Link]
-
Gour, N., et al. (2010). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. The Journal of Chemical Physics. [Link]
-
PubChem. Benzoic acid, 2-amino-5-iodo-. National Center for Biotechnology Information. [Link]
-
ANSTO. Solubility enhancement of aromatic amino acids and peptides in aqueous solution of divalent transition-metal cations - QENS study.[Link]
- Google Patents.US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
-
NIH. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. National Library of Medicine. [Link]
-
NIH. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Library of Medicine. [Link]
-
University of Rochester Chemistry. How To: Troubleshoot a Reaction.[Link]
-
Open Textbook Publishing. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual.[Link]
-
Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid).[Link]
-
University of Rochester Chemistry. Troubleshooting: The Workup.[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]
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-
Solubility of Things. 4-Iodobenzoic acid.[Link]
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NIH. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. National Library of Medicine. [Link]
-
Organic Syntheses Procedure. p-IODOBENZOIC ACID.[Link]
-
ChemBK. P-IODOBENZOIC ACID.[Link]
-
Cheméo. 2-Amino-4-chlorobenzoic acid.[Link]
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Technical Support Center: Preventing Homocoupling in Reactions with 2-Amino-4-iodobenzoic Acid
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for troubleshooting and preventing a common and often frustrating side reaction: homocoupling, in cross-coupling reactions involving 2-Amino-4-iodobenzoic acid. As Senior Application Scientists, we understand that minimizing these unwanted byproducts is critical for maximizing yield, simplifying purification, and ensuring the overall success of your synthetic campaigns.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Minimizing Unwanted Dimerization
This section tackles specific experimental problems related to the formation of homocoupling byproducts.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct, corresponding to the homocoupling of this compound, in my Suzuki-Miyaura reaction. What are the primary causes and how can I suppress it?
A1: The formation of 4,4'-diiodo-2,2'-diamino-biphenyl-5,5'-dicarboxylic acid (the homocoupled product of your starting material) is a known challenge. This side reaction is primarily driven by two factors: the presence of oxygen and the use of Pd(II) precatalysts.[1]
-
Oxygen-Mediated Coupling: Dissolved oxygen in your reaction mixture can facilitate the oxidative coupling of your aryl iodide.[2]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), it must first be reduced in situ to the catalytically active Pd(0) species. This reduction can proceed via the homocoupling of your aryl halide, consuming your starting material before the desired cross-coupling can occur.
Solutions to Mitigate Homocoupling:
-
Rigorous Degassing: The most critical first step is the thorough exclusion of oxygen. Ensure your solvents are properly degassed (e.g., by sparging with an inert gas like argon or nitrogen for an extended period).[2] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[1]
-
Catalyst Selection:
-
Utilize a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can significantly reduce homocoupling as it bypasses the need for an in situ reduction step that can consume your starting material.[1][3]
-
Consider Precatalysts: Modern palladium precatalysts, like the Buchwald G3 and G4 precatalysts, are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[3]
-
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos and XPhos (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[3][4]
-
Reaction Additives: The introduction of a mild reducing agent that does not interfere with the catalytic cycle can be beneficial. For instance, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction medium.[2]
Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I'm getting a significant amount of the diyne byproduct (Glaser coupling). What are the key parameters to adjust?
A2: The homocoupling of terminal acetylenes, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings.[5] This occurs when two molecules of the alkyne couple in the presence of the copper co-catalyst and an oxidant (typically oxygen).
Strategies to Minimize Alkyne Homocoupling:
-
Strictly Anaerobic Conditions: Similar to Suzuki reactions, the exclusion of oxygen is paramount. The reaction should be performed under a rigorously maintained inert atmosphere.
-
Minimize Copper(I) Catalyst Loading: While Cu(I) is a co-catalyst, excessive amounts can promote the unwanted Glaser coupling. It's advisable to use the lowest effective concentration of the copper source (e.g., CuI).
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Sonogashira Conditions: Consider employing a copper-free Sonogashira protocol. These methods rely on palladium catalysis alone and often use a strong amine base in a polar aprotic solvent. The catalytic cycle proceeds through a different mechanism that avoids the formation of copper acetylides, which are key intermediates in the homocoupling pathway.[6]
-
Ligand Selection: The use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands on the palladium center can accelerate the desired cross-coupling pathway, making it more competitive with the homocoupling side reaction.[6][7]
Q3: When attempting a Buchwald-Hartwig amination with this compound, I'm observing the formation of a symmetrical biaryl. How can this be avoided?
A3: While less common than in Suzuki reactions, homocoupling of the aryl halide can still occur in Buchwald-Hartwig aminations. The mechanism often involves the thermal decomposition of a palladium-aryl intermediate, especially at elevated temperatures.[8]
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can promote side reactions. Screen a range of temperatures to find the lowest effective temperature for your specific transformation.[9]
-
Ligand Selection is Crucial: The choice of ligand is critical in Buchwald-Hartwig reactions. Bulky, electron-donating ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are designed to stabilize the palladium center and promote the desired C-N bond-forming reductive elimination over side reactions.[10][11] Bidentate phosphine ligands like BINAP and DPPF can also be effective.[10]
-
Proper Base Selection: The choice of base can influence the stability of the catalytic species. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be sufficient and lead to a cleaner reaction profile in some cases.[9]
-
Use of Precatalysts: As with other cross-coupling reactions, using well-defined palladium precatalysts can lead to a more controlled initiation of the catalytic cycle and minimize the formation of undesired palladium species that could lead to homocoupling.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding the prevention of homocoupling.
Q4: What is the general mechanistic reason for homocoupling in palladium-catalyzed cross-coupling reactions?
A4: Homocoupling can arise from several mechanistic pathways, often competing with the desired cross-coupling cycle.
-
Reductive Dimerization: Two molecules of the aryl halide can oxidatively add to a Pd(0) center, followed by a reductive elimination to form the biaryl product and regenerate a Pd(0) species.
-
Oxidative Coupling: In the presence of an oxidant like oxygen, two molecules of a nucleophile (like a boronic acid) can couple.[12]
-
Disproportionation: A Pd(II)-aryl intermediate can undergo disproportionation to yield the homocoupled product and a Pd(0) species.
The prevalence of one pathway over another is highly dependent on the specific reaction conditions (catalyst, ligands, solvent, base, and the presence of additives or impurities).
Q5: How does the choice of solvent and base impact homocoupling?
A5: The solvent and base are not merely passive components; they can significantly influence the reaction outcome.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of catalytic intermediates. For instance, in some Suzuki couplings, the use of aqueous solvents can influence the rate of transmetalation and potentially affect side reactions.[13] Amide solvents like DMA or DMF have been noted to be effective in some palladium-catalyzed homocoupling protocols.[14]
-
Base: The base plays a critical role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in Buchwald-Hartwig amination.[15][16] An inappropriate base can lead to catalyst decomposition or promote side reactions. The strength and solubility of the base are key factors to consider.[15] For example, very strong bases might accelerate the degradation of sensitive substrates or catalysts.
Q6: Can protecting the amine group on this compound help prevent homocoupling?
A6: Yes, protecting the primary amine can be a very effective strategy, although it adds extra steps to your synthesis. The free amine can coordinate to the palladium center, potentially inhibiting its catalytic activity or altering its reactivity profile, which might indirectly favor side reactions.[17]
Common protecting groups like tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) are generally stable under typical cross-coupling conditions and can be removed post-coupling.[17] By protecting the amine, you can often achieve a cleaner reaction with fewer side products.
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling catalytic cycle versus the competing homocoupling pathway for an aryl halide.
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Technical Support Center: Optimization of Reaction Temperature for 2-Amino-4-iodobenzoic Acid Amidation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the optimization of reaction temperature in the amidation of 2-amino-4-iodobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter, offering explanations grounded in reaction kinetics and mechanistic principles to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the amidation of this compound, with a focus on temperature-related solutions.
Q1: My amidation reaction shows low or no product yield. How can I use temperature to improve this?
A1: Low yield in amidation reactions is often due to incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1] Temperature is a critical parameter that can be adjusted to overcome these issues.
-
Initial Steps: Most amidation reactions are initially attempted at room temperature.[2][3][4] If the yield is low, a gradual increase in temperature can enhance the reaction rate.[5][6]
-
Moderate Heating: For many standard coupling reagents, heating the reaction to a moderate temperature (e.g., 40-60 °C) can significantly improve the yield without promoting side reactions.[6][7] It's important to monitor the reaction closely, as prolonged heating can lead to degradation.
-
High-Temperature Considerations: In cases of sterically hindered substrates or poorly reactive amines, higher temperatures may be necessary.[5][8] However, be aware that high temperatures can also lead to side reactions, such as racemization if your amine is chiral, or decomposition of coupling agents.[1][9] For instance, N-acylureas formed from carbodiimide reagents can dissociate into isocyanates and amides at temperatures above 60°C.[9]
Experimental Protocol: Temperature Screening for Yield Improvement
-
Set up three identical small-scale reactions.
-
Run the first reaction at room temperature (20-25 °C).
-
Run the second reaction at a moderately elevated temperature (e.g., 45 °C).
-
Run the third reaction at a higher temperature (e.g., 60 °C).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 3, and 6 hours).
-
Compare the product formation and the presence of any new impurities across the different temperatures to identify the optimal condition.
Q2: I am observing significant side product formation. Can adjusting the temperature help minimize these?
A2: Yes, temperature control is a key strategy to minimize side reactions. The type of side product will dictate whether you should increase or decrease the temperature.
-
Racemization: If you are using a chiral amine and observing racemization, running the reaction at a lower temperature (e.g., 0 °C to room temperature) is recommended.[1] Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can also suppress racemization.[1][10]
-
Decomposition of Reagents or Products: Some coupling reagents and activated intermediates are thermally labile. If you suspect decomposition, which may be indicated by a color change or the appearance of multiple unidentifiable spots on a TLC plate, reducing the reaction temperature is advisable.
-
Side Reactions with the Amino Group of this compound: The amino group on the benzoic acid can potentially react. While this is less likely to be a primary reaction pathway due to the electronic deactivation of the aromatic amine, it is a possibility. Lowering the temperature can increase the selectivity of the reaction for the desired amidation.
Q3: The reaction seems to stall after a certain point. Will increasing the temperature help it go to completion?
A3: A stalled reaction can often be pushed to completion by increasing the temperature. This is because higher temperatures provide the necessary activation energy for the reactants to overcome the energy barrier of the reaction.[5]
-
Gentle Heating: Initially, try gentle heating (e.g., 40-50 °C) and monitor the reaction.[6] This is often sufficient to restart a stalled reaction.
-
Solvent Considerations: Ensure your solvent is appropriate for the chosen temperature. For higher temperatures, solvents with higher boiling points like DMF or NMP are suitable.[11]
-
Microwave Synthesis: For particularly difficult couplings, microwave synthesis can be a powerful tool to rapidly heat the reaction to a high temperature, often leading to a significant reduction in reaction time and an increase in yield.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the role of temperature in the amidation of this compound.
Q4: What is the general effect of temperature on the kinetics of amidation reactions?
A4: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature. This is because a higher temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. For amidation reactions, this means that increasing the temperature will typically shorten the reaction time.[12] However, the optimal temperature is a balance between reaction rate and product purity, as higher temperatures can also accelerate undesirable side reactions.[5][10]
Q5: How does the choice of coupling agent influence the optimal reaction temperature?
A5: The choice of coupling agent is critical and directly impacts the optimal temperature range.[13]
| Coupling Reagent Class | Typical Temperature Range | Notes |
| Carbodiimides (e.g., EDC, DCC) | 0 °C to Room Temperature | Often run at 0 °C initially and then allowed to warm to room temperature.[2][14] Higher temperatures can lead to the formation of N-acylurea byproducts and racemization.[9] |
| Phosphonium Salts (e.g., PyBOP, PyAOP) | Room Temperature | Generally efficient at ambient temperature.[15] |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | Room Temperature | Highly reactive and typically provide good yields at room temperature.[8][13][16] Reactions are often fast.[17] |
| T3P® | Room Temperature to Mild Heating | A versatile reagent that can be used at room temperature, but may benefit from mild heating in some cases.[11][13] |
Q6: Can I run my amidation reaction at sub-ambient temperatures? When would this be necessary?
A6: Yes, running amidation reactions at sub-ambient temperatures (e.g., 0 °C or -20 °C) is common, particularly when:
-
Using highly reactive reagents: To control the reaction rate and prevent side reactions, it's often beneficial to cool the reaction mixture before and during the addition of the coupling agent or the amine.
-
Minimizing racemization: For chiral substrates, lower temperatures are crucial to preserve stereochemical integrity.[1]
-
Controlling exotherms: Some amidation reactions can be highly exothermic. Running the reaction at a lower temperature helps to dissipate the heat generated and maintain better control over the reaction.
Q7: What are the risks of using excessively high temperatures?
A7: Exceeding the optimal temperature can lead to several issues:
-
Increased side product formation: This includes racemization, decomposition of starting materials, reagents, or the desired product.[1][10]
-
Epimerization: For chiral centers, high temperatures can lead to a loss of stereochemical purity.[17]
-
Solvent evaporation: If the reaction temperature exceeds the boiling point of the solvent, it can lead to concentration changes and potential safety hazards.
-
Pressure build-up: In a sealed reaction vessel, excessive temperatures can cause a dangerous build-up of pressure.
Q8: How does the structure of the amine coupling partner affect the optimal temperature?
A8: The nucleophilicity and steric hindrance of the amine play a significant role.
-
Highly Nucleophilic Amines: Primary and less sterically hindered secondary amines are generally more reactive and can often form amides at lower temperatures.
-
Poorly Nucleophilic or Sterically Hindered Amines: Electron-deficient anilines or bulky secondary amines may require higher temperatures to achieve a reasonable reaction rate.[5][8] The amino group of this compound itself is an example of a less nucleophilic amine due to the electron-withdrawing nature of the carboxylic acid and iodine.[18]
Visualizing the Amidation Process
Generalized Amidation Workflow
The following diagram illustrates a typical workflow for an amidation reaction, highlighting the points where temperature control is crucial.
Caption: A generalized workflow for amidation reactions.
Decision Tree for Temperature Optimization
This diagram provides a logical approach to optimizing the reaction temperature based on the initial outcome.
Caption: A decision tree for reaction temperature optimization.
References
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- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid.
- Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.
- ResearchGate. (2025). Mechanism of the reaction of carbodiimides with carboxylic acids.
- Gyros Protein Technologies. (n.d.). Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
- Fisher Scientific. (n.d.). Amide Synthesis.
- CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Reddit. (2022). amide coupling help : r/Chempros.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Wikipedia. (n.d.). HATU.
- ResearchGate. (2025). Polymer Interdiffusion vs Cross-Linking in Carboxylic Acid−Carbodiimide Latex Films. Effect of Annealing Temperature, Reactive Group Concentration, and Carbodiimide Substituent | Request PDF.
- Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wikipedia. (n.d.). Carbodiimide.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- National Institutes of Health. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
- National Institutes of Health. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
- Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?.
- YouTube. (2018). Amine, Aniline and Amide Reactions - Organic Chem.
- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?.
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid) | PDF | Acid | Sodium Hydroxide.
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
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Technical Support Center: Minimizing Dehalogenation of 2-Amino-4-iodobenzoic Acid in Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions: the dehalogenation (specifically, deiodination) of 2-Amino-4-iodobenzoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you maximize the yield of your desired coupled product.
Introduction to the Challenge: Dehalogenation
Dehalogenation, or hydrodehalogenation, is the substitution of a halogen atom with a hydrogen atom on a starting material.[1][2] In the context of coupling reactions with this compound, this leads to the formation of 2-Aminobenzoic acid, an undesired byproduct that consumes your valuable substrate and complicates downstream purification.[1] The C-I bond is particularly susceptible to this side reaction due to its lower bond dissociation energy compared to C-Br and C-Cl bonds, making aryl iodides more reactive in both the desired coupling and the undesired dehalogenation pathway.[2][3]
The primary culprit behind dehalogenation is often the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can originate from various sources within the reaction mixture, including trace water, alcohol solvents, or even the amine and phosphine ligands themselves.[1][4] Once formed, the Pd-H species can reductively eliminate with the aryl group, yielding the dehalogenated byproduct.[1][4]
Troubleshooting Guide: High Levels of Deiodination Observed
This section is designed to help you diagnose and resolve issues with excessive dehalogenation in your coupling reactions involving this compound.
Issue 1: Significant formation of 2-Aminobenzoic acid in Suzuki-Miyaura Coupling.
-
Probable Cause: The reaction conditions are favoring the formation and reaction of Pd-H species over the desired transmetalation and reductive elimination pathway. This can be due to an overly strong base, a suboptimal ligand, or inappropriate solvent choice.
-
Solution Workflow:
-
Evaluate the Base: Strong bases like sodium tert-butoxide (NaOtBu) can accelerate dehalogenation.[1][5][6]
-
Assess the Ligand: The ligand plays a critical role in modulating the reactivity of the palladium center.[4]
-
Change the Solvent: Protic or polar aprotic solvents can be sources of hydrides.[1]
-
Lower the Temperature: Dehalogenation can have a higher activation energy than the desired coupling.[1]
-
Action: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1]
-
-
Issue 2: Deiodination is the major product in Buchwald-Hartwig Amination.
-
Probable Cause: Similar to Suzuki coupling, the formation of Pd-H species is likely the root cause. In Buchwald-Hartwig amination, the amine coupling partner or the base can be a source of hydrides. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[10]
-
Solution Workflow:
-
Ligand Selection is Key: The choice of ligand is crucial for promoting C-N bond formation.
-
Base Optimization: The strength and nature of the base are critical.
-
Action: While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, if dehalogenation is severe, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
-
Protecting Groups: The presence of the free amine and carboxylic acid on this compound can lead to complications.
-
Action: Consider protecting the amine or carboxylic acid group. For instance, protecting the pyrrole nitrogen in a similar substrate was shown to suppress dehalogenation.[13] While this adds steps to your synthesis, it can significantly improve the yield of the desired coupling product.
-
-
Issue 3: Low yield of the desired product in Sonogashira or Heck Coupling due to deiodination.
-
Probable Cause: In Sonogashira and Heck reactions, the reaction conditions, including the catalyst system and base, can still lead to the formation of Pd-H species, causing deiodination.
-
Solution Workflow:
-
Catalyst and Ligand System:
-
Action (Sonogashira): Ensure the purity of your copper(I) co-catalyst.[14] Use a robust palladium catalyst and consider bulky, electron-rich phosphine ligands.[15]
-
Action (Heck): The choice of palladium precursor and ligand is important. Pre-catalysts that readily form the active Pd(0) species can be beneficial.[16]
-
-
Base and Solvent:
-
Action (Sonogashira): An amine base is typically used.[14][17] Ensure it is high purity and consider using a less coordinating solvent like toluene.
-
Action (Heck): An inorganic base is often used.[18] As with other couplings, switching to a milder base like K₃PO₄ can be advantageous. Aprotic solvents are generally preferred.[19]
-
-
Temperature Control:
-
Action: As a general principle, running the reaction at the lowest effective temperature can help minimize side reactions with higher activation energies, such as dehalogenation.[1]
-
-
Visualizing the Troubleshooting Process
The following workflow provides a visual guide to systematically address dehalogenation issues.
Caption: A step-by-step decision tree for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to dehalogenation? A1: Aryl iodides are generally more susceptible to dehalogenation than aryl bromides or chlorides because the Carbon-Iodine bond is weaker, facilitating easier oxidative addition of the palladium catalyst.[2][3] This increased reactivity also applies to the undesired dehalogenation pathway. The electronic properties of the amino and carboxylic acid groups can also influence the reactivity of the aryl iodide.
Q2: Can the palladium catalyst itself contribute to dehalogenation? A2: Yes, the choice of palladium precursor and its in-situ activation can influence the formation of hydride species. Using well-defined, stable pre-catalysts can sometimes provide more reproducible results and lower levels of side reactions compared to older catalysts like Pd(PPh₃)₄, which can degrade over time.[1][20]
Q3: Is it possible that my boronic acid (in Suzuki coupling) is causing the issue? A3: While the primary cause is usually related to the palladium catalyst and reaction conditions, a slow transmetalation step with the organoboron reagent can provide more time for competing side reactions like dehalogenation to occur.[7] Ensuring you are using a high-purity, stable boronic acid or ester can help promote a faster forward reaction.[7]
Q4: I'm working with a similar N-H containing heterocycle and see a lot of dehalogenation. What should I do? A4: N-H containing heterocycles can be particularly susceptible to dehalogenation. The acidic proton can interact with the base, potentially promoting side reactions.[1] In such cases, protecting the N-H group with a suitable protecting group (e.g., Boc) is often recommended to prevent these unwanted interactions.[1][7][13]
Q5: How critical is it to maintain an inert atmosphere? A5: It is absolutely critical. Oxygen can deactivate the palladium catalyst, leading to sluggish reactions and an increased likelihood of side product formation.[9] Thoroughly degassing your solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the reaction is essential for success.[9]
Optimized Experimental Protocols
The following are starting-point protocols designed to minimize dehalogenation. Optimization may be required for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol is designed for the coupling of this compound with an arylboronic acid, with conditions selected to suppress dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vial and heat the reaction mixture to 80-90 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Deiodination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 mmol)
-
Anhydrous, degassed dioxane (5 mL)
Procedure:
-
In a glovebox, add this compound, the palladium pre-catalyst, and potassium phosphate to a reaction vial.
-
Add the anhydrous, degassed dioxane and the amine.
-
Seal the vial and heat the reaction mixture to 90-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Summary of Key Parameters to Minimize Dehalogenation
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][7] | Promotes the desired reductive elimination over the dehalogenation pathway.[1] |
| Base | Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][7] | Less likely to generate palladium-hydride species compared to strong bases like NaOtBu.[1] |
| Solvent | Use non-polar, aprotic solvents such as toluene or dioxane.[1][8] | Avoids potential hydride sources like alcohols or water.[1][4] |
| Temperature | Run the reaction at the lowest effective temperature (e.g., 80-90 °C).[1] | Dehalogenation may have a higher activation energy and can be suppressed at lower temperatures.[1] |
| Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) and use degassed solvents.[9] | Prevents catalyst deactivation by oxygen, which can lead to sluggish reactions and more side products.[9] |
References
- Benchchem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
- Benchchem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Benchchem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem., 69, 3173-3180.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Reddit. (2019). significant dehalogenation in stille coupling. Reddit.
- Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. Benchchem.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- Wencel-Delord, J., & Colobert, F. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1371–1378.
- Wencel-Delord, J., & Colobert, F. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005.
- Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Semantic Scholar.
- An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2007). Tetrahedron Letters, 48(35), 6183-6186.
- Benchchem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
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- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of 2-Amino-4-iodobenzoic acid derivatives
An in-depth technical guide to the synthesis of 2-Amino-4-iodobenzoic acid derivatives.
Technical Support Center: Synthesis of this compound Derivatives
Welcome to the technical support center for the synthesis and troubleshooting of this compound and its derivatives. As a key building block in pharmaceutical research and drug development, successful synthesis of this molecule is critical.[1] This guide, structured in a question-and-answer format, provides field-proven insights from a Senior Application Scientist to help you navigate common challenges in your experiments.
Section 1: Synthetic Strategy and General Questions
Q1: What are the primary synthetic routes to this compound, and which one should I choose?
There are two main strategies for synthesizing the this compound core structure:
-
The Sandmeyer Reaction: This classic route involves the diazotization of a corresponding diamine precursor (e.g., 2,4-diaminobenzoic acid) followed by displacement of the diazonium group with iodide.[2] It is a reliable and well-established method.
-
Direct Electrophilic Iodination: This approach involves the direct iodination of 2-Aminobenzoic acid (anthranilic acid) using an iodinating agent. This can be simpler in terms of starting materials but requires careful control of regioselectivity to ensure the iodine is introduced at the C4 position.[3][4]
The choice depends on the availability of starting materials, scale, and the specific derivative you are targeting. The Sandmeyer reaction often provides better regiocontrol if a suitable diamino precursor is available. Direct iodination can be more atom-economical but may lead to isomeric impurities if not optimized.[5]
Workflow Comparison: Sandmeyer vs. Direct Iodination
Caption: High-level comparison of the two primary synthetic routes.
Section 2: Troubleshooting the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool but requires careful execution due to the reactive nature of the diazonium salt intermediate.[6][7]
Q2: My diazotization reaction of 2,4-diaminobenzoic acid is turning dark brown/black, and the subsequent yield is very low. What's happening?
This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[6]
Causality & Solution:
-
Temperature Control is Critical: The diazotization step, where sodium nitrite is added to the acidic solution of the amine, must be performed at 0-5°C.[2][8] Use an ice-salt bath for better temperature management. The instability of the diazonium ion can lead to decomposition, with the lowest onset temperature observed at 55.1°C in one study.[6]
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to the stirred amine solution. This prevents localized heating and a buildup of nitrous acid, which can also decompose.
-
Purity of Starting Material: Ensure your 2,4-diaminobenzoic acid is pure. Impurities can catalyze the decomposition of the diazonium salt.
-
Immediate Use: Do not attempt to isolate the diazonium salt.[7] Use the cold diazonium salt solution immediately in the subsequent iodide displacement step.
Q3: During the addition of potassium iodide (KI), the reaction foams violently, and I'm losing material. How can I control this?
The vigorous foaming is due to the rapid evolution of nitrogen gas (N₂), which is an excellent leaving group and the thermodynamic driving force for the reaction.[9]
Causality & Solution:
-
Slow Addition of Diazonium Salt: Instead of adding KI to the diazonium salt, a better method is to add the cold diazonium salt solution slowly to the KI solution.[2][10] This keeps the concentration of the reactive intermediate low at any given moment.
-
Vigorous Stirring: Ensure the KI solution is stirring vigorously to dissipate heat and allow for the controlled release of N₂ gas.[2]
-
Adequate Headspace: Use a reaction flask that is large enough (e.g., no more than half full) to accommodate the foam and prevent overflow.[10]
-
Controlled Warming: After the initial addition at low temperature, allow the reaction to warm slowly to room temperature, and then gently heat to 40-80°C to ensure the reaction goes to completion.[10]
Troubleshooting Workflow: Low Yield in Sandmeyer Reaction
Caption: A decision tree for troubleshooting low yields.
Section 3: Alternative Synthetic Routes - Direct Iodination
Q4: I want to try direct iodination of 2-Aminobenzoic acid. What reagents should I use, and how do I control for the correct isomer?
Direct iodination can be effective but regioselectivity is the primary challenge. The amino group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. For 2-Aminobenzoic acid, the C4 and C6 positions are activated.
Reagents & Methodology:
-
Iodine Monochloride (ICl): This is a potent electrophilic iodinating agent. The reaction is often performed in dilute acid (e.g., HCl or acetic acid).[3][4] The pH can influence the reaction, so buffered conditions may be necessary.[4]
-
Molecular Iodine (I₂) with an Oxidant: A common system is using I₂ with hydrogen peroxide (H₂O₂) in a solvent like acetic acid.[11][12] The H₂O₂ oxidizes I⁻ back to I₂, making the process more efficient.
Controlling Regioselectivity:
-
Stoichiometry: Using a slight excess of the iodinating agent can help drive the reaction towards the desired product, but a large excess may lead to di-iodination.[5]
-
Reaction Temperature: Temperature control is essential. Running the reaction at a controlled temperature (e.g., 50°C) can favor the formation of the thermodynamically more stable product.[11]
-
Solvent: The choice of solvent, such as acetic acid, can influence the solubility of reactants and the reaction's course.[11]
| Parameter | Sandmeyer Reaction | Direct Iodination (I₂/H₂O₂) |
| Starting Material | 2,4-Diaminobenzoic Acid | 2-Aminobenzoic Acid |
| Key Reagents | NaNO₂, HCl, KI | I₂, H₂O₂ |
| Temperature | 0-5°C (Diazotization) | Room Temp to 50°C |
| Primary Advantage | Excellent Regiocontrol | Fewer steps, readily available starting material |
| Primary Challenge | Handling unstable diazonium salts | Controlling regioselectivity, potential for mixed isomers |
Table 1. Comparison of key parameters for the main synthetic routes.
Section 4: Purification and Isolation Challenges
Q5: My crude product is a dark brown or purple solid. How do I purify it to get a clean, off-white product?
The dark color is almost always due to the presence of elemental iodine (I₂), a common byproduct. This must be removed before final purification.
Step-by-Step Purification Protocol:
-
Quench Excess Iodine: After the reaction is complete, cool the mixture and add a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the dark color of I₂ disappears and the solution becomes pale yellow or colorless.[10]
-
Isolate Crude Product: Filter the crude solid product and wash it with cold water.
-
Purification via Salt Formation: For best results, purify the acid via its salt.[3]
-
Suspend the crude acid in hot water.
-
Add a base like aqueous ammonia or sodium bicarbonate until the solid dissolves completely, forming the soluble ammonium or sodium salt.
-
Add a small amount of decolorizing charcoal and sodium hydrosulfite to the hot solution to remove residual colored impurities.[3]
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate and re-acidify slowly with an acid like HCl until the product precipitates completely.
-
Filter the pure this compound, wash with cold water, and dry thoroughly.[13]
-
Section 5: Characterization and Analysis
Q6: How can I confirm that I have successfully synthesized this compound and that it is pure?
A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The substitution pattern on the aromatic ring gives a unique set of signals.
-
Mass Spectrometry (MS): To confirm the molecular weight (263.03 g/mol for the parent acid).[14]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (amine N-H, carboxylic acid O-H, and C=O stretches).
Expected ¹H NMR Signals (in DMSO-d₆)
The following table outlines the expected chemical shifts and splitting patterns. Actual values may vary slightly based on solvent and concentration.[15][16]
| Proton | Approx. Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| H-3 | ~7.5 | d | ~1.5-2.0 Hz | Doublet due to coupling with H-5. |
| H-5 | ~7.3 | dd | J ≈ 8.5, 1.5 Hz | Doublet of doublets, coupling to both H-6 and H-3. |
| H-6 | ~6.5 | d | ~8.5 Hz | Doublet due to coupling with H-5. |
| -NH₂ | ~5.5-6.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| -COOH | ~12-13 | br s | - | Very broad singlet, exchangeable with D₂O. |
Table 2. Predicted ¹H NMR characteristics for this compound.
Section 6: FAQs on Derivative Synthesis
Q7: I have my this compound. What are the key reactions to create derivatives for drug discovery?
The three functional handles on the molecule (amino group, carboxylic acid, and iodo group) provide incredible versatility.
-
Amide Coupling: The carboxylic acid can be activated (e.g., to an acid chloride or with coupling reagents like HATU/EDC) and reacted with various amines to form a library of amides.[17]
-
N-Alkylation/N-Acylation: The amino group can be acylated or alkylated to introduce different substituents.
-
Cross-Coupling Reactions: The C-I bond is highly reactive and ideal for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups at the 4-position.[1][18]
This multi-faceted reactivity makes this compound and its derivatives highly valuable scaffolds in medicinal chemistry.[19]
References
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). Chemistry Online.
- Anthranilic acid, 5-iodo-. Organic Syntheses Procedure.
- Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid. Homework.Study.com.
- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers (RSC Publishing).
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile. Benchchem.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- In a Sandmeyer reaction, why is the benzenediazonium ion stable? Reddit.
- Solved sandmeyer reaction purpose: to synthesize 2 iodobenzoic acid. Chegg.com.
- Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. YouTube.
- Sandmeyer reaction. Wikipedia.
- Supplementary Inform
- Prepar
- Experiment 1: Preparation of 2-Iodobenzoic Acid
- Preparation of 2-iodo benzoic acid. Pianeta Chimica.
- Method For Producing 2-Amino-5-Iodobenzoic Acid.
- The kinetics studies on the rapid iodination of anthranilic acid by iodine monochloride in aqueous solution.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Minimizing the formation of 2,4-diiodo impurity in di
- The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. Daxlichem.
- Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates.
- Method for producing 2-amino-5-iodobenzoic acid.
- m-IODOBENZOIC ACID. Organic Syntheses.
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Deriv
- 2-Amino-4-iodo-benzoic acid. PubChem.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
- This compound. Benchchem.
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
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Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Amino-4-iodobenzoic Acid Reactions
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot or manufacturing scale. As an essential building block in medicinal chemistry and materials science, ensuring a robust, safe, and scalable synthesis is paramount.[1] This document synthesizes field-proven insights and established protocols to help you navigate the common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the most common and scalable synthetic routes for this compound?
A1: There are two primary scalable routes. The most direct method is the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid). This is often achieved using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as acetic acid.[2][3][4] This method is advantageous as it avoids the need for complex iodine recovery steps.[3] An alternative route involves the reduction of a 4-iodo-2-nitro-benzoic acid precursor.[5] This is a reliable, two-step process, but requires the prior synthesis and purification of the nitrated intermediate.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are chemical handling and reaction control. This compound and its precursors can cause skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE) is mandatory.[7][8] When using oxidizing agents like hydrogen peroxide, the reaction can be exothermic. Proper temperature monitoring and control, including controlled addition rates and adequate cooling capacity, are critical to prevent thermal runaways.
Q3: What are the typical by-products, and how can their formation be minimized?
A3: The most common by-products are isomeric impurities, such as 2-amino-5-iodobenzoic acid, and di-iodinated species (e.g., 2-amino-4,6-diiodobenzoic acid).[9] Minimizing these impurities requires strict control over reaction conditions. Key strategies include:
-
Stoichiometry: Using the correct molar ratio of the iodinating agent to the substrate is crucial. An excess may lead to di-iodination, while an insufficient amount will result in an incomplete reaction.
-
Temperature Control: Maintaining the optimal reaction temperature influences the regioselectivity of the iodination.[9]
-
pH Control: The pH of the reaction medium can affect the reactivity of the aromatic ring and the nature of the iodinating species.[9]
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: Recrystallization is the most effective and scalable purification method. A common and effective solvent system is a mixture of ethanol and water.[10] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until turbidity persists. Slow cooling allows for the selective crystallization of the desired product, leaving impurities in the mother liquor.
Q5: How can I effectively monitor the reaction's progress?
A5: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the consumption of the starting material and the formation of the product and any by-products.[11][12] For rapid, qualitative checks, Thin Layer Chromatography (TLC) can also be employed.[5] Developing a stable, reproducible HPLC method early in the development process is essential for successful scale-up.[13][14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of iodinating agent. 2. Product Loss During Workup: Product is partially soluble in the mother liquor; pH during precipitation is not optimal. 3. Side Reactions: Formation of soluble by-products reduces the theoretical maximum yield. | 1. Optimize Reaction: Monitor the reaction by HPLC to confirm completion. Consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the iodinating agent is correct.[9] 2. Optimize Isolation: Cool the reaction mixture thoroughly before filtration to minimize solubility. Adjust the pH carefully to the point of minimum solubility for this compound. 3. Review Conditions: Re-evaluate reaction parameters (temperature, solvent, pH) to improve selectivity.[9] |
| Product Purity Issues (e.g., Isomeric Impurities) | 1. Sub-optimal Regioselectivity: Reaction conditions (temperature, solvent) favor the formation of other isomers. 2. Di-iodination: Excess iodinating agent or localized high concentrations. | 1. Control Temperature & Addition: Maintain a consistent, optimized temperature. Ensure the controlled, slow addition of the iodinating agent to maintain homogeneity. 2. Adjust Stoichiometry: Carefully control the molar equivalents of the iodinating agent. Perform laboratory-scale experiments to define the optimal ratio before scaling up. |
| Product Discoloration (e.g., Brown or Purple Tint) | 1. Residual Iodine: Trace amounts of molecular iodine (I₂) remaining in the crude product. 2. Oxidation/Degradation: Air or oxidant-induced degradation of the amino group, potentially catalyzed by trace metals. | 1. Quench Excess Iodine: During workup, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove residual iodine.[10] 2. Inert Atmosphere: Consider running the reaction and workup under an inert atmosphere (e.g., nitrogen) if degradation is suspected. |
| Slow Filtration During Isolation | 1. Fine Particle Size: Rapid precipitation or "crashing out" of the product can lead to very fine particles that clog the filter medium. 2. Tarry Impurities: Oily or polymeric by-products can blind the filter surface. | 1. Control Precipitation: Ensure slow, controlled precipitation by adjusting the pH or cooling rate gradually. This promotes the growth of larger, more easily filterable crystals. 2. Use Filter Aid: Employ a filter aid like Celite® on the filter paper to improve filtration speed and prevent clogging.[11] |
Key Process Parameters for Successful Scale-Up
Proactive control over the following parameters is essential for a smooth transition from bench to pilot scale.
General Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Iodination of 2-Aminobenzoic Acid
This protocol is an illustrative example based on common methods and should be optimized for your specific equipment and scale.[2][3][4]
-
Reactor Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-aminobenzoic acid (1.0 eq) and glacial acetic acid (10-15 volumes).
-
Initial Staging: Begin agitation and adjust the temperature of the resulting slurry to 50°C.
-
Reagent Preparation: In a separate vessel, prepare a solution of molecular iodine (0.5 eq) in acetic acid. Prepare a solution of 30% hydrogen peroxide (1.0 eq) separately.
-
Reaction: Once the reactor temperature is stable at 50°C, begin the controlled, dropwise addition of the 30% hydrogen peroxide solution. The addition should be regulated to maintain the internal temperature at 50-55°C.
-
Monitoring: After the addition is complete, stir the mixture at 50°C for 1-3 hours.[3] Monitor the reaction progress by taking samples for HPLC analysis until the consumption of 2-aminobenzoic acid is >98%.
-
Workup: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing purified water (5-10 volumes relative to the acetic acid volume) with vigorous stirring. This will cause the crude product to precipitate.
-
Isolation: Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5°C and hold for another hour. Collect the solid product by filtration. Wash the filter cake with cold water until the filtrate is colorless.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Recrystallization for Purification
-
Dissolution: Transfer the crude, dried this compound to a clean reactor. Add a minimal amount of 95% ethanol (e.g., 3-5 volumes) and heat the mixture to 70-75°C with stirring until all solids dissolve.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-heated filter to remove it.
-
Crystallization: To the hot ethanol solution, add hot purified water (60-70°C) dropwise until a persistent cloudiness (turbidity) is observed.
-
Cooling: Stop heating and allow the solution to cool slowly to room temperature with gentle agitation. Then, cool the mixture further to 0-5°C and hold for at least 2 hours to maximize crystallization.
-
Final Isolation: Collect the purified crystals by filtration. Wash the cake with a small amount of a cold ethanol/water (e.g., 1:1) mixture.
-
Drying: Dry the pure product in a vacuum oven at 50-60°C to a constant weight.
Troubleshooting Decision Framework
This diagram provides a logical path for diagnosing common scale-up problems.
Caption: A decision tree for troubleshooting common issues in the scale-up process.
References
Sources
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- 2. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 3. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 4. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-4-iodo-benzoic acid | C7H6INO2 | CID 22724780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
identification and characterization of impurities in 2-Amino-4-iodobenzoic acid
A Guide to the Identification, Characterization, and Troubleshooting of Impurities
Welcome to the technical support resource for 2-Amino-4-iodobenzoic acid. This guide is designed for researchers, chemists, and quality control professionals working with this versatile halogenated aminobenzoic acid. The purity of this compound is critical for its successful application in the synthesis of pharmaceuticals and other functional chemical materials.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
The impurity profile of this compound is largely dictated by its synthetic route and storage conditions. Impurities can be broadly categorized as process-related (from synthesis) or degradation products.[2]
Process-Related Impurities:
-
Starting Material: Unreacted 2-aminobenzoic acid is a common impurity.
-
Isomeric Impurities: Positional isomers, such as 2-amino-5-iodobenzoic acid or 2-amino-6-iodobenzoic acid, can form depending on the regioselectivity of the iodination reaction.[3]
-
Over-Iodinated Species: Di-iodinated species like 2-amino-4,6-diiodobenzoic acid can be formed, especially if an excess of the iodinating agent is used or if reaction conditions are not carefully controlled.[4] This is analogous to the formation of di-iodo impurities in the synthesis of other iodinated benzoic acids.[4]
-
Residual Solvents and Reagents: Solvents used during synthesis (e.g., acetic acid) and unreacted reagents (e.g., iodine) may be present in the final product.[1][5]
Degradation Products:
-
Oxidative Impurities: The aromatic amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or colored polymeric species, especially upon exposure to air and light.[6]
-
Decarboxylation Products: At elevated temperatures, the carboxylic acid group can be lost, potentially forming 3-iodoaniline.[6]
-
Hydrolytic Impurities: While the primary structure is generally stable against hydrolysis, impurities containing labile functional groups (like esters, if present) could hydrolyze.[7]
Q2: What analytical techniques are most effective for identifying and quantifying these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[2][8] High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while spectroscopic techniques are used for structural elucidation.
| Technique | Primary Use | Strengths | Limitations |
| HPLC (UV-Vis) | Separation and Quantification | High resolution and sensitivity for separating complex mixtures; provides precise quantitative data.[9] | Requires soluble samples; potential for co-elution of impurities with similar properties.[9] |
| LC-MS | Identification of Unknowns | Provides molecular weight and fragmentation data, crucial for identifying unknown impurities without a reference standard.[9][10] | Ionization efficiency can vary between compounds, affecting sensitivity. |
| NMR Spectroscopy | Structural Elucidation | Provides detailed information about the chemical structure, connectivity, and stereochemistry of the main component and its impurities.[11][12] | Lower sensitivity compared to MS; may require impurity isolation for unambiguous characterization. |
| FTIR Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups (amine, carboxylic acid, aromatic C-I) and can detect gross changes in the material.[13][14] | Provides limited structural detail for complex mixtures; not suitable for quantification of minor components. |
| GC-MS | Analysis of Volatile Impurities | Excellent for identifying and quantifying residual solvents.[15] | Not suitable for non-volatile compounds like the API and most related impurities. |
Q3: How can I ensure the stability of this compound during storage and analysis?
Like many aromatic amines, this compound is susceptible to degradation.[6] Proper handling and storage are critical to maintain its purity.
-
Storage: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration (0-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[6]
-
Sample Preparation: Prepare analytical solutions fresh and analyze them promptly. The compound's solubility is pH-dependent; it is more soluble at high pH (deprotonated carboxylate) and low pH (protonated amine).[6] However, be aware that strongly acidic or basic conditions can accelerate degradation.[7] Use of amber vials is recommended to prevent photolytic degradation.
-
Forced Degradation Studies: To proactively identify potential degradation products, it is essential to conduct forced degradation studies. This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation.[6][7]
Troubleshooting Guide: Experimental Scenarios
Q: I'm observing unexpected peaks in my HPLC chromatogram. How do I identify their source?
A: Unexpected peaks are a common issue. A systematic approach is key to identifying their origin. This workflow can help pinpoint the cause.
Sources
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- 13. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotech-spain.com [biotech-spain.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-iodobenzoic Acid and 2-Amino-4-bromobenzoic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated anthranilic acids, such as 2-Amino-4-iodobenzoic acid and 2-Amino-4-bromobenzoic acid, are pivotal intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. The choice between an iodo- or bromo-substituent is not trivial, as it profoundly influences reaction kinetics, required catalytic systems, and overall process robustness. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by fundamental principles and representative experimental data, to empower informed decision-making in your synthetic endeavors.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energies
In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the energy required to break the carbon-halogen (C-X) bond. This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] A lower bond dissociation energy (BDE) facilitates this crucial step, leading to faster reaction rates and often enabling the use of milder reaction conditions.[1]
The established trend for the BDE of carbon-halogen bonds in aryl halides is:
C-I < C-Br < C-Cl < C-F [2][3][4]
Consequently, the general reactivity order in palladium-catalyzed cross-coupling reactions follows the inverse of this trend:
Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F [1][5]
This fundamental principle dictates that this compound is inherently more reactive than 2-Amino-4-bromobenzoic acid. The weaker C-I bond (approximately 213 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol) in aromatic systems means that the oxidative addition to a Pd(0) center will occur more readily with the iodo-derivative.[3]
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of aryl iodides translates into tangible advantages in several of the most widely utilized cross-coupling reactions in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of biaryl synthesis.[6] When comparing our two subject compounds, this compound will typically undergo Suzuki-Miyaura coupling under milder conditions and with lower catalyst loadings than 2-Amino-4-bromobenzoic acid.[1]
| Feature | This compound | 2-Amino-4-bromobenzoic Acid |
| Catalyst System | Often effective with standard Pd catalysts like Pd(PPh₃)₄.[5] | May require more robust catalysts or specialized ligands (e.g., dppf) for high yields.[1] |
| Reaction Temperature | Can often proceed at lower temperatures (e.g., 50-80 °C).[7] | Typically requires higher temperatures (e.g., 80-120 °C) to achieve comparable reaction rates.[8] |
| Reaction Time | Generally faster reaction times. | Longer reaction times are often necessary for complete conversion.[8] |
| Yields | High yields are often achievable under standard conditions. | High yields are attainable but may require more rigorous optimization of conditions.[9][10] |
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a diagram illustrating a typical experimental workflow for a comparative Suzuki-Miyaura coupling experiment.
Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling study.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[11][12][13] While aryl iodides are generally reactive, their performance in C-N coupling can be more nuanced. In some cases, the iodide leaving group can act as a catalyst inhibitor, potentially slowing the reaction.[14] However, with modern, highly active catalyst systems, this is often overcome. Bidentate phosphine ligands have been shown to be particularly effective for the coupling of aryl iodides.[12]
| Feature | This compound | 2-Amino-4-bromobenzoic Acid |
| Catalyst System | Benefits from modern biarylphosphine ligands to prevent catalyst inhibition.[14] | Generally robust with a wide range of Buchwald-Hartwig catalysts.[13] |
| Reaction Conditions | Milder conditions are often sufficient.[1] | May require higher temperatures or longer reaction times. |
| Potential Issues | Potential for catalyst inhibition by iodide, though often mitigated by appropriate ligand choice.[14] | Less prone to catalyst inhibition by the halide. |
Catalytic Cycle: Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination illustrates the key steps where the nature of the halide plays a role.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[15] In this reaction, the reactivity trend of aryl halides is strictly followed, with aryl iodides being significantly more reactive than aryl bromides.[15] This allows for the use of milder conditions, often at room temperature for aryl iodides, whereas aryl bromides typically require heating.[15]
| Feature | This compound | 2-Amino-4-bromobenzoic Acid |
| Reaction Temperature | Often proceeds at or near room temperature. | Typically requires elevated temperatures (e.g., 80 °C or higher).[1] |
| Catalyst System | Standard Pd/Cu catalyst systems are highly effective. | Standard systems are effective, but may require longer times or higher temperatures.[16] |
| Reaction Rate | Significantly faster reaction rates. | Slower reaction rates compared to the iodo-analog. |
Detailed Experimental Protocols
The following are generalized, self-validating protocols that can serve as a starting point for the comparative analysis of this compound and 2-Amino-4-bromobenzoic acid.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 2-Amino-4-bromobenzoic acid in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
This compound
-
2-Amino-4-bromobenzoic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add 2-Amino-4-halobenzoic acid (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flasks and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each flask. Add the 1,4-Dioxane/Water solvent mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixtures to 80 °C and stir.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by TLC or LC-MS. Compare the rate of consumption of the starting material and formation of the product.
-
Workup: Upon completion (or after a set time, e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and compare the isolated yields.
Protocol 2: Comparative Sonogashira Coupling
Objective: To compare the reactivity of this compound and 2-Amino-4-bromobenzoic acid in a Sonogashira coupling with phenylacetylene.
Materials:
-
This compound
-
2-Amino-4-bromobenzoic acid
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In two separate, dry Schlenk flasks, add the 2-Amino-4-halobenzoic acid (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flasks with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.) via syringe. Finally, add phenylacetylene (1.1 mmol, 1.1 eq.).
-
Reaction: Stir the reaction mixture for the iodo-derivative at room temperature. Heat the reaction mixture for the bromo-derivative to 80 °C.
-
Monitoring: Monitor both reactions by TLC or LC-MS to compare their progress over time.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer and concentrate.
-
Analysis: Purify the crude product by column chromatography to determine and compare the yields.
Conclusion and Strategic Recommendations
The evidence overwhelmingly supports the higher reactivity of this compound over its bromo-counterpart in palladium-catalyzed cross-coupling reactions. This is a direct consequence of its lower carbon-halogen bond dissociation energy.
-
For Rapid Synthesis and Mild Conditions: this compound is the superior choice when mild reaction conditions are required to preserve sensitive functional groups or when rapid reaction times are a priority. It is particularly advantageous in Sonogashira couplings, which can often be performed at room temperature.
-
For Cost-Effectiveness and Process Development: 2-Amino-4-bromobenzoic acid, while less reactive, is often more economical and may be preferred for large-scale synthesis where cost is a significant driver.[8] The development of highly active and robust catalyst systems has greatly expanded the utility of aryl bromides, allowing for high-yield couplings, albeit often under more forcing conditions.[5]
Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the need for reactivity and mild conditions against factors of cost and scale. This guide provides the foundational understanding and practical starting points to make that choice with confidence.
References
- BenchChem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
- Inorganic Chemistry Frontiers. (n.d.).
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
- NIH. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- ResearchGate. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- ChemRxiv. (n.d.). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0)
- BenchChem. (2025).
- ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
- Chemistry LibreTexts. (2023).
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Wikipedia. (n.d.).
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Sigma-Aldrich. (n.d.). 2-Amino-4-bromobenzoic acid 97%.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
- BenchChem. (2025).
- University of Groningen. (2019).
-
RSC Publishing. (n.d.). Supramolecular palladium(II) complex as a recyclable catalyst for Suzuki-Miyaura coupling in aqueous media.
- Wikipedia. (n.d.). Sonogashira coupling.
- chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length.
- RSC Publishing. (2021).
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
- nist.gov. (n.d.).
- PMC. (2024).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- OUCI. (n.d.). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, B….
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A Comparative Guide to the Suzuki Coupling of Iodo- and Bromo-Anthranilic Acids for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in constructing biaryl scaffolds, which are prevalent in a vast array of pharmaceutically active compounds.[3][4] Anthranilic acid and its derivatives are crucial building blocks in drug development, known to be precursors for a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and antiviral drugs.[5][6] The strategic coupling of substituted anthranilic acids with various partners allows for the creation of extensive compound libraries essential for structure-activity relationship (SAR) studies.[5]
This guide provides an in-depth comparison of the Suzuki coupling performance of two common halogenated anthranilic acid substrates: iodo-anthranilic acid and bromo-anthranilic acid. Understanding the nuances in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient synthesis of target molecules in a drug discovery pipeline.
The Decisive Role of the Halogen: Iodo- vs. Bromo-
The choice between an iodo- or bromo-substituted aromatic compound as the electrophilic partner in a Suzuki coupling is a critical decision that significantly impacts the reaction's success. The fundamental difference in their reactivity lies in the carbon-halogen (C-X) bond strength. The C-I bond is weaker and more readily cleaved than the C-Br bond, which in turn is weaker than the C-Cl bond. This bond dissociation energy directly influences the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[7]
Generally, aryl iodides are more reactive than aryl bromides in Suzuki couplings, often requiring milder reaction conditions and lower catalyst loadings.[8][9] This heightened reactivity can be advantageous, leading to faster reactions and higher yields. However, it can also be a double-edged sword, as the increased reactivity can sometimes lead to undesired side reactions. Conversely, while aryl bromides are typically less reactive and may necessitate more forcing conditions (e.g., higher temperatures, more specialized ligands), their greater stability can be beneficial in complex multi-step syntheses.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (iodo- or bromo-anthranilic acid) to form a Pd(II) intermediate.[7][13] This is often the rate-determining step, and its efficiency is directly related to the C-X bond strength.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[13][14]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][13]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance: Iodo- vs. Bromo-Anthranilic Acid
To provide a clear comparison, the following table summarizes typical experimental parameters and outcomes for the Suzuki coupling of iodo- and bromo-anthranilic acids. These are generalized conditions and may require optimization for specific substrates and desired products.
| Parameter | Iodo-Anthranilic Acid | Bromo-Anthranilic Acid | Rationale & Insights |
| Reactivity | High | Moderate to Low | The weaker C-I bond facilitates faster oxidative addition.[8] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | While standard catalysts often suffice for iodo-substrates, bromo-substrates, especially deactivated ones, may require more active catalyst systems.[15][16][17] |
| Ligands | PPh₃, often no additional ligand needed | Buchwald-type ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | The less reactive C-Br bond often necessitates the use of electron-rich, bulky phosphine ligands or NHCs to promote oxidative addition and stabilize the catalytic species.[18][19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for activating the boronic acid; stronger bases may be needed for less reactive systems.[18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A variety of solvent systems can be employed, with aqueous mixtures being common to facilitate the dissolution of the base.[11][20] |
| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | Due to the higher activation energy for C-Br bond cleavage, higher temperatures are generally required for bromo-anthranilic acid couplings.[8] |
| Typical Yields | Good to Excellent | Moderate to Excellent (highly dependent on conditions) | With optimized conditions, both substrates can provide high yields. However, achieving high yields with bromo-anthranilic acid may require more extensive optimization.[20][21] |
| Side Reactions | Potential for homocoupling of boronic acid, deborylation | Protodehalogenation at higher temperatures | The higher reactivity of iodo-substrates can sometimes promote side reactions. The more forcing conditions for bromo-substrates can lead to decomposition pathways.[12] |
Experimental Protocols: A Starting Point for Optimization
The following are representative, step-by-step protocols for the Suzuki coupling of both iodo- and bromo-anthranilic acids. These should be considered as starting points and may require optimization depending on the specific boronic acid partner and desired scale.
Protocol 1: Suzuki Coupling of 5-Iodoanthranilic Acid
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A Researcher's Guide to Validating the Anticancer Efficacy of 2-Amino-4-iodobenzoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 2-Amino-4-iodobenzoic acid derivatives. Leveraging insights from closely related aminobenzoic acid analogs, this document outlines a systematic approach to preclinical evaluation, from initial cytotoxicity screening to elucidating the underlying mechanism of action. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
The 2-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors designed to interfere with cellular signaling pathways that govern cell proliferation and survival.[1] The strategic placement of the amino and carboxylic acid groups, along with a halogen at the 4-position, provides a versatile platform for synthesizing a diverse library of compounds with therapeutic potential.[2] While specific data on this compound derivatives is emerging, the principles of their evaluation can be robustly established by examining their bromo and chloro-analogs.
Comparative Anticancer Activity of Aminobenzoic Acid Derivatives
The anticancer efficacy of this class of compounds is profoundly influenced by the nature of substitutions on the core scaffold. By analyzing the cytotoxic activity of various derivatives against a panel of human cancer cell lines, we can begin to understand the structure-activity relationship (SAR) and identify promising lead candidates.
Below is a comparative summary of the in vitro cytotoxic activity (IC50 values) for representative aminobenzoic acid derivatives, benchmarked against established anticancer agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound ID | Core Scaffold | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N5a | 4-Amino-2-chlorobenzoic acid | Hydrazine-1-carbothioamide | A549 (Lung) | 1.23 ± 0.11 | Erlotinib | 4.56 ± 0.32 |
| HepG2 (Liver) | 2.45 ± 0.18 | 6.78 ± 0.51 | ||||
| HCT-116 (Colon) | 3.12 ± 0.25 | 8.12 ± 0.63 | ||||
| Compound 20 | 4-Aminobenzoic acid | Alkyl derivative | NCI-H460 (Lung) | 15.59 | Cisplatin | 21.00 |
| Compound 4d | Imidazo[1,2-a]pyrimidine | 2-alkenyl | MDA-MB-231 (Breast) | 35.1 | - | - |
| Compound 14 | 2-Aminobenzothiazole | Thiazolidinone hybrid | HCT-116 (Colon) | 7.44 | - | - |
This table is a compilation of data from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study.[3][4][5][6]
Experimental Protocols for Anticancer Activity Validation
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation.[8] Colorimetric and luminescent assays are commonly used for high-throughput screening.[9]
This widely used colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a series of more specific assays should be performed.[1][5]
This flow cytometry-based assay is a common method for detecting early and late-stage apoptosis.[5]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Mechanistic Insights
Western blotting is a powerful technique to investigate the effect of a compound on specific proteins involved in key signaling pathways.[6] Many aminobenzoic acid derivatives exert their anticancer effects by inhibiting protein kinases in pathways like PI3K/Akt or MAPK/ERK.[1][9]
Principle: This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt, which is a central regulator of cell survival.
Step-by-Step Protocol:
-
Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-Akt and t-Akt, normalized to the loading control. A decrease in the p-Akt/t-Akt ratio in compound-treated cells would suggest inhibition of the PI3K/Akt pathway.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: A generalized workflow for the in vitro validation of anticancer compounds.
Caption: Inhibition of the PI3K/Akt signaling pathway by a putative kinase inhibitor.
Conclusion
The validation of the anticancer activity of this compound derivatives requires a rigorous, multi-pronged experimental approach. By systematically evaluating their cytotoxicity, elucidating their apoptotic potential, and investigating their impact on key cancer-related signaling pathways, researchers can effectively identify and characterize promising new therapeutic agents. The protocols and comparative framework presented in this guide are intended to provide a solid foundation for these critical drug discovery efforts.
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A Comparative Guide to the Biological Evaluation of Quinazolinones Synthesized from 2-Amino-4-iodobenzoic Acid
This guide provides an in-depth comparative analysis of the biological activities of quinazolinone derivatives synthesized from the versatile starting material, 2-amino-4-iodobenzoic acid. We will explore the synthesis, structure-activity relationships (SAR), and biological performance of these compounds, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and medicinal chemistry.
Introduction: The Quinazolinone Scaffold and the Strategic Role of Iodine
The quinazolin-4(3H)-one core is recognized as a "privileged structure" in medicinal chemistry. Its rigid, heterocyclic framework is a common feature in numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] This diversity has made it a focal point for the development of novel therapeutic agents.
Our starting material, this compound (also known as 5-iodoanthranilic acid), is a strategic choice. The iodine atom at the C6 position of the resulting quinazolinone is not merely a halogen substituent; it serves as a highly functional "handle." This position is ripe for synthetic elaboration through powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This synthetic flexibility is crucial for fine-tuning the molecule's steric and electronic properties to optimize biological activity and target engagement.[6][7][8][9]
This guide will dissect the biological potential unlocked from this specific starting material, comparing derivatives across key therapeutic areas and providing the methodologies necessary to validate these findings in a laboratory setting.
Core Synthesis Pathway: From Iodoanthranilic Acid to the Quinazolinone Scaffold
The foundational step in creating this library of compounds is the construction of the 6-iodo-quinazolin-4(3H)-one ring system. A common and reliable synthetic route involves a two-step process: N-acetylation followed by cyclocondensation. The choice of a dehydrating agent like phosphorus trichloride (PCl₃) is critical for driving the ring-closing reaction to completion.
Caption: General synthesis of 6-iodo-quinazolinones.
Experimental Protocol: Synthesis of 6-iodo-2-methyl-3-(4-bromophenyl)quinazolin-4(3H)-one
This protocol provides a representative example of the synthesis. The causality behind these steps is rooted in classic organic chemistry principles: the first step protects the aniline nitrogen while activating the carboxylic acid for the subsequent cyclization.
-
Step 1: Synthesis of 2-Acetamido-5-iodobenzoic acid.
-
A mixture of 2-amino-5-iodobenzoic acid (15.2 mmol) and acetic anhydride (66.1 mmol) is stirred at room temperature for 5 minutes.[8]
-
The mixture is then heated to reflux for 15 minutes. The acetic anhydride serves as both the acetylating agent and the solvent.
-
After cooling, the reaction mixture is quenched with water, and the resulting precipitate is filtered, washed, and dried to yield the acetylated intermediate.
-
-
Step 2: Synthesis of the Quinazolinone Core.
-
To a solution of 2-acetamido-5-iodobenzoic acid (1.0 equiv.) and a substituted amine (e.g., 4-bromoaniline, 1.1 equiv.) in dry toluene, phosphorus trichloride (PCl₃, 0.5 equiv.) is added dropwise at 0°C.[9] The use of a non-polar solvent like toluene facilitates the reaction, and cooling is necessary to control the exothermic reaction with PCl₃.
-
The reaction mixture is then heated to reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution, and the crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.
-
Comparative Biological Evaluation
The true value of the 6-iodo-quinazolinone scaffold is demonstrated by the diverse and potent biological activities of its derivatives. Below, we compare their performance in key therapeutic areas.
Anticancer Activity
Quinazolinones are renowned for their anticancer properties, with several approved drugs like Gefitinib and Erlotinib targeting tyrosine kinases.[4] Derivatives from this compound continue this legacy, showing potent activity against a range of cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) and arresting the cell cycle.[10]
Table 1: Comparative Anticancer Activity of 6-Iodo-Quinazolinone Derivatives
| Compound ID | N-3 Substitution | C-2 Substitution | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| 3a | p-bromophenyl | Methyl | HL-60 (Leukemia) | 21 | DHFR Inhibition | [9] |
| 3d | p-fluorophenyl | Methyl | HeLa (Cervical) | 10 | DHFR Inhibition | [9] |
| 3e | p-chlorophenyl | Methyl | T98G (Glioblastoma) | 12 | DHFR Inhibition | [8] |
| 45 | (Varies) | (Varies) | A549 (Lung) | 0.44 | ALK/PI3K/AKT Inhibition | [10] |
Structure-Activity Relationship (SAR) Insights:
-
N-3 Phenyl Ring: The substitution pattern on the N-3 phenyl ring is critical. The presence of electron-withdrawing halogens (F, Cl, Br) at the para-position consistently enhances cytotoxic activity.[8][9] This suggests that electronic effects and potential specific interactions within the target's binding pocket are key drivers of potency.
-
Lipophilicity: Higher lipophilic character, often contributed by the N-3 substituent, generally correlates with improved activity, likely by enhancing cell membrane permeability.[8]
-
Target Specificity: As seen with compound 45 , modifications beyond the core scaffold can shift the mechanism from general cytotoxicity or DHFR inhibition to specific signaling pathways like ALK/PI3K/AKT, highlighting the tunability of these molecules.[10]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Quinazolinones have been investigated as anti-inflammatory agents, often evaluated using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation.
Table 2: Comparative Anti-inflammatory Activity of Halogenated Quinazolinone Derivatives
| Compound Series | Key Structural Feature | % Inhibition of Edema | Standard Drug | Reference |
| 32-36 | 2,3,6-trisubstituted | 10.28–53.33% | Phenylbutazone | [2] |
| 21 | 6-bromo, 3-thiazolidinone | 32.5% | Phenylbutazone | [11] |
| QA-2, QA-6 | 3-substituted aromatic ring | 81.03–82.75% | Diclofenac | [12] |
| 40 | 6-bromo, complex side chains | 36.3% | Phenylbutazone | [13] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen at C6: While our focus is on iodo-derivatives, extensive research on 6-bromo-quinazolinones shows that a halogen at this position is favorable for anti-inflammatory activity.[2][11] This provides a strong rationale for exploring 6-iodo analogues in this context.
-
Substituents at C2 and N3: Complex heterocyclic moieties, such as thiazolidinones, at the N-3 position can significantly enhance anti-inflammatory potential.[11] Furthermore, substitutions on the N-3 aromatic ring, particularly electron-donating or withdrawing groups, can modulate activity, as seen in compounds QA-2 and QA-6.[12]
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The quinazolinone scaffold has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][14]
Table 3: Comparative Antimicrobial Activity of Quinazolinone Derivatives
| Compound Series | Target Organism | Activity Metric | Key SAR Finding | Reference |
| A-1 to A-6 | S. aureus, E. coli, C. albicans | Zone of Inhibition | Varied activity based on N-3 Schiff base substituent | [1] |
| 15-20 | P. aeruginosa, C. albicans | Zone of Inhibition | Pyrrolidine at C-2 showed broad-spectrum potential | [14] |
| IIIe | S. aureus, B. cereus, E. coli | Zone of Inhibition | Heterocyclic (furfuryl) group at N-3 aldimine significantly increased activity | [5] |
Structure-Activity Relationship (SAR) Insights:
-
N-3 Position: The N-3 position is a hotspot for modifying antimicrobial activity. Converting the 3-amino group into Schiff bases with various aromatic or heterocyclic aldehydes allows for significant tuning of the activity spectrum.[1][5]
-
Heterocyclic Moieties: The introduction of heterocyclic rings, such as furan or pyrrolidine, can dramatically increase antibacterial potency, often more so than simple aromatic rings.[5][14] This suggests these groups may engage in specific hydrogen bonding or other interactions with bacterial targets.
-
C-2 Position: Substitutions at the C-2 position also play a crucial role. The presence of a phenyl group versus a substituted phenyl can alter the activity against different bacterial strains.[5]
Protocols for Biological Validation
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the key biological assays discussed.
Protocol 1: In Vitro Anticancer Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 2 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds (from 0.8 to 50 µM) and include vehicle-only (e.g., DMSO) controls.[15]
-
Incubation: Incubate the plates for 72 hours under standard conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Agar Well Diffusion)
This method provides a qualitative and semi-quantitative measure of a compound's ability to inhibit microbial growth.
Caption: Workflow for the agar well diffusion method.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile petri dishes.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMF or DMSO at a concentration of 50 µg/mL) into the wells.[1]
-
Controls: Include wells with a standard antibiotic (e.g., Norfloxacin, Ampicillin) and a solvent-only control.[5][16]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 48 hours at 28°C for fungi).
-
Analysis: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The biological evaluation of quinazolinones synthesized from this compound reveals a scaffold of immense therapeutic potential. The strategic placement of the iodine atom provides a gateway for extensive chemical modification, enabling the development of compounds with potent and diverse activities, from anticancer to anti-inflammatory and antimicrobial.
The structure-activity relationship studies consistently highlight the importance of substitutions at the N-3 and C-2 positions. Specifically, the introduction of halogenated phenyl groups at N-3 enhances anticancer activity, while heterocyclic moieties at the same position can dramatically boost antimicrobial effects.
Future research should focus on:
-
Expanding the Chemical Space: Utilize the C6-iodo handle in cross-coupling reactions to synthesize novel derivatives with previously unexplored substituents.
-
In-depth Mechanistic Studies: For the most potent compounds, elucidate the precise molecular targets and signaling pathways to understand their mechanism of action fully.
-
In Vivo Evaluation: Advance the most promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides a robust framework for researchers to build upon, leveraging the unique chemistry of this compound to design and validate the next generation of quinazolinone-based therapeutics.
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A Senior Application Scientist's Comparative Guide to the Positional Isomers of Amino-iodobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Molecular Design
In the fields of medicinal chemistry, organic synthesis, and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomerism, while seemingly a subtle structural modification, can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. The amino-iodobenzoic acid framework serves as a quintessential example of this principle. These molecules are versatile building blocks, incorporating a nucleophilic amino group, an acidic carboxyl group, and a heavy iodine atom, which is valuable for introducing steric bulk, modulating electronic properties, and serving as a handle for cross-coupling reactions or as a radiolabeling site.
Understanding the distinct characteristics of each positional isomer is not merely an academic exercise; it is a crucial prerequisite for rational molecular design. The choice of isomer can dictate the success of a synthetic route, the efficacy of a drug candidate, or the performance of a functional material. This guide provides a comprehensive comparative analysis of the key positional isomers of amino-iodobenzoic acid, synthesizing available experimental data to offer a field-proven resource for laboratory applications. We will delve into their synthesis, comparative properties, and analytical differentiation, providing both the data and the causal explanations behind the observed trends.
I. Synthetic Strategies: A Tale of Two Pathways
The synthesis of a specific amino-iodobenzoic acid isomer is a strategic choice, typically approached via one of two primary pathways: direct iodination of an aminobenzoic acid precursor or functional group manipulation on an iodinated scaffold. The choice is governed by the commercial availability of starting materials and the directing effects of the substituents, which control the regioselectivity of the reaction.
The workflow below illustrates these divergent and convergent synthetic strategies. The key consideration is the directing effect of the substituents on the benzene ring. The amino group (-NH₂) is a powerful activating, ortho-, para- directing group, while the carboxylic acid (-COOH) is a deactivating, meta- directing group. This interplay dictates the feasibility and outcome of direct electrophilic iodination.
Figure 1: Generalized Synthetic Pathways to Amino-iodobenzoic Acids.
Pathway A (e.g., Synthesis of 2-Amino-5-iodobenzoic acid): This route leverages the strong activating effect of the amino group. For instance, in the synthesis of 2-amino-5-iodobenzoic acid, the para-directing influence of the amino group is dominant, leading to iodination primarily at the 5-position.[1] The use of an oxidant like hydrogen peroxide is crucial to generate the electrophilic iodine species in situ.[1]
Pathway B (e.g., Synthesis of 2-Amino-4-iodobenzoic acid): This is often the more controlled and unambiguous route. Starting with a nitro-iodobenzoic acid precursor allows for the reduction of the nitro group to an amine without affecting the other substituents. The synthesis of this compound from 4-iodo-2-nitrobenzoic acid using a reducing agent like tin(II) chloride is a classic example of this highly selective strategy.[2][3]
II. Comparative Physicochemical Properties
The position of the amino and iodo substituents significantly impacts the physical properties of the molecule by influencing crystal packing, intermolecular hydrogen bonding, and overall polarity. These differences manifest in key properties such as melting point and solubility.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-Amino-3-iodobenzoic acid | 20776-55-0 | 263.03 | 176 - 179[4] | Soluble in alcohol, ether; slightly soluble in water.[4] |
| This compound | 20776-54-9 | 263.03 | 208 (dec.)[2] | Data not readily available. |
| 2-Amino-5-iodobenzoic acid | 5326-47-6 | 263.03 | 219 - 221 (dec.)[1][5] | Soluble in alcohol; insoluble in water.[1] |
| 3-Amino-4-iodobenzoic acid | 51411-81-5 | 263.03 | Data not readily available. | Mildly soluble in organic solvents.[] |
| 4-Amino-2-iodobenzoic acid | 3176-38-9 | 263.03 | Data not readily available. | Data not readily available. |
| 4-Amino-3-iodobenzoic acid | 2122-63-6 | 263.03 | Data not readily available. | Data not readily available. |
Expert Insights: The generally high melting points of these compounds are indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid dimers and with the amino groups, as well as dipole-dipole interactions involving the C-I bond. The variation among isomers, such as the significantly higher melting point of the 2,5-isomer compared to the 2,3-isomer, can be attributed to more efficient crystal lattice packing and potentially more extensive hydrogen bonding networks. The poor aqueous solubility is expected for a substituted benzoic acid, but solubility in polar organic solvents like DMSO or alcohols is typically sufficient for reaction and analysis.[1][7]
III. Spectroscopic Differentiation: A Fingerprint for Each Isomer
Spectroscopic techniques like NMR and IR are indispensable for the unambiguous identification of positional isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.
| Isomer | Key ¹H NMR Signals (ppm, Solvent: DMSO-d₆) | Key IR Absorptions (cm⁻¹) |
| 2-Amino-5-iodobenzoic acid | δ 7.95 (d, 1H), 7.47 (dd, 1H), 6.63 (d, 1H)[8][9][10] | 3500-3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1670 (C=O stretch)[8] |
| This compound | δ 7.56 (d, J=8.5 Hz, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5 Hz, 1H) (Solvent: CD₃OD)[3] | Data not readily available. |
| 4-Amino-3,5-diiodobenzoic acid | δ 8.08 (s, 2H, Ar-H), 5.95 (s, 2H, -NH₂)[11] | Data not readily available. |
Causality Behind Spectral Differences:
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are the most telling feature. For 2-amino-5-iodobenzoic acid , the proton at C6 (δ ~7.95) is a doublet, being coupled only to the proton at C4. The proton at C4 (δ ~7.47) is a doublet of doublets, coupled to both the C3 and C6 protons. The proton at C3 (δ ~6.63) is a doublet, coupled only to the C4 proton. In contrast, for This compound , the proton at C6 is a doublet, but the protons at C3 and C5 will appear as a doublet and a singlet-like signal, respectively, due to their unique coupling environments.[3]
-
¹³C NMR: The carbon atom attached to the iodine (C-I) typically shows a signal at a relatively high field (lower ppm value) compared to unsubstituted carbons due to the heavy atom effect. The chemical shifts of the carboxyl carbon and the carbons attached to the amino group are also diagnostic.
-
IR Spectroscopy: While the major absorption bands for the -NH₂, -OH, and C=O groups will be present in all isomers, the exact frequencies in the fingerprint region (below 1500 cm⁻¹) will differ based on the substitution pattern, providing a unique fingerprint for each compound.[8]
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-iodobenzoic Acid
This protocol is adapted from established methods for the direct iodination of 2-aminobenzoic acid.[1]
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Glacial Acetic Acid
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Sodium thiosulfate (for quenching)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.74 g (20 mmol) of 2-aminobenzoic acid in 50 mL of glacial acetic acid.
-
Addition of Iodine: To the stirred solution, add 2.54 g (10 mmol) of molecular iodine. The mixture will turn into a dark brown suspension.
-
Initiation of Reaction: Warm the mixture gently to 40-50°C.
-
Controlled Oxidation: Add 5 mL of 30% aqueous hydrogen peroxide dropwise to the reaction mixture over a period of 30 minutes. Causality: The H₂O₂ acts as an oxidant to generate the electrophilic iodonium ion (I⁺) species in situ, which is necessary for the electrophilic aromatic substitution to occur. The controlled addition is critical to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 50°C for 3-4 hours. The progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold deionized water. A precipitate will form.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-5-iodobenzoic acid as a light yellow crystalline powder.[1]
Protocol 2: Analytical HPLC Separation of an Isomeric Mixture
This protocol provides a robust starting point for the analytical separation of amino-iodobenzoic acid isomers, based on mixed-mode chromatography methods proven effective for their non-iodinated parent compounds.[12][13]
Objective: To achieve baseline separation of a mixture of amino-iodobenzoic acid isomers for identification and quantification.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mixed-mode column (e.g., a column with both reversed-phase and cation-exchange characteristics).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Isomeric mixture sample, dissolved in methanol or DMSO at ~0.5 mg/mL.
Procedure:
-
Column Equilibration: Equilibrate the mixed-mode column with a mobile phase composition of 95% A and 5% B for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample solution.
-
Gradient Elution: Run a linear gradient as follows:
-
0-2 min: Hold at 5% B.
-
2-15 min: Ramp from 5% B to 50% B.
-
15-17 min: Ramp from 50% B to 95% B.
-
17-20 min: Hold at 95% B (column wash).
-
20-22 min: Return to 5% B.
-
22-27 min: Re-equilibration at 5% B.
-
-
Detection: Monitor the elution profile at a suitable wavelength, typically around 254 nm or 310 nm.
-
Data Analysis: Identify isomers based on their retention times, which can be confirmed by running individual standards if available.
Causality of Separation: The mixed-mode column is key. The reversed-phase characteristic separates the isomers based on subtle differences in hydrophobicity imparted by the iodine's position. Simultaneously, the cation-exchange mechanism interacts with the protonated amino group, separating isomers based on differences in their pKa and steric accessibility of the positive charge. The formic acid in the mobile phase ensures the analytes are protonated and provides ionic strength for the exchange mechanism.
V. Structure, Reactivity, and Applications
The interplay between the electron-donating amino group, the electron-withdrawing carboxyl group, and the bulky, electronegative iodine atom dictates the chemical reactivity and potential applications of each isomer.
Figure 2: Relationship Between Isomeric Structure, Properties, and Applications.
-
Acidity and Basicity: The pKa of the carboxylic acid and the amino group will vary between isomers. An amino group ortho or para to the carboxylic acid will have a more pronounced electronic effect than one in the meta position. Intramolecular hydrogen bonding, possible in isomers like 2-amino-3-iodobenzoic acid, can also influence the acidity of the carboxyl group.
-
Reactivity in Cross-Coupling: The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions. The steric hindrance around the iodine atom will affect reaction rates. For example, an iodine atom flanked by two substituents (e.g., in 2-amino-3-iodobenzoic acid) will be sterically more hindered and potentially less reactive than one with fewer adjacent groups (e.g., in 2-amino-5-iodobenzoic acid).
-
Pharmaceutical Applications: These compounds are valuable starting materials for the synthesis of active pharmaceutical ingredients (APIs). For example, 2-amino-5-iodobenzoic acid is used as an intermediate for polarizing films and in various medical applications.[1] The specific isomer is chosen to ensure the correct final geometry of the target drug molecule.
Conclusion
The positional isomers of amino-iodobenzoic acid are not interchangeable. As demonstrated, the specific placement of the amino and iodo groups on the benzoic acid ring creates a unique chemical entity with a distinct set of physical properties, a characteristic spectroscopic fingerprint, and specific reactivity patterns. For the researcher and drug development professional, a thorough understanding of these differences is essential for selecting the appropriate starting material, designing robust synthetic and analytical methods, and ultimately achieving the desired molecular target with the intended properties. This guide serves as a foundational resource, consolidating available data and providing the scientific rationale to empower informed decision-making in the laboratory.
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2-amino-3-iodo-benzoic acid. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16461, 4-Amino-3-iodobenzoic Acid. Retrieved January 11, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282070, 2-Amino-3-iodobenzoic acid. Retrieved January 11, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72911, Benzoic acid, 2-amino-5-iodo-. Retrieved January 11, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22724780, 2-Amino-4-iodo-benzoic acid. Retrieved January 11, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16460, 4-Amino-3,5-diiodobenzoic acid. Retrieved January 11, 2026, from [Link].
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2-amino-5-iodobenzoic acid - 5326-47-6. (2025, May 20). ChemSynthesis. Retrieved January 11, 2026, from [Link]
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4-Amino-3,5-diiodobenzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
4-Amino-3,5-diiodobenzoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
4-Amino-3-iodobenzoic acid. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]
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HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
- Woolley, G. A., et al. (2006). Abc Amino Acids: Design, Synthesis, and Properties of New Photoelastic Amino Acids. Journal of Organic Chemistry.
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HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459320, Ethyl 4-amino-3-iodobenzoate. Retrieved January 11, 2026, from [Link].
-
4-amino-3-iodobenzoic acid (C7H6INO2). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. (n.d.). HELIX Chromatography. Retrieved January 11, 2026, from [Link]
- Ogoshi, T., et al. (2019).
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A Comparative Guide to the Purity Assessment of 2-Amino-4-iodobenzoic Acid: HPLC vs. NMR
In the rigorous landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 2-Amino-4-iodobenzoic acid, a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth, objective comparison of two instrumental techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed analytical decisions.
The importance of stringent impurity control is underscored by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A, set clear thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] These guidelines necessitate the use of validated, sensitive analytical methods to ensure that impurities are appropriately monitored and controlled.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components of a mixture.[5] For a moderately polar aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[5]
The Rationale Behind the Method
The principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase (commonly C18) and a polar mobile phase.[5] By carefully selecting the mobile phase composition, we can control the elution of this compound and any potential impurities, achieving separation based on their relative hydrophobicity. The inclusion of an acid, such as phosphoric acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[6]
Experimental Protocol: RP-HPLC for this compound Purity
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid modifier)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.[6]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to the same concentration as the standard.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (mobile phase), followed by the standard and then the sample.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[5]
Caption: Workflow for HPLC Purity Validation.
Nuclear Magnetic Resonance (NMR): A Quantitative and Structural Insight
While HPLC excels at separation, NMR spectroscopy offers a powerful, complementary approach, providing both quantitative and structural information.[7][8] Quantitative NMR (qNMR) has emerged as a robust method for determining the purity of pharmaceuticals and can serve as a valuable orthogonal technique to chromatography.[9][10]
The Rationale Behind the Method
The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[11] By co-dissolving a known amount of a stable, well-characterized internal standard with the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte peak to the integral of a known peak from the internal standard.[11] This method provides an absolute measure of purity without the need for a reference standard of the analyte itself, a significant advantage in early-stage drug development.[10][11]
Experimental Protocol: qNMR for this compound Purity
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, ensuring both analyte and standard are soluble)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone; must have peaks that do not overlap with the analyte)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for qNMR Purity Determination.
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and qNMR is not about which technique is universally "better," but which is more fit for the specific purpose at hand. The following table provides a direct comparison of their performance characteristics for the purity assessment of this compound.
| Feature | HPLC (with UV detection) | qNMR |
| Principle | Chromatographic separation based on polarity | Spectroscopic measurement of nuclear spins |
| Primary Output | Chromatogram showing separated peaks | Spectrum showing chemical shifts and integrals |
| Purity Type | Relative purity (Area % method) | Absolute purity (with internal standard) |
| Sensitivity | High (can detect impurities at low levels) | Moderate (generally less sensitive than HPLC) |
| Specificity | High (good for resolving isomers) | High (provides structural information) |
| Sample Throughput | High (with an autosampler) | Lower (longer acquisition times per sample) |
| Quantitation | Requires a reference standard of the analyte | Can provide absolute quantitation without an analyte standard[10] |
| Structural Info | None | Provides detailed structural information |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered)[11] |
Data Interpretation and Case Study
Let's consider a hypothetical batch of synthesized this compound analyzed by both techniques.
HPLC Results: The chromatogram shows a major peak at the expected retention time for this compound, with an area of 99.2%. Two small impurity peaks are observed, with areas of 0.5% and 0.3%.
qNMR Results: The ¹H NMR spectrum, using maleic acid as an internal standard, allows for the calculation of an absolute purity of 98.5% w/w. The spectrum also reveals the presence of residual starting material (2-aminobenzoic acid) based on characteristic aromatic signals, which corresponds to one of the impurities seen in the HPLC.
| Parameter | HPLC Result | qNMR Result |
| Purity Value | 99.2% (Area %) | 98.5% (w/w) |
| Impurity 1 | 0.5% | Identified as 2-aminobenzoic acid |
| Impurity 2 | 0.3% | Unidentified |
| Information | Relative quantities of separated components | Absolute quantity and structural confirmation |
In this case, HPLC provides a slightly higher purity value, which is common as the area percent method assumes all compounds have an equivalent detector response.[2] qNMR, on the other hand, gives a more accurate, absolute purity value and simultaneously identifies one of the key impurities. This demonstrates the synergistic power of using both techniques.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
For the routine quality control of this compound, HPLC with UV detection is the preferred method, offering a superb balance of sensitivity, resolution, and throughput. It is the workhorse for monitoring process consistency and detecting known and unknown impurities.
qNMR , however, is an invaluable tool for establishing the absolute purity of reference standards and for the definitive structural elucidation of impurities.[12] Its non-destructive nature and ability to provide absolute quantification without a specific analyte standard make it particularly powerful in the early stages of research and development.[10][11]
Ultimately, a comprehensive purity assessment strategy for a critical intermediate like this compound should leverage the strengths of both techniques. HPLC provides the high-throughput screening and relative quantitation, while qNMR offers the orthogonal, absolute quantitation and structural confirmation necessary for a complete and trustworthy purity profile, ensuring the highest standards of scientific integrity and regulatory compliance.
References
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- Emery Pharma. (n.d.).
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A Researcher's Guide to the Validation of 2-Amino-4-iodobenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative and Methodological Analysis
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a validated enzyme inhibitor is both an art and a rigorous science. The anthranilic acid framework, a privileged structure in medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors targeting a diverse range of protein families.[1] This guide provides an in-depth, technical comparison of anthranilic acid derivatives as enzyme inhibitors, with a special focus on the methodological validation of compounds related to the 2-amino-4-iodobenzoic acid scaffold. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and offer a comparative analysis to guide your research and development efforts.
The Significance of the Anthranilic Acid Scaffold in Enzyme Inhibition
Anthranilic acid and its analogues serve as a versatile foundation for the rational design of pharmaceuticals.[1] The strategic placement of substituents on the anthranilic acid ring allows for the creation of extensive compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies.[1] This has led to the development of inhibitors for a variety of enzyme classes, including kinases, aldo-keto reductases, and proteases.[2][3][4] The this compound structure, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited to achieve high potency and selectivity.
Comparative Analysis of Anthranilic Acid-Based Enzyme Inhibitors
To provide a clear perspective on the potential of this chemical class, the following table summarizes the inhibitory activities of various reported anthranilic acid derivatives against their respective enzyme targets. This data, gathered from peer-reviewed literature, serves as a benchmark for evaluating novel derivatives, such as those based on this compound.
| Derivative Class | Target Enzyme | Inhibitor Example | IC50/Ki Value | Reference |
| N-Benzoyl Anthranilic Acids | Aldo-keto reductase AKR1C3 | Compound 10 | IC50: 0.31 µM | [3] |
| N-Benzoyl Anthranilic Acids | Aldo-keto reductase AKR1C3 | Compound 13 | IC50: 0.35 µM | [3] |
| Anthranilamides | VEGF Receptor Tyrosine Kinase | AAL993 | - | [2] |
| Anthranilamides | Factor Xa | Compound 28 | - | [5] |
| Piperazine-linked Anthranilic Acids | Kinases (EGFR, Abl, Akt, Aurora B) | Library of compounds | - | [6] |
| Anthranilic Acid Amides | VEGF Receptor Kinase | Compound 5 | ED50: 7 mg/kg (in vivo) | [7] |
| Anthranilic Acid Amides | VEGF Receptor Kinase | Compound 7 | ED50: 7 mg/kg (in vivo) | [7] |
| Anthranilic Acid Derivatives | Undecaprenyl Pyrophosphate Synthase | Compound 2 | IC50: 25 µM | [8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. ED50: Half-maximal effective dose.
Part 1: Foundational In Vitro Validation - Biochemical Assays
The initial validation of a potential enzyme inhibitor begins with biochemical assays. These in vitro experiments are designed to quantify the direct interaction between the compound and its purified enzyme target, providing crucial data on potency and mechanism of action.
Experimental Workflow for Biochemical Validation
The following diagram illustrates the typical workflow for the biochemical validation of a novel this compound derivative.
Caption: Workflow for the biochemical validation of a novel enzyme inhibitor.
Detailed Protocol: IC50 Determination via a Kinase Inhibition Assay
This protocol provides a step-by-step guide for determining the IC50 value of a hypothetical this compound derivative against a protein kinase.
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
2.5 µL of test compound dilution (or DMSO for control wells).
-
5 µL of a mixture containing the kinase and its peptide substrate in kinase buffer.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Understanding the Mechanism of Action: Competitive vs. Non-competitive Inhibition
Determining the mechanism of inhibition is a critical step in characterizing a novel inhibitor. This is typically achieved by performing enzyme kinetics assays at varying concentrations of both the substrate and the inhibitor.
Caption: Simplified models of competitive and non-competitive enzyme inhibition.
By analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), the mode of inhibition can be elucidated. In competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent Km with no change in Vmax.[9] In non-competitive inhibition, the inhibitor binds to an allosteric site, resulting in a decrease in Vmax with no change in Km.[10]
Part 2: Cellular Validation - Moving Beyond the Test Tube
While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore a crucial next step to validate the efficacy of an inhibitor in a more physiologically relevant context.[11] These assays can provide information on cell permeability, off-target effects, and the compound's ability to engage its target within the cell.[12]
Experimental Workflow for Cellular Validation
Caption: Workflow for the cellular validation of an enzyme inhibitor.
Detailed Protocol: Cell-Based Kinase Inhibition Assay
This protocol outlines a method to assess the ability of a this compound derivative to inhibit a specific kinase within a cellular context.
Objective: To measure the inhibition of a target kinase's activity in living cells.
Materials:
-
Adherent or suspension cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compound (this compound derivative) dissolved in DMSO.
-
Positive control inhibitor.
-
Lysis buffer.
-
Antibodies: primary antibody against the phosphorylated substrate of the target kinase and a corresponding secondary antibody.
-
Western blotting equipment and reagents.
-
Cell counter.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a predetermined duration (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate.
-
Normalize the signal to a loading control (e.g., β-actin or total protein).
-
Calculate the percent inhibition of phosphorylation at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the cellular IC50.
-
Conclusion
The validation of this compound derivatives, and indeed any novel enzyme inhibitor, is a multi-faceted process that requires a logical progression from biochemical characterization to cellular validation. By employing the rigorous methodologies outlined in this guide, researchers can confidently assess the potency, mechanism of action, and cellular efficacy of their compounds. The comparative data on related anthranilic acid derivatives provides a valuable context for these evaluations, ultimately guiding the development of the next generation of targeted therapeutics.
References
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Corte, J. R., et al. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2845-2849. [Link]
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Wood, J. M., et al. (2001). Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors. Cancer Research, 61(5), 2178-2189. [Link]
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Corte, J. R., et al. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2845-2849. [Link]
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Wood, J. M., et al. (2001). Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors. Cancer Research, 61(5), 2178-2189. [Link]
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Novak, M., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. PLoS One, 7(9), e44685. [Link]
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Naidoo, D., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71-79. [Link]
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Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(8), 1129-1143. [Link]
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DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?[Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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Kizhakkedathu, J. N., & Creagh, A. L. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One, 5(10), e13254. [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748. [Link]
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StatPearls. (2022). Physiology, Noncompetitive Inhibitor. [Link]
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Feldkamp, M. D., et al. (2016). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. ChemMedChem, 11(4), 370-375. [Link]
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Feldkamp, M. D., et al. (2016). Identification and Optimization of Anthranilic Acid Based Inhibitors of Replication Protein A. ChemMedChem, 11(4), 370-375. [Link]
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Jukič, M., et al. (2019). Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis. Frontiers in Chemistry, 7, 73. [Link]
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González-Montoya, M., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 23(23), 14758. [Link]
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Li, Y., et al. (2022). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. International Journal of Molecular Sciences, 23(18), 10655. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(15), 5786. [Link]
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Caldirola, P., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 6. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 2-Amino-4-iodobenzoic Acid
Introduction: The Strategic Importance of 2-Amino-4-iodobenzoic Acid
In the landscape of modern drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. This compound stands out as a particularly valuable trifunctional building block. Its structure, featuring an amino group, a carboxylic acid, and a highly reactive aryl iodide, offers multiple handles for diversification. Palladium-catalyzed cross-coupling reactions are the cornerstone for functionalizing such building blocks, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized synthetic chemistry.[2]
However, the very features that make this compound so versatile also present unique challenges. The nucleophilic amino group can act as a ligand, potentially poisoning the catalyst, while the acidic carboxyl group can interfere with basic reaction conditions.[3][4] This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering field-proven insights and experimental data to guide researchers in selecting the optimal catalyst for their specific synthetic goals.
Understanding the Substrate: Reactivity and Challenges
The success of any cross-coupling reaction hinges on a deep understanding of the substrate. This compound's reactivity is governed by a delicate interplay of its functional groups.
-
The Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides (I > Br > Cl > F), making it highly susceptible to the rate-determining oxidative addition step in the palladium catalytic cycle.[1] This inherent reactivity allows for the use of milder reaction conditions compared to less reactive aryl bromides or chlorides.
-
The Amino Group: This electron-donating group activates the aromatic ring but can also coordinate to the metal center, potentially inhibiting catalysis. Furthermore, in reactions like the Buchwald-Hartwig amination, it provides a site for potential self-coupling or other side reactions if not carefully controlled.
-
The Carboxylic Acid Group: This electron-withdrawing group deactivates the ring. More critically, its acidic proton can react with the strong bases often required for cross-coupling, necessitating careful base selection. In some cases, protection of this group as an ester may be required to prevent undesirable side reactions like hydrolysis or decarboxylation at elevated temperatures.[5]
The Catalytic Cycle: A Unifying Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl iodide. The subsequent step varies by reaction type (e.g., transmetalation in Suzuki coupling), followed by reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6][7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Analysis of Catalyst Systems
The choice of metal, ligand, and base is critical for achieving high efficiency and selectivity. While palladium remains the workhorse, copper and nickel systems offer compelling alternatives.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysts offer the broadest scope and highest functional group tolerance for cross-coupling reactions.[8] The key to their success often lies in the choice of phosphine ligand.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a powerful method for creating biaryl structures. For a substrate like this compound, the choice of ligand is crucial to overcome the potential inhibition from the amino and carboxyl groups.
-
Traditional Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are reliable but may require higher temperatures and catalyst loadings.[9]
-
Buchwald Ligands: Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos have transformed the field.[7] They promote faster oxidative addition and reductive elimination, leading to higher yields under milder conditions, even with challenging substrates.[7]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | ~85 | Standard, reliable conditions for aryl bromides/iodides.[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Superior yield with bulky ligand, effective for heteroaryl substrates.[9] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 95 | Milder conditions, good for substrates sensitive to high temperatures.[9] |
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is essential for synthesizing N-aryl anthranilic acids, common motifs in pharmaceuticals. The choice of base is particularly critical to avoid deprotonating the carboxylic acid, which could inhibit the reaction.[10][11]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | High | Strong, non-nucleophilic base is effective but may require ester protection.[1] |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 90-110 | High | Weaker base, compatible with more functional groups, including free acids.[12] |
| Pd G3 Precatalyst | AdBrettPhos | LHMDS | THF | RT - 65 | High | Effective for coupling primary amines in the presence of protic groups.[12] |
Sonogashira Coupling (C-C Alkyne Formation): This reaction provides access to arylalkynes, versatile intermediates in organic synthesis. The classic system uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[13][14]
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | Good-Exc. | The standard, highly reliable protocol for aryl iodides.[15][16] |
| Pd(OAc)₂ / PPh₃ | None | Cs₂CO₃ | MeCN | 80 | Good | Copper-free conditions can be advantageous for sensitive substrates.[13] |
Copper-Based Catalysts: The Economical Alternative
Copper-catalyzed Ullmann-type reactions are a cost-effective alternative to palladium, particularly for C-N and C-O bond formation.[17][18] While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper with accelerating ligands.[19]
-
Ligand-Promoted Ullmann Coupling: Ligands such as L-proline or ethylene glycol can dramatically accelerate the reaction, allowing for milder conditions and lower catalyst loadings.[20][21] These systems are often less sensitive to air and moisture than their palladium counterparts.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | 90 | ~90 | Amino acid ligand promotes C-N coupling under mild conditions.[20] |
| CuI (10 mol%) | Ethylene Glycol | K₃PO₄ | i-PrOH | 80 | >95 | Simple, inexpensive diol ligand system, tolerant of air atmosphere.[17][21] |
Nickel-Based Catalysts: The Emerging Powerhouse
Nickel catalysts are gaining prominence as inexpensive, earth-abundant alternatives to palladium.[22][23] Nickel can catalyze a similar range of cross-coupling reactions and has shown unique reactivity, particularly with less reactive electrophiles like aryl chlorides and sulfonates.[22][24] For a highly reactive substrate like this compound, nickel systems can offer very high activity.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | Good | Effective for Suzuki-Miyaura type reactions.[22] |
| NiCl₂(PCy₃)₂ | PCy₃ | NaOtBu | Toluene | 100 | Good | Can facilitate challenging amination reactions.[22] |
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for key cross-coupling reactions. Causality: All steps involving the catalyst are performed under an inert atmosphere (e.g., Argon or Nitrogen) because the active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation and lower yields. Degassing the solvent removes dissolved oxygen.
Workflow: General Cross-Coupling Setup
Caption: Standard experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol utilizes a modern, highly active palladium/SPhos system for the synthesis of a biaryl derivative.
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium(II) Acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), Potassium Phosphate (K₃PO₄, 2.0 mmol), Toluene (5 mL), Water (0.5 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the coupling of an amine using a palladium precatalyst and a weaker base suitable for the free carboxylic acid.[1]
-
Materials: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Potassium Carbonate (K₂CO₃, 2.0 mmol), Anhydrous tert-Butanol (5 mL).
-
Procedure:
-
In a glovebox, add this compound, K₂CO₃, Pd₂(dba)₃, and XPhos to a reaction vial equipped with a stir bar.
-
Add the anhydrous tert-butanol, followed by the amine.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and partition the mixture between ethyl acetate and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with ethyl acetate, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
-
Conclusion and Outlook
The cross-coupling of this compound is a robust and versatile strategy for the synthesis of complex molecules.
-
Palladium catalysts , particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, offer the highest performance, broadest substrate scope, and mildest reaction conditions.[7][12] They are the recommended starting point for most Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Copper-catalyzed systems present a mild, efficient, and highly economical alternative for C-N bond formation and should be considered for large-scale syntheses where cost is a primary driver.[17][21]
-
Nickel catalysts are a powerful and rapidly developing class of catalysts that offer a cost-effective alternative to palladium and may provide unique reactivity for challenging transformations.[22][23]
The future of this field will likely focus on developing more sustainable catalytic systems. This includes the design of heterogeneous catalysts for easier separation and recycling, the expanded use of earth-abundant base metals, and the implementation of greener solvents like water.[6][25][26] By understanding the principles and data outlined in this guide, researchers can confidently navigate the catalyst landscape to efficiently advance their synthetic programs.
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A Researcher's Guide to In Silico Exploration: Docking Studies of 2-Amino-4-iodobenzoic Acid Derivatives with Key Protein Targets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the computational evaluation of 2-Amino-4-iodobenzoic acid derivatives as potential therapeutic agents. While specific, direct comparative docking studies for this class of molecules are not extensively available in publicly accessible literature, this document serves as a detailed methodological guide to empower researchers to conduct their own robust in silico analyses. We will delve into the rationale behind target selection, provide step-by-step protocols for molecular docking, and offer insights into the interpretation of results, using closely related analogs for illustrative purposes.
The Therapeutic Potential of the this compound Scaffold
The this compound moiety presents a compelling scaffold for drug discovery. The presence of the amino and carboxylic acid groups offers opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. The iodine atom can introduce favorable interactions within protein binding pockets and can also serve as a handle for further synthetic elaboration. Derivatives of aminobenzoic and iodobenzoic acids have demonstrated a range of biological activities, including antimicrobial and anticancer properties, making this scaffold a promising starting point for the development of novel therapeutics.[1][2][3][4]
Strategic Selection of Protein Targets
A critical first step in any docking study is the identification of relevant protein targets. Based on the known biological activities of similar heterocyclic compounds, two well-validated bacterial enzymes, DNA gyrase and topoisomerase IV , stand out as primary targets for the investigation of novel antibacterial agents. For anticancer applications, various protein kinases and other enzymes involved in cell cycle regulation could be considered.
Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication, transcription, and repair.[5][6] Their absence in eukaryotes makes them highly attractive targets for the development of selective antibacterial drugs.
-
DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process vital for bacterial DNA compaction and replication. It is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase domain that is a common target for inhibitors.
-
Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes after replication, this enzyme is also a heterotetramer, composed of ParC and ParE subunits, which are homologous to GyrA and GyrB, respectively.
For docking studies, crystal structures of these enzymes can be retrieved from the Protein Data Bank (PDB).
| Target Enzyme | Organism | PDB ID | Subunit of Interest |
| DNA Gyrase | Escherichia coli | 5L3J | Gyrase B |
| Topoisomerase IV | Staphylococcus aureus | 2INR | ParE (GrlA) |
A Step-by-Step Protocol for Molecular Docking
The following protocol outlines a general workflow for conducting molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.
Experimental Workflow
Caption: General workflow for molecular docking studies.
Detailed Methodology
Step 1: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structures of your this compound derivatives using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D .pdb or .mol2 files. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This can be done using software like Avogadro or the command-line tool Open Babel.
Step 2: Protein Preparation
-
PDB File Retrieval: Download the crystal structure of the target protein (e.g., 5L3J for E. coli DNA gyrase B) from the Protein Data Bank.
-
Protein Cleanup: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.
-
File Conversion: Convert the cleaned PDB file to the .pdbqt format required by AutoDock Vina. This can be done using AutoDockTools (ADT).
Step 3: Grid Box Definition
-
Identify the Active Site: The binding site (active site) of the protein needs to be defined. This is often the location of the co-crystallized ligand in the original PDB file.
-
Define Grid Parameters: Using ADT, define the center and dimensions (in x, y, and z) of a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
Step 4: Running the Docking Simulation
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
Step 5: Analysis of Results
-
Binding Energy: The primary output of AutoDock Vina is the binding affinity (or binding energy) in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Interaction Analysis: Visualize the docked poses of your ligands within the protein's active site using software like PyMOL or Discovery Studio Visualizer. Analyze the key interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues of the protein.
-
Comparative Analysis: Interpreting Docking Results
To provide context to your docking results, it is essential to compare the performance of your this compound derivatives with known inhibitors of the target protein. For DNA gyrase and topoisomerase IV, fluoroquinolones like ciprofloxacin are commonly used as reference compounds.
Illustrative Comparison with a Known Inhibitor
The following table presents a hypothetical comparison of a this compound derivative with Ciprofloxacin against E. coli DNA gyrase B. Note: This data is for illustrative purposes only and is not derived from actual experimental results for the specified derivative.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound derivative (Hypothetical) | -8.5 | Asp73, Gly77, Ile78, Arg136 |
| Ciprofloxacin (Reference) | -7.9 | Asp73, Gly77, Ser122 |
In this hypothetical scenario, the this compound derivative shows a more favorable binding energy than the known inhibitor, suggesting it could be a potent inhibitor. The interaction with key residues like Asp73, which is known to be crucial for inhibitor binding in the ATPase site of GyrB, would further support this hypothesis.
Visualizing Binding Interactions
Caption: Hypothetical interactions of a derivative.
Conclusion and Future Directions
Molecular docking serves as a powerful and cost-effective initial step in the drug discovery pipeline. This guide provides a robust framework for conducting in silico evaluations of this compound derivatives against key protein targets. By following these methodologies, researchers can generate valuable preliminary data to guide the synthesis and experimental testing of promising lead compounds. Future work should focus on synthesizing the most promising derivatives identified through docking and evaluating their biological activity in vitro and in vivo to validate the computational predictions.
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The Evolving Landscape of Bioactive Scaffolds: A Comparative Guide to the Structure-Activity Relationships of 2-Amino-4-iodobenzoic Acid Analogs
In the intricate world of drug discovery, the 2-aminobenzoic acid scaffold has long been recognized as a privileged structure, serving as a foundational blueprint for a diverse array of therapeutic agents. The strategic introduction of a halogen atom, particularly iodine, at the 4-position, bestows unique physicochemical properties that can profoundly influence biological activity. This guide provides a comprehensive comparison of 2-Amino-4-iodobenzoic acid analogs, delving into their structure-activity relationships (SAR). While direct and extensive SAR studies on a wide range of this compound analogs are still emerging, this document synthesizes available experimental data from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of substituent modifications on biological efficacy, drawing comparisons with chloro and bromo analogs to elucidate key SAR trends.
The Significance of the 2-Amino-4-halobenzoic Acid Core
The 2-aminobenzoic acid framework is a key component in numerous biologically active molecules. The relative positioning of the amino and carboxylic acid groups provides a versatile platform for interaction with biological targets, often through hydrogen bonding and electrostatic interactions. The introduction of a halogen at the 4-position introduces several critical modifications:
-
Electronic Effects: Halogens are electronegative atoms that can withdraw electron density from the aromatic ring, influencing the acidity of the carboxylic acid and the basicity of the amino group.
-
Lipophilicity: The hydrophobicity of the molecule is increased, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Steric Bulk: The size of the halogen atom can influence the overall conformation of the molecule and its ability to fit into a binding site. Iodine, being the largest of the common halogens, can introduce significant steric hindrance.
-
Halogen Bonding: The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to binding affinity and selectivity.
Comparative Analysis of 2-Amino-4-halobenzoic Acid Analogs
To understand the SAR of this compound analogs, it is instructive to compare their properties and activities with their chloro and bromo counterparts.
| Property | 2-Amino-4-chlorobenzoic acid | 2-Amino-4-bromobenzoic acid | This compound |
| Molecular Weight | 171.58 g/mol | 216.03 g/mol | 263.03 g/mol |
| Electron Withdrawing Effect | Strong | Moderate | Weak |
| Lipophilicity (logP) | Increases relative to parent | Increases further | Highest increase |
| Potential for Halogen Bonding | Weak | Moderate | Strong |
Table 1: Physicochemical property comparison of 2-Amino-4-halobenzoic acid analogs.
The strategic placement of these different halogens can lead to significant variations in biological activity. Understanding these differences is crucial for the rational design of potent and selective inhibitors.[1]
Structure-Activity Relationship Insights from Related Benzoic Acid Derivatives
While specific SAR studies on a broad series of this compound analogs are limited, valuable insights can be gleaned from studies on other substituted benzoic acid derivatives, particularly those targeting enzymes like protein kinases and phosphatases.
Case Study 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Studies on 2-(oxalylamino)benzoic acid analogs as inhibitors of PTP1B have highlighted the importance of substituents on the benzoic acid ring for potency and selectivity.[2][3] Molecular docking studies have revealed that the benzoic acid moiety often interacts with key residues in the active site. The introduction of hydrophobic groups can enhance binding affinity by occupying hydrophobic pockets. This suggests that the iodo group in a this compound analog could potentially occupy such a pocket, leading to enhanced inhibitory activity compared to smaller halogens.
Case Study 2: Inhibition of Protein Kinase CK2
Research on 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2 has demonstrated that modifications to the benzoic acid portion of the molecule can significantly impact inhibitory potency.[4] For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activities.[4] This indicates that the substitution pattern on the benzoic acid ring is a critical determinant of activity. In the context of this compound, this suggests that further modifications to the ring, in addition to the iodo and amino groups, could lead to highly potent and selective kinase inhibitors.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
A common synthetic route to generate analogs of this compound involves the modification of the amino or carboxylic acid functionalities.
Diagram: General Synthetic Scheme
Caption: Synthetic routes to this compound analogs.
Step-by-Step Protocol for Amide Synthesis:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Enzyme Inhibition Assay (General Protocol)
The following is a generalized protocol for assessing the enzyme inhibitory activity of synthesized analogs. This can be adapted for specific enzymes such as kinases or phosphatases.
Diagram: Enzyme Inhibition Assay Workflow
Caption: Workflow for determining enzyme inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds (this compound analogs) in a suitable buffer.
-
Assay Plate Setup: In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate at a specific temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Incubation: Incubate the plate for a specific time at the optimal temperature for the enzyme.
-
Signal Detection: Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The unique properties conferred by the iodine atom, including its size, lipophilicity, and ability to form halogen bonds, provide a rich avenue for medicinal chemists to explore. While the current body of literature provides a foundational understanding of the SAR of related aminobenzoic acid derivatives, more direct and comprehensive studies on this compound analogs are needed to fully unlock their therapeutic potential.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a diverse library of this compound analogs with systematic modifications at the amino, carboxyl, and aromatic ring positions.
-
Target identification: Screening these analogs against a broad panel of biological targets, including kinases, phosphatases, and other enzymes implicated in disease.
-
Structural biology: Obtaining co-crystal structures of active analogs bound to their targets to elucidate the molecular basis of their activity and guide further optimization.
By leveraging the principles of rational drug design and a deeper understanding of the SAR of this intriguing scaffold, the scientific community can pave the way for the discovery of next-generation therapeutics.
References
Please note that while the following list provides valuable resources, direct and extensive SAR studies on this compound analogs are not prevalent in the public domain. The references are to related studies that provide context and foundational knowledge.
-
Wiesmann, C., et al. (2004). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry, 47(17), 4251-4267. [Link]
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Zhang, H., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. Molecules, 23(9), 2285. [Link]
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Stenutz, R. (n.d.). 2-amino-4-chlorobenzoic acid. [Link]
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Ono, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
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Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37042-37056. [Link]
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Puzyn, T., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. Structural Chemistry, 26, 1543-1552. [Link]
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Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6123. [Link]
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Sedić, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(21), 7381. [Link]
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El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6681. [Link]
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Tumey, L. N., et al. (2014). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 24(4), 1143-1147. [Link]
-
Li, H., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. [Link]
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Zheng, Y., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. European Journal of Medicinal Chemistry, 132, 258-267. [Link]
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Rosini, E., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 7. [Link]
-
Osman, H., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]
-
Zhou, M., & Ji, M. (2005). Molecular docking and 3D-QSAR on 2-(oxalylamino) benzoic acid and its analogues as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5521-5525. [Link]
-
Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 12. [Link]
-
Bartolini, D., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. [Link]
-
Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10(4), 305-312. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 2-Amino-4-chlorobenzoic acid, 98%. [Link]
Sources
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- 2. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking and 3D-QSAR on 2-(oxalylamino) benzoic acid and its analogues as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-Amino-4-iodobenzoic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. This guide provides an in-depth technical comparison of the thermal and photostability of 2-Amino-4-iodobenzoic acid and its common derivatives. By examining the influence of structural modifications on the molecule's stability, this document aims to provide a predictive framework for handling, storage, and formulation development.
Introduction: The Significance of Stability in Drug Development
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex heterocyclic scaffolds. The presence of the iodo group offers a reactive handle for cross-coupling reactions, while the anthranilic acid core is a precursor to a variety of bioactive molecules. However, the carbon-iodine bond is known to be the least stable among the halogens, making the molecule susceptible to degradation under thermal and photolytic stress. This guide will explore how derivatization of the carboxylic acid and amino functional groups can modulate the overall stability of the parent compound.
Core Principles of Stability: An Overview
The stability of this compound is primarily dictated by the strength of the C-I bond and the propensity of the carboxylic acid group to undergo decarboxylation. Several factors can influence these degradation pathways:
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring can increase electron density, potentially destabilizing the C-I bond. Conversely, electron-withdrawing groups (EWGs) can decrease electron density, which may enhance the stability of the C-I bond to certain degradation mechanisms.
-
Steric Hindrance: Bulky substituents near the reactive sites can sterically hinder the approach of reactants or prevent the molecule from adopting a conformation necessary for degradation.
-
Intermolecular Interactions: Hydrogen bonding and other intermolecular forces in the solid state can play a significant role in the overall stability of the compound.
Comparative Stability Analysis
While direct, side-by-side experimental data for a comprehensive set of this compound derivatives is not extensively available in the public domain, we can construct a comparative analysis based on established principles of organic chemistry and data from structurally similar compounds.
Thermal Stability
The primary thermal degradation pathway for many aminobenzoic acids is decarboxylation, the loss of CO2 from the carboxylic acid group. For iodinated aromatics, homolytic cleavage of the C-I bond is also a significant concern at elevated temperatures.
| Compound | Derivative Type | Key Functional Groups | Predicted Relative Thermal Stability | Rationale |
| This compound | Parent Compound | -COOH, -NH2, -I | Baseline | The free carboxylic acid is susceptible to decarboxylation. The amino group is an EDG, which can influence C-I bond stability. |
| Methyl 2-amino-4-iodobenzoate | Ester Derivative | -COOCH3, -NH2, -I | Higher | Esterification of the carboxylic acid prevents decarboxylation, a major degradation pathway. This significantly enhances thermal stability. |
| N-Acetyl-2-amino-4-iodobenzoic acid | N-Acyl Derivative | -COOH, -NHCOCH3, -I | Slightly Higher | The acetyl group is electron-withdrawing, which can stabilize the aromatic ring. However, the free carboxylic acid is still present, posing a risk of decarboxylation, albeit potentially at a higher temperature. |
| 2-Amino-4-iodo-N-methylbenzamide | Amide Derivative | -CONHCH3, -NH2, -I | Higher | Similar to esterification, conversion of the carboxylic acid to an amide prevents decarboxylation, leading to enhanced thermal stability. |
Photostability
Photodegradation of iodinated aromatic compounds often involves the homolytic cleavage of the C-I bond upon absorption of UV radiation, leading to the formation of aryl radicals. For aminobenzoic acids, photodegradation can also involve polymerization and oxidation of the amino group.
| Compound | Derivative Type | Key Functional Groups | Predicted Relative Photostability | Rationale |
| This compound | Parent Compound | -COOH, -NH2, -I | Baseline | The C-I bond is susceptible to photolytic cleavage. The amino group can also participate in photodegradation reactions. |
| Methyl 2-amino-4-iodobenzoate | Ester Derivative | -COOCH3, -NH2, -I | Similar to Parent | While esterification prevents decarboxylation, it is not expected to significantly alter the photolability of the C-I bond or the amino group. |
| N-Acetyl-2-amino-4-iodobenzoic acid | N-Acyl Derivative | -COOH, -NHCOCH3, -I | Higher | The acetyl group can quench excited states and may offer some photoprotection to the aromatic ring, potentially increasing photostability. |
| 2-Amino-4-iodo-N-methylbenzamide | Amide Derivative | -CONHCH3, -NH2, -I | Similar to Parent | Similar to the ester, the amide functional group is unlikely to have a major impact on the primary photodegradation pathways involving the C-I bond and the amino group. |
Proposed Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and quantifying impurities that may arise during storage or processing.
Thermal Degradation Pathway
The primary thermal degradation pathways for this compound are proposed to be decarboxylation and deiodination.
Photodegradation Pathway
Under photolytic conditions, the primary degradation is expected to be the homolytic cleavage of the C-I bond, leading to radical species that can undergo further reactions.
Experimental Protocols
To empirically determine the stability of this compound and its derivatives, the following experimental protocols are recommended.
Protocol 1: Thermal Stability Analysis using TGA and DSC
Objective: To determine the onset of thermal decomposition and characterize any phase transitions.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan (alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.[1]
-
Record the mass loss as a function of temperature.
DSC Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.[1]
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.[1]
-
Record the heat flow as a function of temperature.
Protocol 2: Photostability Analysis using HPLC
Objective: To assess the degradation of the compound under controlled UV and visible light exposure.
Instrumentation:
-
Stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Photostability chamber compliant with ICH Q1B guidelines.
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Divide the solution into two portions: one to be exposed to light and a second to be kept in the dark as a control.
-
Place the light-exposed sample in the photostability chamber and expose it to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.
Conclusion
The stability of this compound can be significantly influenced by derivatization. Esterification or amidation of the carboxylic acid group is a highly effective strategy to enhance thermal stability by preventing decarboxylation. N-Acylation of the amino group may provide a modest increase in both thermal and photostability due to the electron-withdrawing nature of the acetyl group. For any new derivative, it is imperative to conduct thorough experimental stability studies under forced degradation conditions to fully characterize its stability profile and identify potential degradation products. This foundational knowledge is critical for the development of robust and safe pharmaceutical products.
References
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2-Amino-4-iodobenzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 2-Amino-4-iodobenzoic acid (4-I-2-ABA). As a crucial intermediate in pharmaceutical synthesis, the purity and concentration of 4-I-2-ABA must be rigorously controlled. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our discussion is framed within the internationally harmonized standards of analytical procedure validation to ensure data integrity and regulatory compliance.
The Analytical Imperative: Why Method Validation for 4-I-2-ABA Matters
This compound (C₇H₆INO₂) is an aromatic amino acid derivative with a molecular weight of 263.03 g/mol .[1][2] Its accurate quantification is paramount in pharmaceutical development for several reasons:
-
Quality Control (QC): Ensuring the purity of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
-
Process Chemistry: Monitoring the consumption of 4-I-2-ABA in a reaction provides critical data for process optimization and yield calculations.
-
Stability Studies: Evaluating the degradation of the compound under various stress conditions is a core component of establishing shelf-life and storage requirements.
The objective of validating an analytical procedure is to demonstrate its fitness for a specific intended purpose.[3] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—through the lens of the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and available instrumentation.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[5][8] For a moderately polar, UV-absorbing compound like 4-I-2-ABA, reversed-phase HPLC (RP-HPLC) is the most logical and robust approach.
-
Principle of Separation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[8] The relative affinity of 4-I-2-ABA for the two phases dictates its retention time, allowing for separation from impurities and other matrix components.
-
Expertise & Causality: A C18 column is selected for its strong hydrophobic retention of the aromatic ring of 4-I-2-ABA. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a suitable retention time and sharp peak shape. The buffer's pH is controlled to maintain the analyte in a consistent ionization state (typically protonated amino group and deprotonated carboxylic acid), which is crucial for reproducible chromatography. UV detection is chosen because the benzene ring is a strong chromophore.
-
Trustworthiness: The method's validity is continuously checked using system suitability tests (SSTs) before any sample analysis. Parameters like peak asymmetry, theoretical plates, and retention time precision must meet predefined criteria, ensuring the chromatographic system is performing correctly.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled sensitivity and specificity, making it ideal for identifying and quantifying trace-level components.[9][10]
-
Principle of Separation & Detection: GC separates volatile compounds based on their boiling points and interaction with a stationary phase inside a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint for definitive identification.[10]
-
Expertise & Causality: 4-I-2-ABA is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and amine functional groups. Therefore, a critical and non-negotiable step is derivatization . This involves chemically modifying the analyte to increase its volatility. A common approach is silylation, which converts the acidic protons on the -COOH and -NH₂ groups into non-polar trimethylsilyl (TMS) ethers and amines. This choice is deliberate as TMS derivatives are typically thermally stable and exhibit excellent chromatographic properties. The mass spectrometer provides structural confirmation, adding a layer of certainty that is absent in HPLC-UV.
-
Trustworthiness: The method is self-validating through the uniqueness of the mass spectrum. The fragmentation pattern of the derivatized 4-I-2-ABA serves as a highly specific identifier, eliminating false positives. Quantitation is often performed using an internal standard to correct for variations in injection volume and derivatization efficiency.[11]
UV-Vis Spectrophotometry
This technique is a simple, cost-effective method for quantifying compounds that absorb light in the ultraviolet-visible range.[12]
-
Principle of Quantification: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[12]
-
Expertise & Causality: While straightforward, this method's primary limitation is its lack of specificity. Any impurity or matrix component that absorbs at the same wavelength as 4-I-2-ABA will interfere with the measurement, leading to inaccurate results. Therefore, its application is generally restricted to the assay of the pure substance or in simple, well-characterized matrices. To enhance specificity, one might employ techniques like charge-transfer complexation, where a reagent is added to form a new, colored complex with the analyte, shifting the measurement to a longer wavelength away from potential interferences.
-
Trustworthiness: Validation requires a rigorous demonstration of specificity. This is achieved by analyzing placebo samples (all matrix components except the analyte) to ensure they produce no signal. Stressed samples are also analyzed to confirm that potential degradants do not interfere.
Performance Comparison and Validation Data Summary
The following table summarizes the typical performance characteristics of each validated method for the analysis of this compound. These values are representative and should be established for each specific method and laboratory.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Chromatographic separation + mass spectral identification) | Low to Moderate (Prone to interference from other UV-absorbing species) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (% of nominal) | 80 - 120% | 1 - 150% (for trace analysis) | 70 - 130% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.5% | < 5.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.001 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.005 µg/mL | ~1.5 µg/mL |
| Robustness | High | Moderate (sensitive to derivatization conditions) | High |
| Throughput | Moderate | Low | High |
Detailed Experimental Protocols & Workflows
The following protocols are provided as a validated starting point for method development. All procedures must be fully validated in the destination laboratory according to ICH guidelines.[3][13]
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of 4-I-2-ABA.
Protocol 4.1: Reversed-Phase HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) (30:70 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 278 nm.
-
Injection Volume: 10 µL.
-
-
Reagent Preparation:
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-I-2-ABA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with diluent.
-
Sample Solution (Target: 20 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask. Dissolve and dilute to volume with diluent to achieve the target concentration.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform a system suitability test by making five replicate injections of a mid-range standard (e.g., 10 µg/mL). The %RSD for peak area and retention time should be ≤ 2.0%.
-
Inject a diluent blank to ensure no carryover.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
-
Calculation:
-
Generate a linear regression curve of peak area versus concentration for the calibration standards.
-
Determine the concentration of 4-I-2-ABA in the sample solutions using the regression equation.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification of 4-I-2-ABA after derivatization.
Protocol 4.2: GC-MS with Silylation Derivatization
-
Instrumentation Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Impact, 70 eV).
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
-
Reagent Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile.
-
Standard/Sample Preparation: Prepare stock solutions in a volatile solvent like methanol.
-
-
Derivatization & Analysis Procedure:
-
Pipette a known volume of the standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of solvent (e.g., pyridine) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Cool to room temperature before injection.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
-
Calculation:
-
Identify the peak corresponding to the derivatized 4-I-2-ABA based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the peak area of a specific quantifier ion against the concentration of the derivatized standards.
-
Determine the concentration in the samples from the calibration curve.
-
Workflow Diagram: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification of 4-I-2-ABA.
Protocol 4.3: Direct UV-Vis Spectrophotometry
-
Instrumentation:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer.[15]
-
Cuvettes: 1 cm path length quartz cuvettes.
-
-
Reagent Preparation:
-
Solvent: Methanol or Ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-I-2-ABA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.
-
Sample Solution (Target: 10 µg/mL): Prepare a sample solution with a target concentration within the calibration range.
-
-
Analysis Procedure:
-
Perform a wavelength scan of a standard solution to determine the wavelength of maximum absorbance (λmax).[15]
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Fill a cuvette with the solvent to serve as the blank and zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
-
Calculation:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Use the linear regression equation from the curve to calculate the concentration of 4-I-2-ABA in the sample solutions.
-
Conclusion and Method Selection Rationale
The selection of an optimal analytical method for quantifying this compound is contingent on the analytical objective.
-
For routine QC, assay, and purity testing in a regulated environment, RP-HPLC-UV is the method of choice. It offers an excellent balance of specificity, robustness, precision, and throughput, capable of separating and quantifying the main component while also monitoring for impurities.
-
For trace-level impurity identification or quantification in complex matrices, GC-MS is superior. Its exceptional sensitivity and the structural confirmation provided by the mass spectrometer are invaluable, despite the added complexity of the required derivatization step.
-
For a rapid, high-throughput assay of a pure substance or in a simple matrix where interfering substances are known to be absent, UV-Vis Spectrophotometry is a viable, cost-effective option. However, its inherent lack of specificity makes it unsuitable for stability studies or impurity profiling where unknown degradants may be present.
Ultimately, a thorough validation as prescribed by ICH guidelines is mandatory to ensure any chosen method is fit for its intended purpose, guaranteeing the generation of reliable and scientifically sound data.[3][4]
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22724780, 2-Amino-4-iodo-benzoic acid. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Hexonsynth. (n.d.). Instock: this compound. [Link]
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International Journal of Pharmaceutical Sciences. (2023). A Review on Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
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National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
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ResearchGate. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]
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PubMed. (2023). 4-Aminobenzoic acid, 2-phenoxyethanol and iodine used as tracers in a short-term in vivo-kinetics study for tattoo ink ingredients: Mass spectrometry method development and validation. [Link]
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World Journal of Pharmaceutical Research. (2018). Review on gas chromatography & its hyphenation techniques. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
Sphinxsai. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]
-
Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
-
PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. [Link]
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A Senior Application Scientist's Guide to Iodo- vs. Bromo-benzoic Acids in Synthesis: A Cost-Effectiveness Analysis
For researchers and professionals in drug development, the choice of starting materials is a critical decision point that dictates synthetic strategy, efficiency, and overall project cost. Halogenated benzoic acids are foundational building blocks, particularly for their utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of iodo- and bromo-benzoic acids, moving beyond simple reactivity trends to offer a holistic view of their cost-effectiveness in a laboratory and process chemistry context.
The Core Principle: The Carbon-Halogen Bond Dictates Reactivity
The fundamental difference in the synthetic utility of iodo- and bromo-benzoic acids stems from the inherent properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energies; the weaker the bond, the more readily it undergoes the initial, often rate-determining, step of the catalytic cycle: oxidative addition to the palladium(0) catalyst.[1][2]
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, iodobenzoic acids are substantially more reactive.[1] This enhanced reactivity is not merely a theoretical curiosity; it has profound practical implications, often translating to milder reaction conditions, shorter reaction times, higher yields, and potentially lower catalyst loadings.[1][2]
Caption: Oxidative addition step for iodo- vs. bromo-benzoic acids.
Performance in Key Cross-Coupling Reactions
The superior reactivity of iodobenzoic acid is most evident in the workhorse reactions of modern organic synthesis. While direct, head-to-head quantitative data for isomeric iodo- and bromo-benzoic acids under identical conditions is sparse in the literature, the expected trends are well-established from analogous systems.[1]
| Parameter | Iodobenzoic Acids | Bromobenzoic Acids | Causality & Rationale |
| Relative Reactivity | High | Moderate to Low | The weaker C-I bond facilitates a faster rate of oxidative addition, accelerating the entire catalytic cycle.[1][2] |
| Typical Temperature | Room temp. to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) | The lower activation energy for C-I bond cleavage allows for milder, energy-saving conditions.[1] |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | A faster catalytic turnover rate leads to a quicker consumption of starting materials.[1] |
| Catalyst Loading | Often lower | Often higher | Higher reactivity may allow for reduced amounts of expensive palladium catalysts to achieve full conversion.[2] |
| Ligand Requirements | Simple phosphine ligands often suffice. | May require more specialized, bulky, and electron-rich ligands to promote oxidative addition.[3] |
Table 1: Comparative performance in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction is a cornerstone for forming C-C bonds. The reactivity difference is pronounced here. While bromobenzoic acids are routinely used, reactions often require elevated temperatures.[4][5][6] Iodobenzoic acids can frequently undergo Suzuki coupling at or near room temperature, which is advantageous for thermally sensitive substrates. The relative reactivity order is consistently R-I > R-OTf > R-Br >> R-Cl.[7]
Caption: Suzuki-Miyaura catalytic cycle, highlighting the faster oxidative addition for aryl iodides.
Sonogashira Coupling
For the synthesis of arylalkynes, the Sonogashira reaction also demonstrates a clear reactivity trend: aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[8] The higher reactivity of iodo-substrates is a distinct advantage, although they are noted to be more expensive and less stable compared to bromo-substrates.[8] Efficient coupling of aryl bromides often necessitates a copper(I) co-catalyst and higher temperatures, whereas some modern protocols for aryl iodides can proceed under copper-free conditions.[8]
Heck Reaction
The Mizoroki-Heck reaction follows a similar pattern. While both aryl iodides and bromides are effective, reactions involving aryl iodides can often proceed without phosphine ligands, whereas aryl bromides typically require them to facilitate the catalytic cycle.[3] This adds a layer of cost and complexity to protocols using bromo-benzoic acids.
The Economic Equation: Reagent Cost vs. Process Cost
While iodobenzoic acids are generally more expensive on a per-gram basis, a simple comparison of catalog prices is misleading.[2][9] A true cost-effectiveness analysis must consider the total process cost, which includes factors like catalyst loading, solvent and energy consumption, reaction time (which translates to instrument and personnel time), and downstream processing.
| Compound | Supplier Example | Purity | Approx. Price (USD/g) |
| 4-Amino-3-bromobenzoic acid | Chem-Impex | ≥ 97% | 18.53 |
| 4-Amino-3-iodobenzoic acid | ChemUniverse | 96% | 47.00 |
Table 2: Representative cost comparison for analogous substituted benzoic acids. (Note: Prices are illustrative, based on available data for similar compounds[10], and will vary by supplier, grade, and scale.)
A researcher must ask: does the higher upfront cost of an iodinated starting material lead to downstream savings?
Caption: Decision workflow for selecting iodo- vs. bromo-benzoic acid.
Choose Iodobenzoic Acid when:
-
Substrate is complex or sensitive: Milder conditions can prevent the degradation of other functional groups.
-
High throughput is needed: Shorter reaction times increase the number of cycles that can be run.
-
Minimizing catalyst contamination is key: Using lower catalyst loadings can simplify purification.
-
Process optimization shows downstream savings: Reduced energy, solvent, and purification costs outweigh the higher initial material cost.
Choose Bromobenzoic Acid when:
-
The substrate is robust and simple: It can withstand the typically higher temperatures required.
-
Raw material budget is the primary constraint: The upfront cost is significantly lower.
-
The synthesis is well-established and optimized: The longer reaction times and higher energy inputs are already factored into the process and deemed acceptable.
-
Selectivity is a concern: In molecules with multiple halides, the lower reactivity of bromine can be exploited for sequential couplings (e.g., reacting an iodo- position while leaving a bromo- position intact).[8]
Applications & Strategic Use
Both iodo- and bromo-benzoic acids are vital intermediates.
-
Iodobenzoic Acids: They are crucial precursors for hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), which are powerful and selective oxidizing agents.[11][12][13] They are also used in synthesizing radiolabeled compounds for imaging and diagnostic agents.[14]
-
Bromobenzoic Acids: Due to their lower cost and good reactivity, they are widely used in the large-scale synthesis of pharmaceuticals and agrochemicals where cost of goods is a major factor.[15][16][17]
Safety & Handling Considerations
Both classes of compounds require careful handling. They are generally classified as skin and eye irritants and may cause respiratory irritation.[18][19][20] Always consult the specific Safety Data Sheet (SDS) before use.
| Hazard Category | 2-Iodobenzoic Acid [19] | 3-Bromobenzoic Acid [18] |
| GHS Classification | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves, lab coat, respiratory protection if dust is generated.[19] | Tightly fitting safety goggles, chemical-impermeable gloves, lab coat, respiratory protection.[18] |
Table 3: Summary of GHS hazard classifications and required PPE.
Representative Experimental Protocols
The following are generalized starting points for a Suzuki-Miyaura coupling. Optimization is required for specific substrates.
Protocol 1: Suzuki Coupling with Iodobenzoic Acid (Milder Conditions)
-
Reaction Setup: To a dry round-bottom flask, add the iodobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Water).
-
Reaction Execution: Stir the reaction mixture vigorously at a temperature range of 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.
Protocol 2: Suzuki Coupling with Bromobenzoic Acid (Standard Conditions)[4][21]
-
Reaction Setup: To a dry round-bottom flask, add the bromobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or Pd(PPh₃)₄, 3-5 mol%).[21][22]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/Water or DMF).[4]
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[4][21]
-
Workup: Follow the same workup and purification procedure as described in Protocol 1.
Conclusion
The choice between iodo- and bromo-benzoic acids is not a simple matter of "better" or "worse," but a strategic decision based on a multi-faceted analysis. While bromobenzoic acids offer a clear advantage in upfront material cost, iodobenzoic acids provide significant gains in reactivity, enabling milder conditions, faster throughput, and potentially lower process costs. For early-stage research and the synthesis of complex, sensitive molecules, the flexibility and efficiency afforded by iodobenzoic acids often justify their higher price. For large-scale, well-optimized processes involving robust substrates, the economic advantage of bromobenzoic acids remains compelling. The astute scientist will weigh these factors carefully to select the optimal reagent for the specific synthetic challenge at hand.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. [Link]
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Multichem Exports. (n.d.). 2-Iodobenzoic acid. [Link]
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ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
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Pharmaffiliates. (n.d.). CAS No : 585-76-2 | Product Name : 3-Bromobenzoic acid. [Link]
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Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. [Link]
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MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
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PubMed. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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PMC. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]
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NIH. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Compounds Derived from 2-Amino-4-iodobenzoic Acid
Introduction: Beyond the Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. 2-Amino-4-iodobenzoic acid is one such privileged scaffold, offering a trifecta of functional handles—an amine, a carboxylic acid, and an aryl iodide. This versatility allows for the systematic exploration of chemical space through diverse synthetic modifications, such as amide bond formation, and palladium-catalyzed cross-coupling reactions.[1] However, the synthesis of a novel compound is merely the first step. The true challenge lies in determining if a molecule possesses the requisite characteristics to become a viable drug candidate.
This guide provides a comprehensive framework for assessing the foundational drug-like properties of novel compounds derived from this compound. We will move beyond theoretical calculations and delve into the practical, in-vitro experimental workflows that form the bedrock of early-stage drug development. As a Senior Application Scientist, my objective is not just to provide protocols, but to illuminate the causality behind our experimental choices, enabling researchers to generate robust, decision-driving data. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical to its success, and their early assessment helps to de-risk candidates and focus resources on molecules with the highest probability of success in the clinic.[2][3]
Pillar 1: The Theoretical Underpinnings of "Drug-Likeness"
Before embarking on experimental assays, it is crucial to understand the physicochemical principles that govern a molecule's behavior in a biological system. The most influential framework in this domain is Lipinski's Rule of Five, developed in 1997.[4][5] This rule was formulated based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[5][6]
Lipinski's Rule of Five: A Guideline for Oral Bioavailability
An orally active drug generally has no more than one violation of the following criteria:[6]
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
Log P ≤ 5: The octanol-water partition coefficient (Log P) is a measure of lipophilicity.[7] A value in this range suggests a balance between aqueous solubility and lipid membrane permeability.[8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds. Excessive hydrogen bonding can hinder membrane permeation.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
It is critical to recognize that these are not immutable laws but rather guidelines.[8] Many successful drugs, particularly natural products and certain classes of inhibitors, violate one or more of these rules.[6] Nevertheless, Lipinski's Rule of Five provides an invaluable filter for prioritizing compounds for more intensive experimental evaluation.[4][5] Other important descriptors, such as Topological Polar Surface Area (TPSA) , which correlates with membrane permeability, and Ligand Efficiency (LE) , which relates binding potency to molecular size, offer additional layers of in-silico assessment.[9][10]
Pillar 2: A Hypothetical Compound Library
To illustrate the comparative nature of this guide, let us consider a hypothetical series of compounds synthesized from our this compound scaffold.
-
Compound A (Amide Derivative): The carboxylic acid is converted to a simple N-ethyl amide.
-
Compound B (Suzuki Coupling Product): A phenyl group is introduced at the 4-position via a Suzuki coupling reaction, replacing the iodine.
-
Compound C (Sonogashira Coupling Product): A more complex, heterocyclic moiety is attached via a Sonogashira coupling, significantly increasing molecular weight and complexity.
-
Reference Drug (Ibuprofen): A well-known, orally available drug that is fully compliant with the Rule of Five.[8]
| Compound | Structure (Simplified Representation) | Key Modification | Predicted Lipinski Compliance |
| Compound A | 2-amino-4-iodo-N-ethylbenzamide | Amide formation | Compliant |
| Compound B | 2-amino-[1,1'-biphenyl]-4-carboxylic acid | Suzuki Coupling (Phenyl) | Compliant |
| Compound C | 2-amino-4-(heterocyclyl-ethynyl)benzoic acid | Sonogashira Coupling (Large Heterocycle) | Potential MW & HBA violations |
| Ibuprofen | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | Reference Drug | Compliant |
Pillar 3: Core Experimental Workflows for ADME Profiling
The following sections detail the essential in-vitro assays used to experimentally determine the key ADME properties of our hypothetical compounds. These assays are designed to be high-throughput and resource-efficient, providing critical data for early-stage decision-making.[11]
A. Aqueous Solubility: The Gateway to Absorption
Causality: A compound must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[12] We assess both kinetic and thermodynamic solubility to understand a compound's dissolution behavior.
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This protocol assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions upon administration.
-
Preparation of Standards: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Precipitation: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <2%) to minimize its solubilizing effect.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) on a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity/absorbance is not significantly different from the buffer-only control.
Hypothetical Comparative Data: Kinetic Solubility
| Compound | Kinetic Solubility (µM) at pH 7.4 | Classification |
| Compound A | 150 | High |
| Compound B | 45 | Moderate |
| Compound C | < 10 | Low |
| Ibuprofen | > 200 | High |
B. Membrane Permeability: Crossing the Barrier
Causality: After dissolution, a drug must cross the intestinal epithelium to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[13] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14] This assay is valuable because it isolates passive diffusion, a key absorption mechanism.[14]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane Preparation: Coat the wells of a 96-well microtiter filter (donor) plate with a lipid solution (e.g., lecithin in dodecane).[15]
-
Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer at pH 7.4. Prepare solutions of test compounds in a donor buffer (e.g., pH 6.5, to simulate the intestinal environment).[14]
-
Assay Assembly: Add the test compound solutions to the donor plate. Place the donor plate onto the acceptor plate, creating a "sandwich".[16]
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 5-18 hours) at room temperature with gentle shaking.[17]
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[13]
-
Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations and known assay parameters (well volume, membrane area, incubation time).[17]
Hypothetical Comparative Data: PAMPA Permeability
| Compound | Permeability (Pe) (x 10⁻⁶ cm/s) | Classification |
| Compound A | 12.5 | High |
| Compound B | 8.0 | High |
| Compound C | 0.8 | Low |
| Ibuprofen | 15.0 | High |
C. Metabolic Stability: Surviving the First Pass
Causality: After absorption, drugs are transported to the liver, where they are exposed to a battery of metabolic enzymes, primarily the Cytochrome P450 (CYP) family.[18] A compound that is rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. The in-vitro liver microsomal stability assay is the industry standard for assessing Phase I metabolism.[19][20]
Experimental Protocol: Liver Microsomal Stability Assay
Caption: Workflow for the in-vitro liver microsomal metabolic stability assay.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate, pH 7.4), the test compound (typically at 1 µM), and liver microsomes (e.g., human, 0.5 mg/mL).[21][22]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[18] A parallel incubation without NADPH serves as a negative control for non-CYP-mediated degradation.[2]
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing an internal standard for LC-MS/MS analysis.[22]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).[20]
Hypothetical Comparative Data: Metabolic Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |
| Compound A | 15 | 92.4 | High Clearance |
| Compound B | > 60 | < 11.6 | Low Clearance |
| Compound C | 40 | 25.9 | Moderate Clearance |
| Ibuprofen | > 60 | < 11.6 | Low Clearance |
D. Cytotoxicity: Assessing Cellular Safety
Causality: It is essential to ensure that a compound is not generally toxic to cells at concentrations where it might be therapeutically active. The Lactate Dehydrogenase (LDH) release assay is a common method for measuring cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[23][24]
Experimental Protocol: LDH Release Cytotoxicity Assay
Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.
-
Cell Plating: Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control (negative control) and a lysis control (maximum LDH release).[25]
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24 or 48 hours).
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt, to each well.[23] The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. A second enzyme in the mix, diaphorase, then uses NADH to reduce the tetrazolium salt to a colored formazan product.[24]
-
Incubation & Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes. Add a stop solution.[25]
-
Data Analysis: Measure the absorbance of the formazan product using a plate reader (typically around 490 nm). Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Hypothetical Comparative Data: Cytotoxicity
| Compound | % Cytotoxicity at 10 µM (HepG2 cells) |
| Compound A | 5.5% |
| Compound B | 8.2% |
| Compound C | 45.1% |
| Ibuprofen | < 5% |
Pillar 4: Integrated Analysis and Decision-Making
The true power of this experimental cascade lies not in any single data point, but in the integrated analysis of the entire dataset. By compiling our hypothetical results, we can create a multi-parameter profile for each compound and make informed decisions about its future.
Summary of Drug-Like Properties
| Compound | Solubility | Permeability | Metabolic Stability | Cytotoxicity | Overall Assessment |
| Compound A | High | High | Poor (High Clearance) | Low | High Risk: Rapid metabolism likely to cause poor in-vivo exposure. Back to synthesis for modification to block metabolic soft spots. |
| Compound B | Moderate | High | Good (Low Clearance) | Low | Promising Candidate: Balanced profile. Moderate solubility may be addressable via formulation. Prioritize for further studies. |
| Compound C | Low | Low | Moderate | High | High Risk: Multiple liabilities (low solubility/permeability, high cytotoxicity). Likely to be deprioritized. |
| Ibuprofen | High | High | Good (Low Clearance) | Low | Benchmark: Exhibits the desired profile for an orally active drug. |
Decision-Making Workflow
Caption: A workflow for making decisions in early drug discovery based on ADME data.
Conclusion
The this compound scaffold provides a fertile ground for the generation of novel chemical entities. However, successful drug discovery requires a disciplined, data-driven approach to triage and optimize these compounds. By systematically evaluating solubility, permeability, metabolic stability, and cytotoxicity through the robust in-vitro assays detailed in this guide, researchers can efficiently identify derivatives with the most promising drug-like properties. This strategy of early-stage experimental assessment allows for the confident selection of candidates for further, more resource-intensive pre-clinical development, ultimately increasing the probability of translating a promising molecule into a life-changing therapeutic.
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A Researcher's Guide to Spectroscopic Differentiation of 2-Amino-4-iodobenzoic Acid and Its Precursors
Introduction: The Importance of Structural Verification in Synthesis
2-Amino-4-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex pharmaceutical agents and functional materials. Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a carboxylic acid, an amine, and an iodine atom. The successful synthesis of this target molecule from its common precursors, such as 2-Aminobenzoic acid (anthranilic acid) or 4-Iodobenzoic acid, requires rigorous analytical confirmation. Misidentification of starting materials, intermediates, or the final product can lead to failed reactions, impure compounds, and significant delays in research and development.
This technical guide provides an in-depth comparative analysis of this compound and its key precursors using fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the distinct spectral "fingerprint" of each molecule, researchers can confidently track the progression of their synthesis, verify the structure of their final product, and ensure the quality and integrity of their results. This guide is designed for researchers, chemists, and drug development professionals, offering not just data, but the scientific rationale behind the spectral differences observed.
Molecular Structures and Synthetic Relationship
The structural evolution from the precursors to the final product is the basis for the spectroscopic changes we will analyze. The most common synthetic pathway involves the direct iodination of 2-Aminobenzoic acid. For a comprehensive comparison, we will consider both 2-Aminobenzoic acid and 4-Iodobenzoic acid as conceptual precursors, as their structures contain the core functionalities that are combined in the final product.
Caption: Molecular structures of precursors and the target molecule.
Experimental Workflow and Methodologies
A robust comparative analysis relies on consistent and well-executed experimental protocols. The following sections detail the standard operating procedures for acquiring high-quality spectra for these compounds.
General Experimental Workflow
The logical flow for this analysis ensures that data from different techniques can be correlated to build a complete structural picture.
Caption: Standard workflow for comparative spectroscopic analysis.
FT-IR Spectroscopy Protocol (ATR Method)
The Attenuated Total Reflectance (ATR) method is ideal for solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is critical for achieving a high-quality spectrum with good signal-to-noise.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe between samples to prevent cross-contamination.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for these compounds. Its high polarity effectively dissolves the carboxylic acids and amines, and its exchangeable proton signal appears far downfield, minimizing interference.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are generally sufficient.[1] The acidic protons of the -COOH and -NH₂ groups are often broad and may exchange with residual water in the solvent.
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Ethanol or methanol are suitable solvents as they are transparent in the UV-Vis region of interest (>220 nm) and can dissolve the analytes.
-
Sample Preparation: Prepare a stock solution of each compound by dissolving a precisely known mass in the chosen solvent. Create a dilute solution (in the micromolar concentration range) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as the blank. Fill the second cuvette with the sample solution. Scan a wavelength range from approximately 400 nm down to 200 nm to identify all absorption maxima (λ_max).
Comparative Spectroscopic Analysis
The key to differentiation lies in identifying the appearance, disappearance, or shift of specific spectral features corresponding to the functional groups.
FT-IR Spectral Comparison
FT-IR spectroscopy is highly effective for identifying functional groups. The primary differences arise from the N-H bonds of the amino group and the C-I bond.
| Vibrational Mode | 2-Aminobenzoic Acid (cm⁻¹) | 4-Iodobenzoic Acid (cm⁻¹) | This compound (cm⁻¹) | Rationale for Change |
| N-H Stretch | ~3460, ~3360 (two sharp bands)[2] | Absent | Present (two sharp bands) | The two distinct bands for the amino group (asymmetric and symmetric stretch) are a clear marker for 2-aminobenzoic acid and the final product. Their absence is characteristic of 4-iodobenzoic acid.[2][3] |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad)[2] | ~3300-2500 (very broad)[4] | ~3300-2500 (very broad) | This broad absorption, characteristic of the hydrogen-bonded carboxylic acid dimer, is present in all three compounds.[4] |
| C=O Stretch (Carboxylic Acid) | ~1675[2] | ~1700[4] | ~1680-1700 | The carbonyl stretch is present in all three. Subtle shifts can occur due to changes in electronic effects from the substituents on the ring. |
| C=C Stretch (Aromatic) | ~1600, ~1445[2] | ~1600-1450[4] | ~1600-1450 | Multiple bands in this region confirm the presence of the aromatic ring in all samples. |
| C-I Stretch | Absent | Below 600 (weak-medium)[4] | Below 600 (weak-medium) | The presence of a carbon-iodine stretching vibration in the far-IR region is a key indicator for the iodinated compounds. This band is often weak and can be difficult to assign definitively without a reference. |
Key Takeaway: The most unambiguous diagnostic feature in the FT-IR spectra is the presence or absence of the two sharp N-H stretching bands above 3300 cm⁻¹.
¹H NMR Spectral Comparison
¹H NMR provides detailed information about the electronic environment and connectivity of protons. The substitution pattern on the aromatic ring creates unique chemical shifts and splitting patterns for each compound. (Spectra referenced in DMSO-d₆).
| Proton Environment | 2-Aminobenzoic Acid (δ, ppm) | 4-Iodobenzoic Acid (δ, ppm) | This compound (δ, ppm) | Rationale for Change |
| -COOH | ~11.0-12.0 (broad s) | ~13.3 (broad s)[1] | ~11.0-13.0 (broad s) | The acidic proton is present in all three but its chemical shift can vary with concentration and solvent. |
| -NH₂ | ~5.9 (broad s)[2] | Absent | Present (broad s) | The appearance of the amino protons is a clear marker for 2-aminobenzoic acid and the final product. |
| Aromatic Protons | 6.6-7.8 (4H, complex multiplet)[5] | ~7.7 (d, 2H), ~7.8 (d, 2H)[6][7] | ~7.2 (d), ~7.3 (dd), ~7.6 (d) (3H total) | This is the key diagnostic region. The number of aromatic protons (4H vs. 3H) and their splitting patterns are unique. 4-Iodobenzoic acid shows a symmetric AA'BB' pattern. 2-Aminobenzoic acid has a more complex pattern due to the ortho-amino group. The final product has only three aromatic protons with a distinct pattern reflecting the 1,2,4-trisubstitution. |
Key Takeaway: The aromatic region (6.5-8.0 ppm) provides a unique fingerprint for each compound based on the number of signals, their integration, and their coupling patterns.
UV-Vis Spectral Comparison
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The combination of the benzene chromophore with auxochromes (-NH₂, -COOH) and other groups (-I) influences the absorption maxima (λ_max).
| Compound | λ_max (nm) | Rationale for Change |
| 2-Aminobenzoic Acid | ~220, ~310[8][9] | The amino group is a strong auxochrome, causing a significant red shift (bathochromic shift) of the benzene absorption bands. |
| 4-Iodobenzoic Acid | ~245[10] | The iodine atom and carboxylic acid group act as auxochromes, shifting the primary absorption band of benzene. |
| This compound | Expected ~230-250 and >300 | The final product will have a spectrum influenced by all three substituents. The powerful electron-donating amino group will likely dominate, resulting in a spectrum that resembles 2-aminobenzoic acid but is modulated by the iodine atom. A bathochromic shift compared to 4-iodobenzoic acid is expected. |
Key Takeaway: While UV-Vis is less structurally specific than NMR or FT-IR, the position of the λ_max can provide supporting evidence. The strong red shift induced by the amino group is a significant feature.
Conclusion
The unambiguous identification of this compound and its differentiation from its common precursors is readily achievable through a systematic and comparative spectroscopic analysis.
-
FT-IR spectroscopy provides a rapid and definitive test for the presence of the amino group via its characteristic dual N-H stretching bands.
-
¹H NMR spectroscopy offers the most compelling evidence, revealing a unique "fingerprint" for each compound in the aromatic region, defined by the number of protons, their chemical shifts, and coupling patterns.
-
UV-Vis spectroscopy serves as a valuable supplementary technique, with the position of the absorption maxima reflecting the electronic nature of the substituents on the aromatic ring.
By employing these techniques in concert, as outlined in this guide, researchers can ensure the structural integrity of their synthesized compounds, a cornerstone of scientific rigor and successful drug development.
References
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PubChem. (n.d.). 4-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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National Institutes of Health. (2019). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]
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Acta Physica Polonica A. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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PubMed. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Retrieved from [Link]
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DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-4-iodobenzoic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. 2-Amino-4-iodobenzoic acid, a halogenated aromatic compound, requires meticulous handling not only during its use but, critically, during its disposal. Improper disposal can lead to environmental persistence and potential harm, while incorrect handling in the lab poses immediate safety risks.
This guide provides a procedural framework grounded in established safety protocols and regulatory standards. It is designed to empower you with the knowledge to manage this compound waste safely, compliantly, and with scientific diligence, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Table 1: GHS Hazard Profile for Amino-iodobenzoic Acid Isomers
| Hazard Classification | GHS Category | Precautionary Rationale |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] Prolonged contact can lead to inflammation. This necessitates the use of appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] The mucous membranes of the eyes are highly sensitive, and exposure can result in significant discomfort or damage. Sealed eye protection is mandatory. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3][4] Inhalation of the powdered solid can irritate the respiratory tract. All handling and weighing operations must be conducted within a certified chemical fume hood. |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] Ingestion can lead to systemic toxicity. Strict personal hygiene practices are essential to prevent accidental ingestion. |
The presence of a carbon-halogen (C-I) bond places this compound in the category of halogenated organic compounds. These substances are subject to specific environmental regulations due to their potential to resist degradation and persist in the environment.[5][6] The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds with restrictions on land disposal, making incineration the preferred disposal route to ensure complete thermal destruction.[5][6][7]
Pre-Disposal Safety and Handling: Your Immediate Action Plan
Adherence to the following safety measures is non-negotiable when handling this compound for disposal.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and the preparation of its waste container must be performed in a properly functioning chemical fume hood to prevent inhalation of dust.[2][8]
-
Eyewash Station and Safety Shower: Ensure immediate access to an eyewash station and safety shower.[2][9] Familiarize yourself with their operation before beginning work.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield may be worn in addition to goggles but is not a substitute.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[3][8]
-
Protective Clothing: A fastened lab coat is required.[8] Consider a chemically resistant apron for handling larger quantities of waste.
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.[4] However, the primary control should always be a fume hood.
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste.[11] The following protocol ensures compliant segregation, packaging, and removal.
Step 1: Waste Segregation
-
Rationale: Halogenated waste streams must be kept separate from non-halogenated organic waste to facilitate proper disposal by incineration and to prevent dangerous chemical reactions.[12]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Do not mix this compound waste with solvents, acids, bases, or other reactive chemicals unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[13]
-
Step 2: Container Selection and Preparation
-
Rationale: The waste container must be robust, chemically compatible, and sealable to prevent leaks and exposure.
-
Procedure:
-
Select a wide-mouth, shatter-resistant container (e.g., a high-density polyethylene (HDPE) bottle) with a screw-on cap.[8][12]
-
Ensure the container is clean and dry before adding any waste.
-
Affix a hazardous waste label provided by your institution's EHS department to the container before adding waste.[14]
-
Step 3: Waste Collection
-
Rationale: Proper collection minimizes contamination of the surrounding area and ensures all contaminated materials are captured.
-
Procedure:
-
Carefully transfer solid this compound waste into the prepared container using a dedicated spatula or scoop.
-
Collect any items that are grossly contaminated, such as weigh boats or contaminated paper towels, in the same container.
-
Rinse any contaminated, reusable glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinseate must be collected as halogenated organic liquid waste in a separate, appropriately labeled container. Do not add solvents to the solid waste container.
-
Step 4: Labeling and Storage
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who may handle the container.[14]
-
Procedure:
-
On the hazardous waste label, write the full, unabbreviated chemical name: "this compound."
-
List all components and estimate their percentages.
-
Check the appropriate hazard boxes on the label (e.g., "Irritant," "Toxic").
-
Keep the waste container securely closed at all times, except when adding waste.[14]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[11][14] The SAA should be a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Step 5: Arranging for Disposal
-
Rationale: Final disposal must be handled by a licensed hazardous waste contractor.
-
Procedure:
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a prepared response is critical to mitigating harm.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][15]
Spill Cleanup:
-
For small spills of solid material:
-
Ensure proper PPE is worn, including respiratory protection if not in a fume hood.
-
Gently sweep or scoop the material to avoid raising dust.
-
Place the spilled material and all cleanup materials (e.g., paper towels, contaminated gloves) into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
For large spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility. Always remember that your institution's Environmental Health and Safety department is your primary resource for specific guidance and regulatory requirements.
References
-
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Amino-5-iodobenzoic acid. Retrieved January 11, 2026, from [Link]
-
Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved January 11, 2026, from [Link]
-
University of Florida. (n.d.). Chemical Waste Management for Laboratories. Retrieved January 11, 2026, from [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved January 11, 2026, from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 11, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 11, 2026, from [Link]
-
Al-Busaidi, J. K., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved January 11, 2026, from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 11, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved January 11, 2026, from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste. Retrieved January 11, 2026, from [Link]
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Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved January 11, 2026, from [Link]
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Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved January 11, 2026, from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved January 11, 2026, from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-4-iodobenzoic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling 2-Amino-4-iodobenzoic acid. We will explore the why behind each safety recommendation, building a protocol that is both robust and intuitive for the researchers, scientists, and drug development professionals who are our valued partners.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundational step in developing a safe handling protocol. 2-Amino-5-iodobenzoic acid is classified with the signal word "Warning" and presents several key risks that dictate our PPE and handling strategy.[1][2]
| Hazard Classification | Description | Potential Consequences | Source |
| Skin Irritation (Category 2) | The compound can cause skin irritation upon direct contact. | Redness, inflammation, or discomfort. Repeated or prolonged exposure can exacerbate this. | [1][2][3] |
| Serious Eye Irritation (Category 2/2A) | Direct contact with the eyes can cause significant, potentially painful, irritation. | Redness, watering, and discomfort. Prevents clear vision and can lead to more serious damage if not addressed immediately. | [1][2][3][4] |
| Respiratory Irritation (STOT SE 3) | Inhalation of the dust or powder form may cause irritation to the respiratory tract. | Coughing, shortness of breath, and irritation of the nasal passages and throat. | [1][2][4] |
These hazards necessitate a multi-faceted protection strategy that shields the user from dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified risks. The following protocol is the mandatory minimum for handling this compound in any solid or solution form.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation hazard, eye protection is non-negotiable.[1][3]
-
Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][5] These must form a complete seal around the eyes to protect from airborne powder and accidental splashes. Standard safety glasses are insufficient as they do not provide this seal.[6]
-
Recommended for High-Risk Tasks: When handling larger quantities (>25g) or when a splash risk is significant (e.g., during dissolution in agitated vessels), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from splashes that could otherwise cause skin irritation.[8]
Skin and Body Protection: An Impermeable Barrier
To mitigate the risk of skin irritation, appropriate gloves and lab attire are essential.
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[8][9] Before every use, gloves must be inspected for any signs of degradation or puncture. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.
-
Body Protection: A standard laboratory coat is required to protect street clothes and underlying skin. For tasks with a higher risk of dust generation or splashes, consider a chemical-resistant apron or disposable coveralls.[1][3][5]
Respiratory Protection: Safeguarding Your Inhalation Zone
While this compound is not considered highly toxic via inhalation, the risk of respiratory irritation from airborne dust is significant, especially when handling the powder.[1][2][4]
-
Engineering Controls: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[10] This is the primary method for controlling respiratory exposure.
-
Personal Respiratory Protection: In situations where engineering controls are insufficient or during a large-scale cleanup, respiratory protection is necessary. A NIOSH-approved N95 dust mask may be sufficient for low-level exposures, but a half-mask or full-face respirator with P100 (HEPA) cartridges offers superior protection against fine particulates.[1][8]
Safe Handling and Operational Workflow
A defined workflow minimizes variability and enhances safety. The following steps and diagram outline a standard procedure for weighing and preparing a solution of this compound.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[1][3]
-
PPE Donning: Before entering the designated area, don all required PPE in the correct order: lab coat, respiratory protection (if needed), eye protection, and finally, gloves.
-
Chemical Handling:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully scoop the this compound powder onto the weigh boat. Avoid any actions that could create airborne dust.
-
Once the desired mass is obtained, securely close the primary container.
-
Gently transfer the powder into the destination vessel.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual powder.
-
Remove the weigh boat and contaminated wipes for disposal as chemical waste.
-
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[1][3][11]
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill, Exposure, and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[3][11]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If you feel unwell, call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3][5][11]
Spill and Waste Disposal
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place into a sealed, labeled container for chemical waste disposal. Clean the area with a wet cloth.
-
Waste Disposal: All waste, including the chemical itself and any contaminated materials (gloves, weigh boats, paper towels), must be disposed of in accordance with local, state, and federal regulations.[2][3] Never dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
References
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific. [Link]
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What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]
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Choosing The Correct PPE. Environmental Health & Safety - UC Merced. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Eagle Group. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
